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Dot1L-IN-4

Cat. No.: B8103967
M. Wt: 661.1 g/mol
InChI Key: QJIMSJUUARCROQ-QFIPXVFZSA-N
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Description

Dot1L-IN-4 is a useful research compound. Its molecular formula is C28H27ClF2N8O5S and its molecular weight is 661.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27ClF2N8O5S B8103967 Dot1L-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-[(S)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-2-N-(4-methoxy-6-piperazin-1-yl-1,3,5-triazin-2-yl)-4-methylsulfonylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClF2N8O5S/c1-42-27-37-25(36-26(38-27)39-13-11-32-12-14-39)35-20-15-16(45(2,40)41)8-9-19(20)34-22(23-18(29)6-4-10-33-23)17-5-3-7-21-24(17)44-28(30,31)43-21/h3-10,15,22,32,34H,11-14H2,1-2H3,(H,35,36,37,38)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIMSJUUARCROQ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCNCC2)NC3=C(C=CC(=C3)S(=O)(=O)C)NC(C4=C5C(=CC=C4)OC(O5)(F)F)C6=C(C=CC=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCNCC2)NC3=C(C=CC(=C3)S(=O)(=O)C)N[C@@H](C4=C5C(=CC=C4)OC(O5)(F)F)C6=C(C=CC=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClF2N8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Dot1L-IN-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L-IN-4 is a potent and selective small molecule inhibitor of the Disruptor of Telomeric Silencing 1-Like (DOT1L) histone methyltransferase. DOT1L is unique as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to active transcription. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression programs. This compound represents a key tool for investigating the biological roles of DOT1L and a promising therapeutic lead for cancers dependent on its activity. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of DOT1L. By occupying this pocket, it prevents the binding of the natural methyl donor, SAM, thereby inhibiting the catalytic activity of DOT1L. This leads to a dose-dependent reduction in the levels of H3K79 methylation (mono-, di-, and tri-methylation). The subsequent decrease in this activating histone mark at the promoters and gene bodies of DOT1L target genes, such as the HOXA9 gene cluster, results in their transcriptional repression. In the context of MLL-rearranged leukemia, the downregulation of these critical oncogenic drivers leads to cell cycle arrest, differentiation, and ultimately, apoptosis of the cancer cells.

Dot1L-IN-4_Mechanism_of_Action cluster_0 DOT1L Catalytic Cycle cluster_1 Inhibition by this compound DOT1L DOT1L Methylated H3K79 Methylated H3K79 DOT1L->Methylated H3K79 Methylation SAH SAH DOT1L->SAH Inactive DOT1L Complex Inactive DOT1L Complex DOT1L->Inactive DOT1L Complex SAM SAM SAM->DOT1L Histone H3 Histone H3 Histone H3->DOT1L This compound This compound This compound->Inactive DOT1L Complex Inactive DOT1L Complex->Methylated H3K79 Inhibition

Figure 1: Mechanism of Dot1L Inhibition by this compound.

Quantitative Data

The potency and cellular activity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized in the tables below.

Biochemical Activity
Parameter Value
IC50 (SPA DOT1L)0.11 nM[1]
DescriptionInhibition of DOT1L enzymatic activity in a Scintillation Proximity Assay.
Cellular Activity
Parameter Value
ED50 (H3K79me2 ELISA in HeLa cells)1.7 nM[1]
ED50 (HOXA9 Reporter Gene Assay in Molm-13 cells)33 nM[1]
IC50 (MLL proliferation)99 µM[1]
DescriptionEffective dose for 50% reduction of H3K79 dimethylation, HOXA9 gene expression, and proliferation of MLL-rearranged leukemia cells, respectively.
In Vivo Activity
Model Observation
Tumor XenograftA high dose of 300 mg/kg (p.o., qd) was not well-tolerated in mice. A reduced dose resulted in a less than 50% reduction in tumor growth and HOXA9 reporter gene mRNA levels compared to the control group.[1]
DescriptionIn vivo efficacy in a mouse tumor xenograft model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize Dot1L inhibitors.

Biochemical Assay: Scintillation Proximity Assay (SPA)

This assay quantifies the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated histone H3 substrate.

Materials:

  • Recombinant human DOT1L enzyme

  • Biotinylated histone H3 peptide substrate

  • [3H]-S-adenosylmethionine ([3H]-SAM)

  • S-adenosyl-L-homocysteine (SAH) for standard curve

  • Streptavidin-coated SPA beads

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 0.1% BSA)

  • Stop Solution (e.g., excess unlabeled SAM and SAH)

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the Dot1L enzyme, biotinylated histone H3 substrate, and the this compound dilutions.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add streptavidin-coated SPA beads to each well. The biotinylated substrate will bind to the beads.

  • Incubate to allow for bead-substrate binding.

  • Measure the scintillation signal using a microplate scintillation counter. The proximity of the [3H] label to the scintillant in the beads generates a signal.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay: H3K79me2 ELISA

This assay measures the level of dimethylated H3K79 in cells treated with the inhibitor.

Materials:

  • HeLa cells

  • Cell culture medium and supplements

  • This compound

  • Histone extraction buffer

  • Primary antibody specific for H3K79me2

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • ELISA plate

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Seed HeLa cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • Lyse the cells and extract the histones.

  • Coat an ELISA plate with the extracted histones.

  • Block the plate to prevent non-specific binding.

  • Add the primary antibody against H3K79me2 and incubate.

  • Wash the plate and add the enzyme-conjugated secondary antibody.

  • Wash the plate and add the substrate.

  • Stop the reaction and measure the absorbance using a plate reader.

  • Determine the ED50 value by analyzing the dose-response curve.

Cellular Assay: HOXA9 Reporter Gene Assay

This assay quantifies the expression of a reporter gene (e.g., luciferase or a fluorescent protein) under the control of the HOXA9 promoter.

Materials:

  • Molm-13 cells stably expressing a HOXA9-reporter construct

  • Cell culture medium and supplements

  • This compound

  • Reagents for detecting the reporter gene product (e.g., luciferase substrate, flow cytometer)

Procedure:

  • Culture the Molm-13 reporter cell line.

  • Treat the cells with a range of concentrations of this compound for an appropriate time (e.g., 72 hours).

  • Measure the reporter gene expression. For a luciferase reporter, lyse the cells and add the luciferase substrate, then measure luminescence. For a fluorescent reporter, analyze the cells using a flow cytometer.

  • Calculate the ED50 by plotting the reporter signal against the inhibitor concentration.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochem_Start This compound + DOT1L Enzyme + Substrate SPA Scintillation Proximity Assay Biochem_Start->SPA Biochem_Result IC50 Determination SPA->Biochem_Result Cell_Start Cell Lines (HeLa, Molm-13) + this compound ELISA H3K79me2 ELISA Cell_Start->ELISA Reporter HOXA9 Reporter Assay Cell_Start->Reporter Proliferation Proliferation Assay Cell_Start->Proliferation Cell_Result ED50/IC50 Determination ELISA->Cell_Result Reporter->Cell_Result Proliferation->Cell_Result InVivo_Start Xenograft Model (e.g., Mice with MLL-rearranged tumors) Treatment This compound Administration (e.g., p.o.) InVivo_Start->Treatment InVivo_Result Efficacy Assessment (Tumor Growth, Biomarkers) Treatment->InVivo_Result

Figure 2: General Experimental Workflow for this compound Characterization.

Conclusion

This compound is a highly potent inhibitor of DOT1L that demonstrates a clear mechanism of action through competitive inhibition of the SAM binding site. This leads to a reduction in H3K79 methylation and the subsequent downregulation of key oncogenes like HOXA9. The in vitro and cellular data strongly support its on-target activity. While in vivo studies suggest a therapeutic window that requires further optimization, this compound remains an invaluable chemical probe for dissecting the roles of DOT1L in health and disease and serves as a foundational molecule for the development of novel epigenetic therapies.

References

Dot1L-IN-4: A Potent and Selective Chemical Probe for Interrogating DOT1L Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT) that plays a critical role in a variety of cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][2] Unlike the majority of histone lysine methyltransferases, DOT1L does not possess a SET domain.[2][3] It is the sole enzyme responsible for the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79), a modification generally associated with active transcription.[2][3][4]

The aberrant activity of DOT1L has been implicated in the pathogenesis of several diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[5] In this context, oncogenic MLL fusion proteins aberrantly recruit DOT1L to target genes, such as the HOXA9 and MEIS1 loci, leading to their overexpression and driving leukemogenesis.[1][5] This critical dependence has positioned DOT1L as a promising therapeutic target. The development of potent and selective chemical probes is therefore essential for dissecting the multifaceted functions of DOT1L in both normal physiology and disease states.

Dot1L-IN-4 has emerged as a highly potent and selective inhibitor of DOT1L, making it a valuable tool for the research community. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and outlines detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparator DOT1L inhibitors, providing a basis for assessing its potency and cellular efficacy.

Table 1: In Vitro Biochemical Potency of DOT1L Inhibitors

CompoundAssay TypeTargetIC50 (nM)Reference
This compound SPADOT1L0.11[6]
EPZ004777SPADOT1L0.4[1]
EPZ-5676 (Pinometostat)EnzymaticDOT1L<1[7]

IC50: Half-maximal inhibitory concentration. SPA: Scintillation Proximity Assay.

Table 2: Cellular Activity of DOT1L Inhibitors

CompoundCell LineAssayEndpointED50 / IC50 (nM)Reference
This compound HeLaELISAH3K79me2 Inhibition1.7[6]
This compound MOLM-13RGAHOXA9 Expression Inhibition33[6]
EPZ-5676 (Pinometostat)MLL-rearranged leukemia cell linesProliferationCell ViabilityVaries (e.g., 5 nM in MV4-11)[8]

ED50: Half-maximal effective dose. RGA: Reporter Gene Assay.

Table 3: In Vivo Observations for this compound

Animal ModelDose and AdministrationObservationReference
Tumor xenograft bearing mice300 mg/kg, p.o., qdNot tolerated at this high dose.[6]
Tumor xenograft bearing mice50 mg/kg (6-fold reduced dose)Reduced tumor growth and HOXA9 reporter gene mRNA by less than half compared to control.[6]

p.o.: per os (by mouth). qd: quaque die (every day).

Signaling Pathways and Experimental Workflows

Visual representations of the DOT1L signaling pathway and experimental workflows aid in understanding the mechanism of action and evaluation process for chemical probes like this compound.

DOT1L_Signaling_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits SAH SAH DOT1L->SAH H3K79me2 H3K79me2 DOT1L->H3K79me2 methylates SAM SAM SAM->DOT1L H3K79 Histone H3 (K79) H3K79->H3K79me2 HOXA9_MEIS1 Target Genes (e.g., HOXA9, MEIS1) H3K79me2->HOXA9_MEIS1 activates transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis promotes Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation biochem_assay Biochemical Assay (Scintillation Proximity Assay) cellular_assay_1 Cellular Assay 1 (H3K79me2 ELISA in HeLa cells) biochem_assay->cellular_assay_1 cellular_assay_2 Cellular Assay 2 (HOXA9 Expression in MOLM-13 cells) cellular_assay_1->cellular_assay_2 selectivity_panel Selectivity Profiling (vs. other HMTs) cellular_assay_2->selectivity_panel pk_studies Pharmacokinetic Studies selectivity_panel->pk_studies efficacy_studies Efficacy Studies (Tumor Xenograft Models) pk_studies->efficacy_studies tolerability_studies Tolerability Assessment efficacy_studies->tolerability_studies Dot1L_IN_4 This compound Dot1L_IN_4->biochem_assay

Caption: Experimental workflow for the evaluation of this compound as a chemical probe.

Logical_Relationship unmet_need Unmet Need: Targeted therapy for MLL-rearranged leukemia dot1l_validation DOT1L as a Validated Target unmet_need->dot1l_validation probe_development Chemical Probe Development dot1l_validation->probe_development therapeutic_dev Foundation for Therapeutic Development dot1l_validation->therapeutic_dev dot1l_in_4 This compound probe_development->dot1l_in_4 functional_studies Interrogation of DOT1L Function dot1l_in_4->functional_studies functional_studies->therapeutic_dev

Caption: Logical progression from disease need to the development and application of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

DOT1L Scintillation Proximity Assay (SPA)

This biochemical assay is used to determine the in vitro potency of inhibitors against DOT1L.

  • Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate by DOT1L. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled methyl group is incorporated into the peptide, it is brought into close proximity to the scintillant within the bead, generating a light signal that is detected. Inhibitors of DOT1L will prevent this reaction, leading to a decrease in the signal.

  • Materials:

    • Recombinant human DOT1L enzyme

    • Biotinylated histone H3 (21-44) peptide substrate

    • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

    • S-adenosyl-L-methionine (SAM), unlabeled

    • Streptavidin-coated SPA beads

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

    • 384-well microplates

    • Microplate scintillation counter

  • Methodology:

    • Prepare a solution of DOT1L enzyme in assay buffer.

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

    • In a 384-well plate, add the DOT1L enzyme solution to wells containing either the diluted inhibitor or DMSO (vehicle control).

    • Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and [³H]-SAM.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution containing streptavidin-coated SPA beads.

    • Incubate for a further period to allow the biotinylated peptide to bind to the beads.

    • Measure the scintillation signal using a microplate counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3K79me2 ELISA

This assay quantifies the level of histone H3 lysine 79 dimethylation (H3K79me2) in cells treated with a DOT1L inhibitor.

  • Principle: This is a sandwich ELISA. Histones are extracted from cells treated with the inhibitor. A capture antibody specific for total histone H3 is coated onto the wells of a microplate. The extracted histones are then added to the wells. A detection antibody specific for H3K79me2, which is conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is then added. The amount of bound detection antibody is proportional to the level of H3K79me2, which is quantified by adding a colorimetric substrate.

  • Materials:

    • HeLa cells (or other suitable cell line)

    • This compound

    • Cell lysis buffer and histone extraction reagents

    • Microplate pre-coated with anti-histone H3 antibody

    • Detection antibody: anti-H3K79me2 antibody conjugated to HRP

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Methodology:

    • Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or vehicle (DMSO) for a specified duration (e.g., 72 hours).

    • Lyse the cells and extract the histones according to a standard protocol.

    • Add the extracted histone samples to the wells of the anti-histone H3 coated microplate and incubate.

    • Wash the wells to remove unbound material.

    • Add the HRP-conjugated anti-H3K79me2 antibody and incubate.

    • Wash the wells thoroughly.

    • Add the TMB substrate and incubate in the dark to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Normalize the H3K79me2 signal to the total amount of histone H3 and calculate the ED50 value for the inhibition of H3K79me2.

HOXA9 Gene Expression Assay in MOLM-13 Cells

This assay measures the effect of DOT1L inhibition on the expression of a key target gene, HOXA9, in a leukemia cell line.

  • Principle: MOLM-13 cells, which harbor an MLL rearrangement, are treated with the DOT1L inhibitor. Total RNA is then extracted from the cells and reverse transcribed into cDNA. The expression level of HOXA9 mRNA is quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with specific primers. The expression is normalized to a housekeeping gene (e.g., GAPDH or ACTB).

  • Materials:

    • MOLM-13 cells

    • This compound

    • RNA extraction kit

    • Reverse transcription kit

    • RT-qPCR master mix (e.g., SYBR Green)

    • Primers for HOXA9 and a housekeeping gene

    • Real-time PCR instrument

  • Methodology:

    • Culture MOLM-13 cells and treat with serial dilutions of this compound or vehicle (DMSO) for a specified period (e.g., 4-7 days).

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform RT-qPCR using primers for HOXA9 and a housekeeping gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of HOXA9 in inhibitor-treated cells compared to vehicle-treated cells.

    • Calculate the ED50 value for the inhibition of HOXA9 gene expression.

Conclusion

This compound is a highly potent and selective chemical probe for the histone methyltransferase DOT1L. Its sub-nanomolar biochemical potency and low nanomolar cellular activity in inhibiting H3K79 methylation and downstream gene expression make it an invaluable tool for elucidating the diverse biological roles of DOT1L. While in vivo studies suggest potential tolerability issues at high doses, its utility in in vitro and cell-based assays is well-established. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other DOT1L inhibitors, facilitating further research into the therapeutic potential of targeting this key epigenetic regulator.

References

The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive clinical behavior and poor prognosis. A growing body of evidence has identified the histone H3 lysine 79 (H3K79) methyltransferase, DOT1L, as a pivotal dependency in the initiation and maintenance of MLL-rearranged (MLL-r) leukemia. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the role of DOT1L in MLL-r leukemia, summarizes key experimental findings and methodologies, and explores the therapeutic landscape of DOT1L inhibition.

The Molecular Pathogenesis of MLL-Rearranged Leukemia

Chromosomal translocations involving the MLL gene on chromosome 11q23 result in the formation of oncogenic fusion proteins. These fusion proteins retain the N-terminal portion of MLL, which is responsible for DNA binding, but replace the C-terminal methyltransferase domain with one of over 70 different partner proteins. This alteration leads to a neomorphic function, driving a potent leukemogenic transcriptional program.

A key event in MLL-r leukemia is the aberrant recruitment of the DOT1L enzyme to the chromatin.[1][2] MLL fusion partners, such as AF4, AF9, AF10, and ENL, are capable of directly or indirectly interacting with DOT1L.[2][3] This mistargeting of DOT1L to MLL target gene loci, including the HOXA gene cluster and MEIS1, results in the hypermethylation of H3K79.[1][2] Elevated H3K79 methylation is a hallmark of actively transcribed genes, and in the context of MLL-r leukemia, it leads to the constitutive upregulation of a gene expression program that promotes hematopoietic stem cell self-renewal and blocks differentiation, ultimately driving leukemogenesis.[1][4]

The DOT1L-MLL Fusion Protein Interactome

The recruitment of DOT1L is often mediated through a multi-protein complex. MLL fusion partners like AF9 and ENL can associate with super-elongation complexes (SECs) that include other key factors such as p-TEFb, which phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[3] This intricate network of protein-protein interactions stabilizes the recruitment of DOT1L to target genes, ensuring sustained aberrant transcription.

DOT1L as a Therapeutic Target

The critical dependence of MLL-r leukemia cells on DOT1L activity has made it an attractive therapeutic target. Inhibition of DOT1L's methyltransferase activity has been shown to reverse the aberrant H3K79 hypermethylation, leading to the downregulation of MLL target genes, induction of apoptosis, and cell differentiation.[2][5]

Small Molecule Inhibitors of DOT1L

Several small molecule inhibitors of DOT1L have been developed and have demonstrated preclinical and clinical activity. These inhibitors are typically competitive with the S-adenosylmethionine (SAM) cofactor of DOT1L.

InhibitorTypeKi (nM)IC50 (nM, Biochemical)Cellular H3K79me2 IC50 (nM)Cell Proliferation IC50 (nM, MLL-r cells)Reference
EPZ004777 SAM-competitive---~8 (MV4-11)[6]
Pinometostat (EPZ-5676) SAM-competitive0.08-3 (MV4-11)3.5 (MV4-11)[5]
SYC-522 SAM-competitive0.5---[4]
Compound 7 Fragment-based--3 (HeLa)5 (MV4-11)[7]
Compound 12 Fragment-based-1.42385 (MV4-11)[8]
Compound 13 Fragment-based-0.416128 (MV4-11)[8]
Dia2 SAM-competitive--Similar to EPZ-5676Similar to EPZ-5676[9]
Clinical Development of DOT1L Inhibitors

Pinometostat (EPZ-5676) was the first DOT1L inhibitor to enter clinical trials for patients with MLL-r leukemia. Phase 1 studies in both adult and pediatric populations demonstrated on-target activity, with reductions in H3K79 methylation observed in patient samples.[10][11] While objective responses were modest in the monotherapy setting, the clinical data provided proof-of-concept for targeting DOT1L.[10][11] Current research is focused on exploring combination therapies to enhance the efficacy of DOT1L inhibitors.

Key Experimental Methodologies

The study of DOT1L's role in MLL-r leukemia relies on a variety of specialized molecular and cellular biology techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications and DNA-binding proteins. In the context of DOT1L, ChIP-seq is crucial for mapping the distribution of H3K79 methylation and the binding sites of MLL-fusion proteins.

Detailed Protocol:

  • Cell Cross-linking: Cells (e.g., MLL-r leukemia cell lines or primary patient samples) are treated with formaldehyde to cross-link proteins to DNA. A two-step crosslinking with disuccinimidyl glutarate (DSG) followed by formaldehyde can be used for improved capture of protein complexes.[12]

  • Chromatin Shearing: The cross-linked chromatin is sheared into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the target of interest (e.g., H3K79me2, MLL-fusion protein). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

  • Washes: The beads are washed extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by incubation at 65°C.

  • DNA Purification: The DNA is purified to remove proteins and other contaminants.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the reference genome, and peak calling algorithms are used to identify regions of enrichment.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes, such as HOXA9 and MEIS1, to assess the impact of DOT1L inhibition on the MLL-r transcriptional program.

Detailed Protocol:

  • RNA Extraction: Total RNA is extracted from leukemia cells using a column-based kit or Trizol reagent.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction containing gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH, ACTIN). The 2(-ΔΔCt) method is commonly used for relative quantification.

Cell Viability and Proliferation Assays

These assays are essential for determining the cytotoxic and cytostatic effects of DOT1L inhibitors on MLL-r leukemia cells.

Detailed Protocol (MTT Assay):

  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with a range of concentrations of the DOT1L inhibitor.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.

In Vivo Xenograft Models

Xenograft models are critical for evaluating the in vivo efficacy and pharmacodynamics of DOT1L inhibitors.

Detailed Protocol:

  • Cell Implantation: MLL-r leukemia cells (cell lines or patient-derived xenografts) are injected into immunodeficient mice (e.g., NOD/SCID or NSG) via tail vein or intratibial injection.[13][14]

  • Tumor Engraftment Monitoring: Engraftment is monitored by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow of the mice.

  • Compound Administration: Once engraftment is established, the mice are treated with the DOT1L inhibitor via a clinically relevant route (e.g., oral gavage, continuous intravenous infusion).

  • Efficacy Assessment: Treatment efficacy is evaluated by monitoring tumor burden, overall survival, and changes in pharmacodynamic markers (e.g., H3K79 methylation in harvested tumor cells).

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of the role of DOT1L in MLL-r leukemia.

DOT1L_Signaling_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruitment Histone_H3 Histone H3 DOT1L->Histone_H3 Methylates SIRT1_SUV39H1 SIRT1/SUV39H1 Repressive Complex DOT1L->SIRT1_SUV39H1 Inhibits localization H3K79me H3K79 Hypermethylation Histone_H3->H3K79me Results in Target_Genes Target Genes (HOXA9, MEIS1) H3K79me->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Blocked Differentiation) Target_Genes->Leukemogenesis DOT1L_Inhibitor DOT1L Inhibitor (e.g., Pinometostat) DOT1L_Inhibitor->DOT1L Inhibits SIRT1_SUV39H1->Target_Genes Represses

Caption: Aberrant recruitment of DOT1L by MLL-fusion proteins leads to H3K79 hypermethylation and oncogene expression.

ChIP_Seq_Workflow ChIP-seq Experimental Workflow Start Start: MLL-r Leukemia Cells Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Shearing 2. Chromatin Shearing (Sonication) Crosslinking->Shearing IP 3. Immunoprecipitation (e.g., anti-H3K79me2) Shearing->IP Wash 4. Washes IP->Wash Elute 5. Elution & Reverse Cross-linking Wash->Elute Purify 6. DNA Purification Elute->Purify LibraryPrep 7. Library Preparation & Sequencing Purify->LibraryPrep Analysis 8. Data Analysis (Peak Calling) LibraryPrep->Analysis End End: Genome-wide Binding Map Analysis->End

Caption: A streamlined workflow for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Conclusion and Future Directions

DOT1L has been unequivocally established as a key epigenetic dependency in MLL-rearranged leukemia. The aberrant recruitment of its methyltransferase activity by MLL-fusion proteins drives a potent oncogenic transcriptional program, making it a highly rational therapeutic target. While the first generation of DOT1L inhibitors has shown modest single-agent clinical activity, they have validated the therapeutic concept. Future research will likely focus on the development of more potent and pharmacokinetically optimized inhibitors, as well as rational combination strategies that target complementary pathways to overcome resistance and improve clinical outcomes for patients with this aggressive disease. The continued elucidation of the complex protein-protein interactions that govern DOT1L recruitment may also unveil novel therapeutic avenues beyond direct enzymatic inhibition.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by Dot1L-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase, singular in its function of methylating lysine 79 on histone H3 (H3K79).[1] This epigenetic modification is crucial for regulating gene transcription, cell cycle progression, and the DNA damage response.[2][3] In certain malignancies, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of Dot1L by MLL fusion proteins leads to the hypermethylation of H3K79 at specific gene loci.[1] This results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving the cancer phenotype.[4]

Dot1L-IN-4 is a potent and selective small-molecule inhibitor of Dot1L.[5] By blocking the catalytic activity of Dot1L, it reverses the aberrant H3K79 methylation, leading to the transcriptional repression of oncogenes and subsequent inhibition of cancer cell growth. This guide provides a comprehensive overview of the mechanism of action of this compound, the cellular pathways it modulates, and the experimental protocols used for its characterization.

Mechanism of Action

Dot1L catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of H3K79.[6] this compound functions as a competitive inhibitor, likely occupying the SAM-binding pocket of the enzyme, thereby preventing the methyltransferase reaction.[1][4] This inhibition leads to a global reduction in H3K79 methylation levels, with a particularly significant impact on the loci aberrantly targeted by MLL fusion proteins in leukemia.[1][7]

cluster_0 Normal Dot1L Function cluster_1 Inhibition by this compound SAM SAM (S-adenosyl-L-methionine) Dot1L Dot1L Enzyme SAM->Dot1L binds SAH SAH (S-adenosyl-L-homocysteine) Dot1L->SAH releases H3K79me Histone H3 (methylated K79) Dot1L->H3K79me methylates H3K79 Histone H3 (unmethylated K79) H3K79->Dot1L binds Dot1L_inhibited Dot1L Enzyme No_Reaction Methylation Blocked Dot1L_inhibited->No_Reaction Dot1L_IN_4 This compound Dot1L_IN_4->Dot1L_inhibited binds competitively H3K79_unmethylated Histone H3 (unmethylated K79) H3K79_unmethylated->No_Reaction

Caption: Mechanism of Dot1L inhibition by this compound.

Data Presentation: Potency and Cellular Activity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data highlights its high potency against the Dot1L enzyme and its effectiveness in modulating downstream cellular markers.

ParameterAssay TypeValueCell LineReference
IC50 Scintillation Proximity Assay (SPA)0.11 nMN/A (Biochemical)[5]
ED50 H3K79me2 ELISA1.7 nMHeLa[5]
ED50 HOXA9 Reporter Gene Assay (RGA)33 nMMolm-13[5]
IC50 MLL Inhibition99 µMN/A (Biochemical)[5]

Cellular Pathways Modulated by this compound

The primary consequence of Dot1L inhibition by this compound is the alteration of gene expression programs that are dependent on H3K79 methylation.

In MLL-rearranged leukemias, fusion proteins such as MLL-AF9, MLL-AF4, and MLL-AF10 are responsible for the mis-targeting of the Dot1L complex to ectopic gene loci.[1][4] This leads to elevated H3K79 methylation and sustained high-level expression of critical leukemogenic genes, including HOXA9 and MEIS1.[4] These genes are essential for maintaining the proliferative and undifferentiated state of the leukemia cells.

This compound treatment reverses this process. By inhibiting Dot1L's methyltransferase activity, it reduces H3K79 methylation at the promoters of HOXA9 and MEIS1, leading to their transcriptional downregulation.[1][5] This, in turn, induces cell differentiation and apoptosis, thereby suppressing the leukemic phenotype.[4]

MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L_Complex Dot1L Complex MLL_Fusion->Dot1L_Complex recruits Target_Genes Target Gene Promoters (HOXA9, MEIS1) Dot1L_Complex->Target_Genes binds to Downregulation Transcriptional Repression Dot1L_Complex->Downregulation inhibition leads to H3K79_Hypermethylation H3K79 Hypermethylation Target_Genes->H3K79_Hypermethylation leads to Gene_Expression Oncogene Upregulation H3K79_Hypermethylation->Gene_Expression Leukemia Leukemia Cell Survival & Proliferation Gene_Expression->Leukemia Dot1L_IN_4 This compound Inhibition Inhibition Dot1L_IN_4->Inhibition Inhibition->Dot1L_Complex Apoptosis Apoptosis & Differentiation Downregulation->Apoptosis

Caption: this compound disrupts the MLL-rearranged leukemia pathway.

Dot1L plays a role in the progression of the cell cycle.[2][3] Studies in other cancer types, such as gastric cancer, have shown that Dot1L can regulate the expression of cyclin-dependent kinases (CDKs) like CDK4 and CDK6 through H3K79 methylation.[8] Inhibition of Dot1L leads to the downregulation of these CDKs, resulting in cell cycle arrest at the G1 phase.[8] While specific data for this compound in this context is limited, it is plausible that it exerts similar effects on the cell cycle in sensitive cell lines.

H3K79 methylation is implicated in the cellular response to DNA damage.[2][3][9] Dot1L-mediated methylation may be involved in signaling pathways that lead to cell cycle arrest or the recruitment of repair factors following DNA damage.[2] Consequently, inhibiting Dot1L with compounds like this compound could potentially sensitize cancer cells to DNA-damaging agents, representing a possible combination therapy strategy.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

This biochemical assay is used to directly measure the enzymatic activity of Dot1L and determine the IC50 of inhibitors.

  • Principle: The assay quantifies the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated nucleosome substrate.[1]

  • Methodology:

    • Recombinant Dot1L enzyme is incubated with a biotinylated nucleosome substrate, [3H]-SAM, and varying concentrations of this compound in an appropriate assay buffer.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated nucleosomes bind to the beads.

    • When a [3H]-methyl group is transferred to the nucleosome, the radioisotope is brought into close proximity with the scintillant in the bead, generating a light signal.

    • The signal is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

This assay measures the ability of an inhibitor to block H3K79 methylation within a cellular context.

  • Principle: An in-cell ELISA is used to quantify the levels of a specific histone modification (H3K79me2) in cells treated with the inhibitor.

  • Methodology:

    • HeLa cells (or another suitable cell line) are seeded in multi-well plates.[5]

    • Cells are treated with a dilution series of this compound for a defined period (e.g., 48-72 hours).

    • After treatment, cells are fixed and permeabilized.

    • Primary antibodies are added: one specific for H3K79me2 and a normalization antibody (e.g., total Histone H3).

    • After washing, species-appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) are added.

    • A chemiluminescent or colorimetric substrate is added, and the signal is read on a plate reader.

    • The H3K79me2 signal is normalized to the total H3 signal, and the ED50 is determined.

This assay assesses the functional consequence of Dot1L inhibition on the expression of a key downstream target gene.

  • Principle: A leukemia cell line (e.g., Molm-13) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of the HOXA9 promoter.[5]

  • Methodology:

    • The Molm-13-HOXA9 reporter cell line is treated with various concentrations of this compound.

    • Following an incubation period, the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

    • The ED50 is calculated based on the dose-dependent decrease in reporter signal.

cluster_workflow Inhibitor Characterization Workflow Biochemical Biochemical Assay (e.g., SPA) Cellular_Target Cellular Target Engagement (e.g., H3K79me2 ELISA) Biochemical->Cellular_Target confirms cell permeability & target binding Cellular_Function Cellular Functional Assay (e.g., HOXA9 RGA) Cellular_Target->Cellular_Function confirms downstream pathway modulation Phenotypic Phenotypic Assay (e.g., Cell Viability) Cellular_Function->Phenotypic confirms anti-proliferative effect

Caption: Experimental workflow for characterizing Dot1L inhibitors.

References

Investigating the Role of DOT1L in DNA Damage Repair with Dot1L-IN-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Eukaryotic cells have evolved intricate DNA damage response (DDR) pathways to detect and repair lesions, thereby maintaining genomic stability. A key player in the DDR is the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2][3][4][5][6] Dysregulation of DOT1L has been implicated in various cancers, making it an attractive therapeutic target.[5] This technical guide provides a comprehensive overview of the role of DOT1L in DNA damage repair, with a specific focus on the use of the potent and selective inhibitor, Dot1L-IN-4, as a tool to investigate this process.

Mechanism of Action of DOT1L in DNA Damage Repair

DOT1L-mediated H3K79 methylation is a critical epigenetic mark that influences chromatin structure and gene transcription.[2][7] In the context of DNA damage, particularly DNA double-strand breaks (DSBs), DOT1L plays a crucial role in the homologous recombination (HR) repair pathway.[1][4] Its activity is essential for the proper recruitment and function of key DDR proteins.

Upon DNA damage, DOT1L is recruited to the sites of lesions.[8] One of its key functions is to facilitate the recruitment of the tumor suppressor protein 53BP1 to DSBs.[9] 53BP1 is a critical factor that promotes non-homologous end joining (NHEJ) and influences the choice between different DSB repair pathways.[9][10] Furthermore, DOT1L activity is required for the efficient phosphorylation of the histone variant H2AX to form γH2AX, a well-established marker of DNA damage.[1][4] The formation of γH2AX foci is one of the earliest events in the cellular response to DSBs, serving as a platform for the assembly of DNA repair protein complexes.

Recent evidence has also highlighted a direct role for DOT1L in the recruitment of the BRCA1-A complex to DSBs through the methylation of RAP80, a component of this complex.[8][11][12] The BRCA1-A complex is essential for the HR-mediated repair of DSBs.[11][12] By methylating RAP80, DOT1L promotes its interaction with ubiquitinated histones at the damage site, thereby facilitating the localization of BRCA1 and subsequent repair activities.[8][11] Inhibition of DOT1L, therefore, not only disrupts the early signaling events of the DDR but also impairs the efficiency of the HR repair pathway, leading to increased sensitivity of cancer cells to DNA damaging agents.[4][13]

The Role of this compound as a Specific Inhibitor

This compound is a potent and selective small molecule inhibitor of DOT1L.[14] Its mechanism of action involves competing with the S-adenosylmethionine (SAM) cofactor for binding to the catalytic site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[2] This inhibition of DOT1L's methyltransferase activity provides a powerful tool to dissect its role in various cellular processes, including DNA damage repair.

Quantitative Data on the Effects of DOT1L Inhibition

The following tables summarize the quantitative effects of DOT1L inhibitors, including this compound and other structurally similar compounds, on various cellular parameters related to DNA damage repair.

Table 1: Inhibitory Activity of DOT1L Inhibitors

InhibitorAssay TypeTargetIC50 / ED50Cell LineReference
This compoundScintillation Proximity Assay (SPA)DOT1L0.11 nM-[14]
This compoundELISAH3K79me21.7 nMHeLa[14]
This compoundReporter Gene AssayHOXA9 Expression33 nMMolm-13[14]
EPZ004777Cell Viability-6.47 µMRS4;11[3]
EPZ004777Cell Viability-1.72 µMSEM[3]
EPZ004777Cell Viability-0.17 µMMV4-11[3]
EPZ004777Cell Viability-0.72 µMMOLM-13[3]
EPZ5676Cell Viability-5 nMMV4-11[15]
SGC0946Cell Proliferation-Varies by cell lineUveal Melanoma Cells[16]

Table 2: Effect of DOT1L Inhibition on DNA Damage Markers and Repair

InhibitorTreatmentEffectQuantitative MeasurementCell LineReference
EPZ00477710 µM for 12 daysReduced clonogenic survivalSignificant decrease in colony formationLNCaP[17]
DOT1L siRNA-Reduced HR efficiencySignificant decrease in GFP+ cells in HR reporter assayHCT116[1]
DOT1L siRNA-Decreased γH2AX foci formationModerate increase in γH2AX levels compared to control after DSB inductionU2OS[1]
EPZ56762 µMNear-complete global loss of H3K79me2/3Assessed by ChIP-seq, Western blot, and ChIP-qPCRSEM[7]
SYC-522-Increased sensitivity to chemotherapySignificant increase in cPARP levelsMLL-rearranged leukemia cells[13]

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K79me2 and 53BP1 Recruitment

This protocol is designed to quantify the enrichment of H3K79me2 or the recruitment of 53BP1 to specific DNA loci, particularly at sites of DSBs.

Materials:

  • Cells treated with this compound or vehicle control.

  • DNA damaging agent (e.g., etoposide, ionizing radiation).

  • Formaldehyde (1% final concentration).

  • Glycine (0.125 M final concentration).

  • Cell lysis buffer.

  • Nuclear lysis buffer.

  • Sonicator.

  • Antibodies: anti-H3K79me2, anti-53BP1, and control IgG.

  • Protein A/G magnetic beads.

  • Wash buffers (low salt, high salt, LiCl).

  • Elution buffer.

  • RNase A and Proteinase K.

  • DNA purification kit.

  • qPCR primers for target and control regions.

  • SYBR Green qPCR master mix.

Procedure:

  • Cell Treatment and Crosslinking: Treat cells with this compound or vehicle for the desired time, followed by induction of DNA damage. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average fragment size of 200-500 bp using a sonicator.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (anti-H3K79me2, anti-53BP1, or IgG).

  • Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the protein-DNA crosslinks by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific for the DNA regions of interest (e.g., flanking a known DSB site) and a control region. Calculate the enrichment as a percentage of the input DNA.

Immunofluorescence for γH2AX and 53BP1 Foci Formation

This protocol allows for the visualization and quantification of γH2AX and 53BP1 foci, which are markers of DNA damage.

Materials:

  • Cells grown on coverslips.

  • This compound or vehicle control.

  • DNA damaging agent.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibodies: anti-γH2AX, anti-53BP1.

  • Fluorescently-labeled secondary antibodies.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle, followed by DNA damage induction.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes at room temperature. Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and/or 53BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.

Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of cell reproductive viability.

Materials:

  • Cell lines of interest.

  • This compound or vehicle control.

  • DNA damaging agent (e.g., ionizing radiation).

  • Complete cell culture medium.

  • 6-well plates.

  • Crystal violet staining solution (0.5% crystal violet in methanol).

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, with or without a DNA damaging agent.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Calculation of Surviving Fraction: Calculate the plating efficiency (PE) for each treatment group and the surviving fraction (SF) relative to the untreated control.

Mandatory Visualizations

DNA_Damage_Repair_Pathway DOT1L-Mediated DNA Damage Repair Pathway cluster_0 DNA Double-Strand Break cluster_1 Early Damage Response cluster_2 Repair Protein Recruitment cluster_3 Homologous Recombination Repair cluster_4 Inhibition by this compound DSB DSB ATM/ATR ATM/ATR DSB->ATM/ATR activates DOT1L DOT1L DSB->DOT1L recruits gammaH2AX γH2AX ATM/ATR->gammaH2AX phosphorylates 53BP1 53BP1 gammaH2AX->53BP1 H3K79me H3K79me DOT1L->H3K79me methylates RAP80 RAP80 DOT1L->RAP80 methylates H3K79me->53BP1 recruits HR_Repair Homologous Recombination 53BP1->HR_Repair influences pathway choice BRCA1 BRCA1 RAP80->BRCA1 recruits BRCA1->HR_Repair mediates Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L inhibits

Caption: DOT1L Signaling in DNA Double-Strand Break Repair.

Experimental_Workflow Workflow for Assessing DOT1L's Role in DDR cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed Cells B Treat with this compound or Vehicle A->B C Induce DNA Damage (e.g., IR, Etoposide) B->C D Immunofluorescence (γH2AX, 53BP1 foci) C->D E ChIP-qPCR (H3K79me2, 53BP1) C->E F Clonogenic Survival Assay C->F G Western Blot (H3K79me levels) C->G H Quantify Foci/ Signal Intensity D->H I Calculate % Input/ Fold Enrichment E->I J Determine Surviving Fraction F->J K Quantify Protein Levels G->K

Caption: Experimental Workflow for DDR Analysis.

Logical_Relationship Impact of DOT1L Inhibition on DNA Repair Dot1L_IN_4 This compound DOT1L_Activity DOT1L Methyltransferase Activity Dot1L_IN_4->DOT1L_Activity Inhibits H3K79_Methylation H3K79 Methylation DOT1L_Activity->H3K79_Methylation Decreases DDR_Protein_Recruitment Recruitment of 53BP1 & BRCA1 H3K79_Methylation->DDR_Protein_Recruitment Impairs HR_Efficiency Homologous Recombination Efficiency DDR_Protein_Recruitment->HR_Efficiency Reduces Cell_Survival Cell Survival after DNA Damage HR_Efficiency->Cell_Survival Decreases

Caption: Logical Flow of DOT1L Inhibition Effects.

Conclusion

DOT1L is a critical regulator of the DNA damage response, particularly in the repair of DNA double-strand breaks via homologous recombination. Its role in mediating H3K79 methylation is essential for the recruitment of key repair proteins such as 53BP1 and the BRCA1 complex. The specific inhibitor, this compound, serves as an invaluable tool for elucidating the intricate mechanisms by which DOT1L contributes to genome maintenance. The methodologies and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting DOT1L in cancers characterized by defects in DNA damage repair. Understanding the precise role of DOT1L in the DDR will undoubtedly open new avenues for the development of novel and more effective cancer therapies.

References

The Therapeutic Potential of Dot1L-IN-4 in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase that represents a promising therapeutic target in oncology. As the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), DOT1L plays a critical role in transcriptional regulation, DNA repair, and cell cycle progression.[1] Its dysregulation has been implicated in the pathogenesis of various solid tumors, including breast, lung, colon, and gastric cancers, often correlating with poor prognosis and tumor aggressiveness.[1][2][3] Dot1L-IN-4 (also known as Compound 10) has emerged as a potent and selective small molecule inhibitor of DOT1L, demonstrating significant preclinical activity. This document provides a comprehensive technical overview of the therapeutic potential of this compound in solid tumors, summarizing key preclinical data, outlining experimental methodologies, and visualizing its mechanism of action and relevant signaling pathways.

Introduction to DOT1L in Solid Tumors

DOT1L is a non-SET domain-containing histone methyltransferase that utilizes S-adenosylmethionine (SAM) as a methyl donor to modify H3K79.[4][5][6] Unlike other histone methyltransferases, DOT1L's activity is associated with active transcription.[7][8] In various solid tumors, overexpression or aberrant activity of DOT1L has been shown to drive oncogenic gene expression programs, contributing to:

  • Cell Cycle Progression: DOT1L can regulate the expression of cell cycle-related genes such as CDK4 and CDK6, promoting the G1/S phase transition.[1][9]

  • Epithelial-Mesenchymal Transition (EMT) and Metastasis: By methylating H3K79 of EMT-related genes like SNAIL and ZEB1, DOT1L can promote cancer cell invasion and metastasis.[1]

  • Cancer Stem Cell (CSC) Maintenance: DOT1L is implicated in maintaining CSC populations, which are associated with tumor recurrence and therapy resistance.[1][10][11]

  • Angiogenesis: DOT1L can epigenetically regulate the expression of genes involved in blood vessel formation.[1]

  • DNA Damage Response: DOT1L plays a role in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy and PARP inhibitors.[12][13]

The diverse roles of DOT1L in solid tumor biology underscore its potential as a valuable therapeutic target.

This compound: A Potent and Selective Inhibitor

This compound is a novel, SAM-competitive inhibitor of DOT1L.[14] It binds to the catalytic domain of DOT1L, preventing the transfer of a methyl group to H3K79 and subsequently inhibiting the expression of DOT1L target genes.[1][14]

In Vitro Activity

Preclinical studies have demonstrated the potent in vitro activity of this compound.

ParameterValueCell Line/SystemReference
IC50 (SPA DOT1L) 0.11 nMBiochemical Assay[15]
ED50 (H3K79me2 ELISA) 1.7 nMHeLa Cells[15]
ED50 (HOXA9 RGA) 33 nMMolm-13 Cells[15]
IC50 (Mixed Lineage Leukemia) 99 µMMLL Cells[15]
In Vivo Activity

In vivo evaluation of this compound in a tumor xenograft model has been conducted.

Animal ModelDosage and AdministrationOutcomeReference
Tumor Xenograft Bearing Mice 300 mg/kg; p.o.; qdNot tolerated at this high dose.[15]
Tumor Xenograft Bearing Mice 50 mg/kg (6-fold reduced dose)Reduced tumor growth and HOXA9 reporter gene mRNA by less than half compared to the control group.[15]

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound is mediated through the inhibition of DOT1L-dependent signaling pathways that are crucial for tumor growth and survival.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention cluster_cellular_effects Cellular Effects DOT1L DOT1L H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation Wnt_beta_catenin Wnt/β-catenin Signaling DOT1L->Wnt_beta_catenin Feedback Loop H3K79me2 H3K79me2 Oncogenes Oncogenic Genes (e.g., c-Myc, CDK4/6, SNAIL, ZEB1) H3K79me2->Oncogenes Upregulation Transcription Active Transcription Oncogenes->Transcription CellCycleArrest Cell Cycle Arrest (G1 Phase) Apoptosis Apoptosis ReducedMetastasis Reduced Metastasis & Invasion Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibition Wnt_beta_catenin->DOT1L Activation MAPK_ERK MAPK/ERK Signaling MAPK_ERK->DOT1L Activation

Figure 1: DOT1L Signaling Pathway and Inhibition by this compound.

In many solid tumors, upstream signaling pathways such as Wnt/β-catenin and MAPK/ERK can lead to the activation of DOT1L.[1][2] DOT1L then catalyzes the di-methylation of H3K79 at the promoter and gene body of its target oncogenes, leading to an open chromatin state and active transcription.[8] this compound competitively inhibits the catalytic activity of DOT1L, leading to a reduction in H3K79me2 levels, subsequent downregulation of oncogenic gene expression, and ultimately resulting in cell cycle arrest, apoptosis, and reduced metastatic potential.[1][2][12]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of Dot1L inhibitors like this compound.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of solid tumor cell lines.

Methodology:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) or DMSO as a vehicle control.

  • Incubate the plates for 72-96 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Measure the absorbance or luminescence and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blot for H3K79 Methylation

Objective: To confirm the on-target effect of this compound by measuring the levels of H3K79 methylation.

Methodology:

  • Treat cancer cells with various concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).

  • Harvest the cells and extract histones using an acid extraction protocol.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for H3K79me2 and total Histone H3 (as a loading control).[14][16]

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative levels of H3K79me2.

Gene Expression Analysis (RT-qPCR)

Objective: To measure the effect of this compound on the expression of DOT1L target genes.

Methodology:

  • Treat cancer cells with this compound or DMSO as described above.

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (RT-qPCR) using primers specific for target genes (e.g., HOXA9, MEIS1, c-MYC) and a housekeeping gene (e.g., GAPDH) for normalization.[14][15]

  • Analyze the relative gene expression using the ΔΔCt method.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Implant human solid tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups daily or as per the determined dosing schedule.[15]

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for H3K79me2, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Solid Tumor Cell Lines Treatment Treat with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (IC50) Treatment->Cell_Viability Western_Blot Western Blot (H3K79me2) Treatment->Western_Blot RT_qPCR RT-qPCR (Target Genes) Treatment->RT_qPCR Xenograft Xenograft Model Cell_Viability->Xenograft Promising Results InVivo_Treatment Administer This compound Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Monitoring InVivo_Treatment->Tumor_Measurement ExVivo_Analysis Ex Vivo Analysis Tumor_Measurement->ExVivo_Analysis

Figure 2: General Experimental Workflow for Preclinical Evaluation.

Future Directions and Conclusion

This compound is a highly promising therapeutic agent for the treatment of solid tumors. Its potent and selective inhibition of DOT1L, a key epigenetic regulator in cancer, provides a strong rationale for its continued development.

Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies, targeted therapies, and immunotherapies.[1][12]

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

  • Pharmacokinetic and Pharmacodynamic Optimization: Further studies to improve the in vivo tolerability and efficacy of this compound.

  • Expansion to Other Solid Tumors: Evaluating the therapeutic potential of this compound in a broader range of solid malignancies where DOT1L is implicated.

Logical_Relationship DOT1L_Overexpression DOT1L Overexpression/ Aberrant Activity in Solid Tumors Oncogenic_Processes Drives Oncogenic Processes (Proliferation, Metastasis, etc.) DOT1L_Overexpression->Oncogenic_Processes Therapeutic_Effect Therapeutic Effect (Anti-Tumor Activity) Dot1L_IN_4 This compound (Potent & Selective Inhibitor) Inhibition_of_DOT1L Inhibition of DOT1L Catalytic Activity Dot1L_IN_4->Inhibition_of_DOT1L Downregulation_of_Targets Downregulation of Oncogenic Target Genes Inhibition_of_DOT1L->Downregulation_of_Targets Downregulation_of_Targets->Therapeutic_Effect

Figure 3: Logical Framework for the Therapeutic Rationale of this compound.

References

The Selectivity Profile of Dot1L-IN-4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Dot1L-IN-4, a potent inhibitor of the histone methyltransferase Dot1L. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize and further investigate this compound.

Introduction to this compound

Dot1L (Disruptor of telomeric silencing 1-like) is a unique histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79). This modification plays a crucial role in gene transcription and is implicated in the pathogenesis of certain cancers, particularly MLL-rearranged leukemias. This compound has emerged as a highly potent and selective inhibitor of Dot1L, making it a valuable tool for studying the biological functions of Dot1L and as a potential therapeutic agent.

Quantitative Selectivity Profile

This compound exhibits exceptional potency against its primary target, Dot1L, with a biochemical half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its selectivity has been assessed against other methyltransferases, demonstrating a highly specific inhibitory activity.

TargetAssay TypeIC50/ED50Reference
Dot1L SPA0.11 nM[1]
H3K79me2 (HeLa)ELISA1.7 nM (ED50)[1]
HOXA9 (Molm-13)RGA33 nM (ED50)[1]
MLL 99 µM[1]

While a comprehensive screening panel for this compound against a wide array of kinases and methyltransferases is not publicly available, studies on structurally related and functionally similar Dot1L inhibitors, such as EPZ-5676, provide strong evidence for the high selectivity of this class of compounds. EPZ-5676 has demonstrated a remarkable >37,000-fold selectivity over other tested methyltransferases.[2][3] Furthermore, other novel Dot1L inhibitors have shown no significant activity when screened against a panel of 22 other protein lysine and arginine methyltransferases.[4] This collective data strongly suggests that this compound possesses a highly favorable selectivity profile, a critical attribute for a chemical probe and potential therapeutic candidate.

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental approaches for evaluating this compound, the following diagrams have been generated using the DOT language.

Dot1L Signaling Pathway in MLL-Rearranged Leukemia

Dot1L_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L Dot1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me H3K79 Methylation Histone_H3->H3K79me HOXA9_MEIS1 HOXA9/MEIS1 Gene Expression H3K79me->HOXA9_MEIS1 activates Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L inhibits

Caption: Dot1L signaling in MLL-rearranged leukemia.

Experimental Workflow for Biochemical Selectivity Profiling

Biochemical_Workflow cluster_workflow Biochemical Selectivity Profiling Compound This compound Primary_Assay Primary Assay (Dot1L) Scintillation Proximity Assay Compound->Primary_Assay Selectivity_Panel Selectivity Panel (Other Methyltransferases & Kinases) Compound->Selectivity_Panel Data_Analysis Data Analysis (IC50 Determination) Primary_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for biochemical selectivity assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific evaluation of this compound.

Scintillation Proximity Assay (SPA) for Dot1L Activity

This biochemical assay measures the enzymatic activity of Dot1L by quantifying the transfer of a radiolabeled methyl group.

Materials:

  • Recombinant human Dot1L enzyme

  • Biotinylated histone H3 peptide substrate

  • S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • This compound or other test compounds

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add 2 µL of the compound dilution.

  • Add 10 µL of a solution containing Dot1L enzyme and biotinylated H3 peptide in assay buffer.

  • Initiate the reaction by adding 8 µL of a solution containing ³H-SAM in assay buffer.

  • Incubate the plate at 30°C for 1-2 hours with gentle agitation.

  • Terminate the reaction by adding 10 µL of a stop solution containing unlabeled SAM and EDTA.

  • Add 20 µL of a suspension of streptavidin-coated SPA beads.

  • Incubate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

  • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated substrate.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Western Blot for Histone H3K79 Methylation

This cellular assay is used to determine the effect of this compound on the levels of H3K79 methylation in cells.

Materials:

  • Cell line of interest (e.g., HeLa, MV4-11)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

In-Cell Western (ICW) for H3K79me2

This high-throughput cellular assay provides a quantitative measure of H3K79 methylation in a plate-based format.

Materials:

  • Cell line of interest

  • This compound

  • 96-well or 384-well clear-bottom black plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies: anti-H3K79me2 (rabbit) and a normalization antibody (e.g., anti-tubulin, mouse)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit, IRDye 680RD goat anti-mouse)

  • DNA stain for normalization (e.g., DRAQ5™)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with a concentration range of this compound for the desired time.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Block the cells with blocking buffer for 1.5 hours.

  • Incubate the cells with the primary antibodies (anti-H3K79me2 and normalization antibody) overnight at 4°C.

  • Wash the cells with PBS containing 0.1% Tween-20.

  • Incubate with the fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells.

  • If using a DNA stain for normalization, add the stain to the wells.

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Quantify the fluorescence intensity for both channels. Normalize the H3K79me2 signal to the normalization control (tubulin or DNA content).

  • Calculate ED50 values from the dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of Dot1L. The data presented in this guide, including its sub-nanomolar biochemical potency and high selectivity against other methyltransferases, underscore its value as a chemical probe for studying Dot1L biology. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the activity and selectivity of this and other Dot1L inhibitors. The continued exploration of this compound and similar compounds will be crucial in advancing our understanding of epigenetic regulation and in the development of novel therapeutics for diseases such as MLL-rearranged leukemia.

References

Dot1L-IN-4: A Potent and Selective Inhibitor for Epigenetic Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dot1L-IN-4, a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L. Disruptor of telomeric silencing 1-like (DOT1L) is a key enzyme in epigenetics, responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification critically involved in gene transcription regulation, DNA damage repair, and cell cycle progression. Dysregulation of DOT1L activity is a hallmark of various cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling target for therapeutic intervention. This document details the chemical properties, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental methodologies. Furthermore, it elucidates the intricate signaling pathways involving DOT1L and provides visual representations of experimental workflows, offering a valuable resource for researchers in epigenetics, chromatin biology, and oncology drug development.

Introduction to DOT1L and its Role in Disease

DOT1L is a unique histone methyltransferase as it is the sole enzyme responsible for mono-, di-, and tri-methylation of H3K79.[1] Unlike most other histone methyltransferases, DOT1L does not possess a SET domain. H3K79 methylation is predominantly associated with actively transcribed genes.[2] In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partners, such as AF9, leads to the aberrant recruitment of DOT1L to chromatin.[3][4][5] This results in the hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes, leading to their overexpression and driving leukemogenesis.[6] Consequently, inhibiting the catalytic activity of DOT1L presents a promising therapeutic strategy for this aggressive form of leukemia and other cancers where DOT1L is implicated.

This compound: Chemical and Physical Properties

This compound is a potent and selective, non-nucleoside inhibitor of DOT1L. Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
IUPAC Name N1-[(S)-(3-chloro-2-pyridinyl)(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-N2-[4-methoxy-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-4-(methylsulfonyl)-1,2-benzenediamine
Molecular Formula C₂₈H₂₇ClF₂N₈O₅S
Molecular Weight 661.1 g/mol
Appearance A solid
Purity ≥98%
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Mechanism of Action

This compound functions as a competitive inhibitor of DOT1L, targeting the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme. By occupying this site, it prevents the binding of the natural methyl donor, SAM, thereby inhibiting the transfer of a methyl group to the lysine 79 residue of histone H3. This leads to a reduction in H3K79 methylation levels, which in turn modulates the expression of DOT1L target genes.

cluster_inhibition Inhibition Pathway cluster_methylation Normal Methylation Pathway DOT1L DOT1L Enzyme H3K79 Histone H3 (unmethylated K79) DOT1L->H3K79 Methylates SAM S-adenosyl-L-methionine (SAM) SAM->DOT1L Binds to Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Binds to SAM pocket H3K79me Histone H3 (methylated K79) H3K79->H3K79me Becomes

Figure 1: Mechanism of this compound action.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against DOT1L and demonstrates cellular effects by reducing H3K79 methylation and downregulating the expression of key oncogenes. The following table summarizes the key quantitative data for this compound.

Assay TypeTarget/Cell LineParameterValue
Biochemical Assay DOT1L EnzymeIC₅₀0.11 nM
Cellular Assay (H3K79me2 ELISA) HeLa cellsED₅₀1.7 nM
Cellular Assay (HOXA9 Reporter Gene) Molm-13 cellsED₅₀33 nM
Cell Viability Assay MLL-rearranged leukemia cellsIC₅₀99 µM

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

H3K79me2 Cellular ELISA Protocol

This protocol outlines a method for the quantitative determination of H3K79 dimethylation in cells treated with this compound.

Materials:

  • HeLa cells

  • This compound

  • Cell culture medium and supplements

  • Histone extraction buffer

  • H3K79me2 specific antibody

  • Total H3 antibody (for normalization)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Seed HeLa cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • Histone Extraction: After treatment, lyse the cells and extract histones using a commercial kit or a standard acid extraction protocol.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.

  • Blocking: Wash the plate with PBS-T (PBS with 0.05% Tween-20) and block with a suitable blocking buffer (e.g., 5% BSA in PBS-T) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the wells with the primary antibody specific for H3K79me2, diluted in blocking buffer, for 1-2 hours at room temperature. In a parallel plate, incubate with a total H3 antibody for normalization.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: After washing, add the TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the H3K79me2 signal to the total H3 signal. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the ED₅₀.

A Seed HeLa Cells B Treat with this compound A->B C Histone Extraction B->C D Coat ELISA Plate C->D E Block Plate D->E F Add Primary Antibody (anti-H3K79me2) E->F G Add HRP-conjugated Secondary Antibody F->G H Add TMB Substrate G->H I Add Stop Solution H->I J Read Absorbance at 450 nm I->J K Data Analysis (ED50 determination) J->K

Figure 2: H3K79me2 Cellular ELISA Workflow.
HOXA9 Reporter Gene Assay Protocol

This protocol describes a luciferase-based reporter assay to measure the effect of this compound on HOXA9 gene expression.

Materials:

  • Molm-13 cells (or other suitable MLL-rearranged leukemia cell line)

  • HOXA9 promoter-luciferase reporter construct

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect Molm-13 cells with the HOXA9 promoter-luciferase reporter construct and the Renilla luciferase control vector using a suitable transfection reagent.

  • Cell Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Cell Lysis: After the desired treatment period (e.g., 48 hours), lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (LAR II) to a luminometer tube containing the cell lysate and measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to the same tube to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the log of the inhibitor concentration and fit a dose-response curve to determine the ED₅₀.

A Co-transfect cells with HOXA9-luciferase and Renilla-luciferase vectors B Treat with this compound A->B C Lyse cells B->C D Measure Firefly Luciferase Activity C->D E Measure Renilla Luciferase Activity D->E F Normalize Firefly to Renilla activity E->F G Data Analysis (ED50 determination) F->G

Figure 3: HOXA9 Reporter Gene Assay Workflow.
In Vivo Tumor Xenograft Model Protocol

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of leukemia.

Materials:

  • Immunocompromised mice (e.g., NSG or NOD/SCID)

  • MLL-rearranged leukemia cells (e.g., MV4-11)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of MLL-rearranged leukemia cells (e.g., 5-10 x 10⁶ cells), optionally mixed with Matrigel, into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle. The initial high dose of 300 mg/kg was not well-tolerated, and a 6-fold reduced dose was used in subsequent studies.[3]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like H3K79me2 levels).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits a complex of proteins, including DOT1L, to the promoters of target genes. This leads to increased H3K79 methylation, chromatin remodeling, and the transcriptional activation of potent oncogenes like HOXA9 and MEIS1. This compound disrupts this process by inhibiting the catalytic activity of DOT1L, leading to a decrease in H3K79 methylation and the subsequent downregulation of these oncogenic drivers.

cluster_recruitment Aberrant Recruitment Complex MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) AF9 AF9 MLL_Fusion->AF9 ENL ENL MLL_Fusion->ENL DOT1L DOT1L Chromatin Chromatin DOT1L->Chromatin Targets H3K79 H3K79 DOT1L->H3K79 Methylates AF9->DOT1L Recruit ENL->DOT1L Recruit Chromatin->H3K79 H3K79me2 H3K79me2 H3K79->H3K79me2 HOXA9 HOXA9 Gene H3K79me2->HOXA9 Activates Transcription MEIS1 MEIS1 Gene H3K79me2->MEIS1 Activates Transcription Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis Drives MEIS1->Leukemogenesis Drives Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibits

Figure 4: DOT1L signaling in MLL-rearranged leukemia.

Conclusion

This compound is a powerful research tool for investigating the role of DOT1L and H3K79 methylation in normal physiology and disease. Its high potency and selectivity make it an invaluable probe for dissecting the complexities of epigenetic regulation and chromatin biology. Furthermore, the demonstrated cellular and in vivo activity of DOT1L inhibitors highlights their therapeutic potential, particularly in the context of MLL-rearranged leukemias. This technical guide provides a solid foundation of data and methodologies to support the use of this compound in advancing our understanding of epigenetics and in the development of novel cancer therapies.

References

The Discovery and Development of Dot1L-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dot1L-IN-4 is a potent and selective small-molecule inhibitor of the Disruptor of Telomeric Silencing 1-like (DOT1L) histone methyltransferase. Its discovery has provided a valuable chemical probe for studying the biological roles of DOT1L and a promising starting point for the development of therapeutics targeting cancers driven by DOT1L dysregulation, particularly Mixed Lineage Leukemia (MLL)-rearranged leukemias. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Introduction to DOT1L and its Role in Disease

Disruptor of Telomeric Silencing 1-like (DOT1L) is a unique histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1][2] This modification is associated with actively transcribed chromatin and plays a crucial role in gene expression regulation. In certain cancers, particularly acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene, oncogenic MLL fusion proteins aberrantly recruit DOT1L to ectopic gene loci. This leads to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes, such as HOXA9, driving cancer progression.[1][3] Consequently, inhibiting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy for these malignancies.

Discovery of this compound

This compound, also referred to as compound 10 in some literature, was identified through a structure-guided optimization of a high-throughput screening (HTS) hit.[1][3] The initial hit compound was optimized to enhance its potency and pharmacokinetic properties, leading to the discovery of this compound as a highly potent and selective DOT1L inhibitor.

Chemical Structure

IUPAC Name: N1-[(S)-(3-chloro-2-pyridinyl)(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-N2-[4-methoxy-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-4-(methylsulfonyl)-1,2-benzenediamine

CAS Number: 2565705-02-2

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of this compound.

Parameter Value Assay Type Reference
IC50 0.11 nMScintillation Proximity Assay (SPA) for DOT1L[4]
ED50 (H3K79me2 Inhibition) 1.7 nMELISA in HeLa cells[4]
ED50 (HOXA9 Gene Expression) 33 nMReporter Gene Assay (RGA) in Molm-13 cells[4]
IC50 (MLL Inhibition) 99 µMMLL Assay[4]

Table 1: In Vitro and Cellular Activity of this compound

Parameter Result Animal Model Reference
In Vivo Tolerance Not tolerated at 300 mg/kg (p.o., qd).Tumor xenograft bearing mice[4]
In Vivo Efficacy At a 6-fold reduced dose from the 300 mg/kg, tumor growth and HOXA9 reporter gene mRNA were reduced by less than half compared to control animals.Tumor xenograft bearing mice[4]

Table 2: In Vivo Evaluation of this compound

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the primary publication by Stauffer et al. (2019) in ACS Medicinal Chemistry Letters. The general approach involves a multi-step synthesis culminating in the coupling of key intermediates to yield the final compound. Researchers should refer to this publication for the specific reaction conditions, reagents, and purification methods.

DOT1L Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)

The IC50 value for this compound was determined using a Scintillation Proximity Assay (SPA). This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

Principle: A biotinylated histone H3 peptide substrate is bound to streptavidin-coated SPA beads. Recombinant DOT1L enzyme, [³H]-SAM, and the test compound (this compound) are incubated with the beads. If DOT1L is active, it will transfer the [³H]-methyl group to the histone H3 substrate on the bead. The proximity of the radiolabel to the scintillant in the bead results in light emission, which is detected by a scintillation counter. Inhibition of DOT1L by the test compound leads to a decrease in the signal.

General Protocol:

  • Prepare a reaction mixture containing assay buffer, recombinant human DOT1L enzyme, and biotinylated histone H3 peptide substrate on streptavidin-coated SPA beads.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture in a 384-well plate.

  • Initiate the reaction by adding a solution of [³H]-SAM.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Measure the scintillation signal using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K79 Dimethylation ELISA (HeLa cells)

This assay quantifies the levels of dimethylated histone H3 at lysine 79 (H3K79me2) in cells treated with this compound.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect H3K79me2 levels in histone extracts from treated cells. A primary antibody specific for H3K79me2 is used to capture the modified histone, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is used for detection. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of H3K79me2.

General Protocol:

  • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 48-72 hours).

  • Lyse the cells and extract histones.

  • Coat a high-binding ELISA plate with the histone extracts.

  • Block the plate to prevent non-specific binding.

  • Incubate with a primary antibody specific for H3K79me2.

  • Wash the plate and incubate with an HRP-conjugated secondary antibody.

  • Wash the plate and add a suitable HRP substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Normalize the H3K79me2 signal to the total histone H3 content (determined in a parallel ELISA with a total H3 antibody).

  • Calculate the percent inhibition of H3K79me2 for each concentration of this compound and determine the ED50 value.

HOXA9 Reporter Gene Assay (Molm-13 cells)

This assay measures the effect of this compound on the expression of the HOXA9 gene, a key downstream target of DOT1L in MLL-rearranged leukemia.

Principle: Molm-13 cells, an MLL-rearranged leukemia cell line, are engineered to express a reporter gene (e.g., luciferase or a fluorescent protein) under the control of the HOXA9 promoter. Inhibition of DOT1L by this compound is expected to decrease the expression of HOXA9, leading to a reduction in the reporter signal.

General Protocol:

  • Culture Molm-13 cells stably expressing a HOXA9-luciferase reporter construct.

  • Plate the cells in a 96-well plate.

  • Treat the cells with serial dilutions of this compound or vehicle control for a defined period (e.g., 72 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay reagent used.

  • Normalize the luciferase signal to cell viability (e.g., using a parallel assay like CellTiter-Glo).

  • Calculate the percent inhibition of HOXA9 reporter activity for each concentration of this compound and determine the ED50 value.

Signaling Pathways and Experimental Workflows

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

DOT1L_Signaling_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79me2 H3K79 Dimethylation DOT1L->H3K79me2 catalyzes Histone_H3 Histone H3 Histone_H3->H3K79me2 HOXA9 HOXA9 Gene Expression H3K79me2->HOXA9 activates Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Discovery Discovery (HTS & Optimization) Synthesis Chemical Synthesis Discovery->Synthesis Biochemical_Assay Biochemical Assay (DOT1L SPA) Synthesis->Biochemical_Assay Cellular_Assays Cellular Assays Synthesis->Cellular_Assays Data_Analysis Data Analysis & Conclusion Biochemical_Assay->Data_Analysis H3K79me2_ELISA H3K79me2 ELISA (HeLa cells) Cellular_Assays->H3K79me2_ELISA HOXA9_RGA HOXA9 RGA (Molm-13 cells) Cellular_Assays->HOXA9_RGA In_Vivo In Vivo Studies (Xenograft Model) Cellular_Assays->In_Vivo H3K79me2_ELISA->Data_Analysis HOXA9_RGA->Data_Analysis In_Vivo->Data_Analysis

Caption: A typical workflow for the discovery and preclinical evaluation of a DOT1L inhibitor like this compound.

Conclusion

This compound is a powerful research tool for elucidating the biological functions of DOT1L and serves as a paradigm for the development of potent and selective epigenetic drug candidates. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug discovery who are interested in targeting DOT1L. Further optimization of this chemical scaffold may lead to the development of novel therapeutics for MLL-rearranged leukemias and potentially other cancers where DOT1L activity is implicated.

References

The Role of Dot1L-IN-4 in the Regulation of Developmental Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disruptor of telomeric silencing 1-like (DOT1L) is the sole histone methyltransferase responsible for H3K79 methylation, a critical epigenetic mark associated with active transcription. Its activity is essential for proper embryonic development, and its dysregulation is implicated in various diseases, including cancer. Dot1L-IN-4 is a potent and selective small-molecule inhibitor of DOT1L. This technical guide provides an in-depth analysis of the role of this compound in regulating key developmental pathways, including Wnt, Notch, TGF-β, and Hedgehog. We present quantitative data on its inhibitory activity, detail experimental protocols for its use in developmental studies, and provide visual representations of the affected signaling pathways and experimental workflows.

Introduction to Dot1L and the Inhibitor this compound

DOT1L is a non-SET domain-containing histone methyltransferase that catalyzes the mono-, di-, and tri-methylation of lysine 79 on histone H3 (H3K79). This modification plays a crucial role in transcriptional regulation, cell cycle control, and DNA damage repair. The essential role of DOT1L in development is underscored by the embryonic lethality observed in Dot1L knockout mice.

This compound is a highly potent and selective inhibitor of DOT1L, exhibiting a sub-nanomolar IC50 value. It acts as a disruptor of telomeric silencing 1-like protein (DOT1L) inhibitor with an IC50 SPA DOT1L of 0.11 nM[1]. By inhibiting DOT1L's methyltransferase activity, this compound serves as a powerful chemical probe to investigate the functional consequences of abrogating H3K79 methylation in various biological processes, particularly during development.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various assays. The following tables summarize the key quantitative data for this compound and other relevant Dot1L inhibitors for comparative purposes.

Inhibitor Assay Type Target/Cell Line IC50 / ED50 Reference
This compoundSPA (Scintillation Proximity Assay)DOT1L0.11 nM[1]
This compoundELISAHeLa cells (H3K79me2)1.7 nM[1]
This compoundRGA (Reporter Gene Assay)Molm-13 cells (HOXA9 expression)33 nM[1]
This compoundCell ViabilityMixed Lineage Leukemia (MLL) cells99 µM[1]

Role of this compound in Key Developmental Pathways

Inhibition of DOT1L by this compound has profound effects on several fundamental signaling pathways that govern embryonic development.

Wnt Signaling Pathway

The role of DOT1L in regulating the Wnt signaling pathway appears to be context-dependent. Studies using the DOT1L inhibitor EPZ004777 in different colorectal cancer cell lines have shown varied effects on Wnt target gene expression. In some contexts, DOT1L inhibition leads to a decrease in the expression of Wnt target genes like LGR5, EPHB3, and c-MYC, while in others, it has minimal or no effect. This suggests that the reliance of Wnt signaling on H3K79 methylation is not universal and may depend on the specific cellular environment.

Experimental Workflow for Investigating this compound's Effect on Wnt Signaling:

Wnt_Workflow cluster_culture Cell Culture cluster_analysis Analysis cluster_interpretation Interpretation start Seed cells (e.g., HEK293T, LS174T, SW480) treat Treat with this compound (various concentrations) start->treat qpcr Quantitative PCR (qRT-PCR) for Wnt target genes (e.g., AXIN2, c-MYC) treat->qpcr western Western Blot for β-catenin, H3K79me2 treat->western reporter TOP/FOP Flash Luciferase Reporter Assay treat->reporter end Assess changes in Wnt signaling activity and target gene expression qpcr->end western->end reporter->end

Caption: Workflow for assessing this compound's impact on Wnt signaling.

Notch Signaling Pathway

DOT1L has been shown to regulate the Notch signaling pathway, at least in part, by modulating the expression of the Notch ligand Jagged1 (Jag1). Inhibition of DOT1L can lead to decreased H3K79 trimethylation on the Jag1 gene promoter, resulting in reduced Jag1 expression. This, in turn, can attenuate Notch signaling.

Signaling Pathway Diagram: DOT1L Regulation of Notch Signaling

Notch_Pathway cluster_nucleus Dot1L DOT1L H3K79me H3K79me3 Dot1L->H3K79me catalyzes Jag1_promoter Jag1 Promoter H3K79me->Jag1_promoter activates Jag1_gene Jag1 Gene Jag1_promoter->Jag1_gene transcription Jag1_protein Jagged1 Jag1_gene->Jag1_protein Notch_receptor Notch Receptor Jag1_protein->Notch_receptor binds to NICD NICD Notch_receptor->NICD cleavage Nucleus Nucleus NICD->Nucleus translocates to Target_genes Notch Target Genes (e.g., Hes, Hey) NICD->Target_genes activates Dot1L_IN_4 This compound Dot1L_IN_4->Dot1L inhibits

Caption: DOT1L's role in regulating the Notch signaling pathway via Jagged1.

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is another crucial regulator of development. Evidence suggests that DOT1L can mediate TGF-β1/Smad3 signaling. Inhibition of DOT1L may interfere with this pathway, although the precise molecular mechanisms are still under investigation.

Experimental Workflow for Probing this compound's Effect on TGF-β Signaling:

TGFbeta_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_interpretation Interpretation start Culture cells (e.g., fibroblasts, epithelial cells) stimulate Stimulate with TGF-β1 start->stimulate inhibit Co-treat with this compound stimulate->inhibit western Western Blot for phospho-Smad3, Smad3, and H3K79me2 inhibit->western qpcr qRT-PCR for TGF-β target genes (e.g., PAI-1, Collagens) inhibit->qpcr end Determine the impact of This compound on TGF-β/Smad3 signaling cascade western->end qpcr->end

Caption: Workflow to study this compound's effect on TGF-β signaling.

Hedgehog Signaling Pathway

While the direct interaction of this compound with the Hedgehog signaling pathway is not yet well-documented, some studies suggest a potential link between DOT1L and key components of this pathway. For instance, aberrant epigenetic regulation, including histone methylation, has been implicated in the overexpression of Sonic hedgehog (SHH)[2]. Folate deficiency has been shown to downregulate DOT1L, leading to reduced H3K79me2 levels and subsequent disruption of SHH gene expression, which is associated with neural tube defects[3][4]. This suggests that inhibiting DOT1L with this compound could potentially modulate Hedgehog signaling by affecting the expression of its ligands. Further research is warranted to elucidate the precise role of this compound in this pathway.

Logical Relationship Diagram: Potential Link between Dot1L and Hedgehog Signaling

Hedgehog_Link Dot1L_IN_4 This compound Dot1L DOT1L Dot1L_IN_4->Dot1L inhibits H3K79me2 H3K79me2 Dot1L->H3K79me2 catalyzes SHH_gene SHH Gene H3K79me2->SHH_gene may regulate expression SHH_protein Sonic Hedgehog (SHH) SHH_gene->SHH_protein Patched Patched (PTCH1) SHH_protein->Patched binds to Smoothened Smoothened (SMO) SHH_protein->Smoothened relieves inhibition of Patched->Smoothened inhibits Gli Gli Transcription Factors Smoothened->Gli activates Target_genes Hedgehog Target Genes (e.g., Gli1, Ptch1) Gli->Target_genes activates transcription of

Caption: Postulated mechanism of this compound's influence on Hedgehog signaling.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Lines: Use relevant cell lines for the developmental pathway of interest (e.g., mouse embryonic stem cells, neural progenitor cells, hematopoietic stem cells).

  • Culture Conditions: Maintain cells in their respective recommended media and conditions.

  • This compound Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM).

  • Treatment: Dilute the stock solution in culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. Treatment duration can vary from a few hours to several days depending on the experimental endpoint. For in vivo studies in mice, this compound has been administered orally (p.o.)[1]. However, high doses (300 mg/kg) were not well-tolerated[1].

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from control and this compound-treated cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes of interest and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., H3K79me2, β-catenin, phospho-Smad3, total Smad3, Gli1) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Cross-link protein-DNA complexes in live cells using formaldehyde.

  • Chromatin Preparation: Lyse cells and shear chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., H3K79me2, a specific transcription factor).

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

This compound is a valuable tool for dissecting the role of DOT1L and H3K79 methylation in developmental processes. Its high potency and selectivity allow for precise inhibition of DOT1L activity, enabling researchers to probe its function in regulating critical developmental signaling pathways such as Wnt, Notch, and TGF-β. While its direct role in the Hedgehog pathway requires further investigation, existing evidence suggests a potential regulatory link. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting studies aimed at further elucidating the complex role of DOT1L in development and disease. As our understanding of the epigenetic regulation of developmental pathways deepens, inhibitors like this compound will be instrumental in identifying novel therapeutic targets for a range of developmental disorders and cancers.

References

Methodological & Application

Dot1L-IN-4: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L-IN-4 is a potent and selective small-molecule inhibitor of the Disruptor of Telomeric Silencing 1-Like (DOT1L) histone methyltransferase. DOT1L is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79), a modification associated with actively transcribed genes.[1][2][3] In certain malignancies, particularly Mixed-Lineage Leukemia (MLL)-rearranged leukemias, aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression.[1][2][4][5] this compound functions by competitively binding to the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the transfer of a methyl group to H3K79 and reversing the aberrant gene expression.[2] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study its effects on H3K79 methylation, gene expression, and cancer cell proliferation.

Biochemical and Cellular Activity

This compound exhibits high potency against its target in both biochemical and cellular assays. The following table summarizes its key activity metrics.

ParameterValueCell Line/Assay ConditionReference
Biochemical Activity
IC50 (DOT1L)0.11 nMSPA (Scintillation Proximity Assay)[6]
Cellular Activity
ED50 (H3K79me2 Inhibition)1.7 nMHeLa cells (ELISA)[6]
ED50 (HOXA9 Gene Expression)33 nMMOLM-13 cells (Reporter Gene Assay)[6]
IC50 (MLL Inhibition)99 µMMixed Lineage Leukemia cells[6]

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution Preparation:

  • Solvent: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Note: Before each experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Culture and Treatment

The following protocols are generalized for cell lines commonly used in Dot1L inhibitor studies, such as MOLM-13 (MLL-AF9 fusion) and MV4-11 (MLL-AF4 fusion). Optimization may be required for other cell lines.

2.1. Cell Seeding and Treatment:

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth throughout the experiment.

  • Allow cells to adhere (for adherent lines) or stabilize (for suspension lines) for 24 hours before treatment.

  • Prepare serial dilutions of this compound in fresh culture medium from the stock solution.

  • Remove the old medium and add the medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 4, 7, or 14 days), replacing the medium with fresh inhibitor-containing medium every 3-4 days for longer experiments.[7]

Western Blot Analysis of H3K79 Methylation

This protocol assesses the direct cellular target engagement of this compound.

3.1. Histone Extraction:

  • After treatment, harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Extract histones using an acid extraction method or a commercial histone extraction kit.

  • Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

3.2. Immunoblotting:

  • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for di-methylated H3K79 (H3K79me2) overnight at 4°C.

  • Use an antibody against total Histone H3 as a loading control.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software and normalize the H3K79me2 signal to the total H3 signal. A time- and dose-dependent reduction in the H3K79me2 mark is expected.[8]

Gene Expression Analysis by RT-qPCR

This assay measures the downstream effect of Dot1L inhibition on target gene expression.

  • Following treatment with this compound, harvest cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for target genes such as HOXA9 and MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[2]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control. A significant decrease in the expression of HOXA9 and MEIS1 is anticipated in MLL-rearranged cell lines.[2]

Cell Proliferation/Viability Assay

This protocol assesses the anti-proliferative effects of this compound.

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in section 2.1.

  • At various time points (e.g., 4, 7, 10, and 14 days), assess cell viability using a suitable assay such as MTT, MTS (e.g., CellTiter-Glo®), or by direct cell counting with a viability dye (e.g., trypan blue). Due to the mechanism of action, a delayed effect on proliferation is often observed with DOT1L inhibitors.[9]

  • For endpoint assays, add the reagent and measure the absorbance or luminescence according to the manufacturer's instructions.

  • Calculate the percentage of viable cells relative to the vehicle-treated control for each concentration.

  • Plot the data and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Signaling Pathway Diagram

Dot1L_Signaling_Pathway cluster_0 MLL-Rearranged Leukemia Cell MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation SAM SAM SAM->DOT1L Co-substrate Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibition H3K79me2 H3K79me2 H3K79->H3K79me2 Oncogenes Oncogenes (HOXA9, MEIS1) H3K79me2->Oncogenes Upregulation Proliferation Leukemic Proliferation Oncogenes->Proliferation Drives

Caption: Aberrant recruitment of DOT1L by MLL fusion proteins and its inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture MLL-rearranged cells treatment Treat with this compound (various concentrations and durations) start->treatment western Western Blot for H3K79me2 treatment->western rt_qpcr RT-qPCR for HOXA9/MEIS1 treatment->rt_qpcr proliferation Cell Proliferation Assay treatment->proliferation end End: Data Analysis and Interpretation western->end rt_qpcr->end proliferation->end

Caption: General experimental workflow for evaluating this compound in vitro.

References

Application Notes and Protocols for Dot1L-IN-4 in ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dot1L-IN-4, a potent and specific inhibitor of the histone methyltransferase Dot1L, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data interpretation considerations for studying the role of H3K79 methylation in gene regulation.

Introduction

Disruptor of telomeric silencing 1-like (Dot1L) is the sole methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). This histone mark is predominantly associated with actively transcribed genes. Aberrant H3K79 methylation patterns, often driven by the mis-recruitment of Dot1L, are implicated in the pathogenesis of certain cancers, particularly MLL-rearranged leukemias.

This compound is a highly potent small molecule inhibitor of Dot1L with a reported in vitro IC50 of 0.11 nM.[1] By inhibiting the catalytic activity of Dot1L, this compound leads to a global reduction of H3K79 methylation levels, providing a powerful tool to investigate the functional consequences of this epigenetic modification. ChIP-seq is the gold-standard method for genome-wide profiling of histone modifications. Coupling this compound treatment with ChIP-seq allows for the precise mapping of H3K79 methylation changes and their correlation with gene expression.

Mechanism of Action

Dot1L catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3. This compound acts as a competitive inhibitor, likely at the SAM binding pocket, thereby blocking the methylation of H3K79.[2] This inhibition leads to a time- and dose-dependent decrease in global H3K79me1, H3K79me2, and H3K79me3 levels.

Dot1L_Inhibition_Pathway cluster_0 Dot1L Catalytic Cycle cluster_1 Inhibition by this compound cluster_2 Downstream Effect SAM SAM Dot1L Dot1L Enzyme SAM->Dot1L Binds SAH SAH Dot1L->SAH Releases H3K79me Histone H3 (methylated K79) Dot1L->H3K79me Methylates Inactive_Dot1L Inactive Dot1L Complex H3K79 Histone H3 (unmethylated K79) H3K79->Dot1L Substrate Altered_Gene_Expression Altered Gene Expression H3K79me->Altered_Gene_Expression Regulates Dot1L_IN_4 This compound Dot1L_IN_4->Dot1L Reduced_H3K79me Reduced H3K79 Methylation Reduced_H3K79me->Altered_Gene_Expression

Figure 1: Signaling pathway of Dot1L inhibition by this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related inhibitors, which can be used as a starting point for experimental design.

ParameterThis compoundEPZ004777 (for comparison)SGC0946 (for comparison)Reference
Target Dot1LDot1LDot1L[1][3][4]
IC50 (in vitro) 0.11 nM~0.4 nM0.3 nM[1][4][5]
Cellular ED50 (H3K79me2) 1.7 nM (HeLa cells)Varies by cell line2.6 nM (A431 cells)[1][4]
Recommended Starting Concentration (in cell culture) 1 - 100 nM1 - 10 µM1 - 50 nMBased on cellular potency and literature on similar compounds.[2][6]
Recommended Treatment Time 24 - 96 hours4 - 7 days2 - 4 daysTime-course experiments are recommended to determine optimal duration.[6][7][8]

Experimental Protocols

This section provides a detailed protocol for a ChIP-seq experiment to investigate the effects of this compound on H3K79me2 distribution.

Experimental Workflow Diagram

ChIP_Seq_Workflow start Start: Cell Culture treatment Cell Treatment (this compound vs. DMSO) start->treatment crosslinking Cross-linking (Formaldehyde) treatment->crosslinking lysis Cell Lysis & Nuclei Isolation crosslinking->lysis sonication Chromatin Sonication lysis->sonication spike_in Add Spike-in Chromatin sonication->spike_in immunoprecipitation Immunoprecipitation (IP) (H3K79me2 antibody) spike_in->immunoprecipitation washing Washing immunoprecipitation->washing elution Elution & Reverse Cross-linking washing->elution dna_purification DNA Purification elution->dna_purification library_prep Library Preparation dna_purification->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis sequencing->data_analysis end_node End: Genome-wide H3K79me2 Maps data_analysis->end_node

Figure 2: ChIP-seq experimental workflow with this compound treatment.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line at an appropriate density to reach 70-80% confluency at the time of harvesting.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired final concentration in the cell culture medium.

  • Treatment: Treat cells with the desired concentration of this compound. A vehicle control (DMSO) must be run in parallel. A time-course (e.g., 24, 48, 72, 96 hours) and dose-response (e.g., 1 nM, 10 nM, 100 nM) experiment is recommended to determine the optimal treatment conditions for the cell line of interest.

  • Verification of Inhibition (Optional but Recommended): Before proceeding to the full ChIP-seq protocol, it is advisable to confirm the reduction of global H3K79me2 levels via Western blotting of histone extracts from a parallel set of treated cells.

Part 2: Chromatin Immunoprecipitation (Cross-link ChIP)

This protocol is adapted from standard cross-link ChIP-seq procedures.

Reagents:

  • Formaldehyde (37% stock)

  • Glycine (2.5 M)

  • PBS (ice-cold)

  • Cell Lysis Buffer

  • Nuclei Lysis Buffer

  • ChIP Dilution Buffer

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • TE Buffer

  • Proteinase K

  • RNase A

  • ChIP-grade H3K79me2 antibody and corresponding IgG control

  • Protein A/G magnetic beads

  • Spike-in chromatin and corresponding antibody (if using spike-in normalization)

Procedure:

  • Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle swirling. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.

  • Nuclei Isolation and Lysis: Pellet the nuclei and resuspend in Nuclei Lysis Buffer.

  • Chromatin Sonication: Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

  • Spike-in Normalization: Due to the expected global reduction in H3K79 methylation, spike-in normalization is highly recommended for quantitative comparisons between treated and untreated samples.[9][10] Add a fixed amount of chromatin from a different species (e.g., Drosophila) to each human chromatin sample before immunoprecipitation.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with a ChIP-grade H3K79me2 antibody or an IgG control overnight at 4°C with rotation.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with Proteinase K at 65°C overnight.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

Part 3: Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).

  • Sequencing: Perform single-end or paired-end sequencing on an Illumina platform.

Part 4: Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to the reference genome. For spike-in samples, align to a combined genome of the experimental organism and the spike-in organism.

  • Normalization:

    • Separate the reads that align to the experimental and spike-in genomes.

    • Calculate a normalization factor for each sample based on the number of spike-in reads.

    • Apply this normalization factor to the experimental reads.

  • Peak Calling: Identify regions of H3K79me2 enrichment (peaks) using a peak-calling algorithm (e.g., MACS2).

  • Differential Binding Analysis: Identify genomic regions with significant changes in H3K79me2 enrichment between this compound treated and control samples.

  • Downstream Analysis: Correlate the changes in H3K79me2 with gene expression data (from RNA-seq), gene annotations, and other epigenetic marks to understand the functional consequences of Dot1L inhibition.

Concluding Remarks

The use of this compound in conjunction with ChIP-seq provides a robust methodology to dissect the genome-wide functions of H3K79 methylation. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of Dot1L in normal physiology and disease, as well as for the development of novel epigenetic therapies. Careful optimization of inhibitor concentration and treatment duration for the specific biological system under investigation is crucial for obtaining meaningful and reproducible results.

References

Dot1L-IN-4: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Dot1L-IN-4 in preclinical in vivo mouse models, particularly for studies involving MLL-rearranged leukemias. The following protocols and data are compiled from published research to guide the design and execution of in vivo efficacy and pharmacokinetic studies.

Summary of In Vivo Administration and Dosage

This compound (also referred to as Compound 10) has been evaluated in various mouse models, primarily xenografts of human leukemia cell lines, to assess its anti-leukemic activity. The compound can be administered through oral (p.o.) and intraperitoneal (i.p.) routes.[1] Dosage, frequency, and vehicle can significantly impact tolerability and efficacy.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key parameters for this compound administration in mouse models based on available data.

Mouse ModelAdministration RouteDosageDosing ScheduleVehicleKey Outcomes
MV4-11 Tumor XenograftOral (p.o.)300 mg/kgOnce daily (qd)Not SpecifiedPoorly tolerated at this high dose.[2]
MV4-11 Tumor XenograftOral (p.o.)50 mg/kg (reduced from 300 mg/kg)Once daily (qd)Not SpecifiedReduced tumor growth and HOXA9 mRNA levels by less than half.[2]
MV4-11 & Molm-13 XenograftsOral (p.o.)Not SpecifiedNot SpecifiedNot SpecifiedAchieved tumor growth inhibition.[3]
Patient-Derived Xenograft (PDX)Oral (p.o.)100 mg/kgTwice dailyKolliphor HS 15Exhibited toxicity, treatment discontinued.[1][4]
Patient-Derived Xenograft (PDX)Oral (p.o.)75 mg/kgTwice dailyKolliphor HS 15Well-tolerated; significant reduction in human leukemic cells in peripheral blood.[1][4]
Patient-Derived Xenograft (PDX)Intraperitoneal (i.p.)75 mg/kgTwice dailyKolliphor HS 15Well-tolerated; significant reduction in human leukemic cells in peripheral blood.[1][4]
MV4-11 Tumor XenograftOral (p.o.)200 mg/kgTwice dailyNot SpecifiedNo tumor growth inhibition observed despite a 50% reduction in global H3K79 dimethylation in the tumor.[5]

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound for in vivo mouse studies, based on reported protocols.

Formulation of this compound for In Vivo Administration

The choice of vehicle is critical for the solubility and bioavailability of this compound.

Protocol 1: Kolliphor HS 15 Formulation (for Oral and Intraperitoneal Administration)

This formulation has been successfully used in patient-derived xenograft models.[1]

  • Materials:

    • This compound

    • Kolliphor HS 15 (Solutol HS 15)

  • Procedure:

    • Determine the required total volume and concentration of the dosing solution based on the number of mice and the target dose (e.g., 75 mg/kg).

    • Weigh the appropriate amount of this compound.

    • Solubilize the this compound in Kolliphor HS 15. The exact ratio may require optimization, but this vehicle has been shown to be effective.[1]

    • Ensure the solution is homogenous before administration.

Protocol 2: DMSO and Corn Oil Formulation (for Oral Administration)

This protocol is suitable for achieving a clear solution for oral dosing.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • For the working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a 1:10 dilution.[2]

    • Mix thoroughly to ensure a clear and uniform solution. This protocol can yield a clear solution of at least 5 mg/mL.[2]

    • Note: The provider of this protocol advises caution if the continuous dosing period exceeds half a month.[2]

Protocol 3: DMSO and SBE-β-CD in Saline Formulation (for Oral and Intraperitoneal Administration)

This protocol results in a suspended solution suitable for both oral and intraperitoneal injections.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • 20% Captisol® (SBE-β-CD) in Saline

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • To prepare the working suspension, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[2]

    • Mix thoroughly to ensure a uniform suspension. This will yield a suspended solution of 2.08 mg/mL.[2]

Administration Protocols

Oral Administration (Gavage)

  • Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress and risk of injury.

  • Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle to prevent esophageal or stomach injury.

  • Administration:

    • Measure the correct volume of the this compound formulation based on the mouse's body weight.

    • Gently insert the gavage needle into the esophagus and down into the stomach.

    • Slowly administer the solution.

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection

  • Animal Handling: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

  • Administration:

    • Use a sterile needle (e.g., 25-27 gauge).

    • Lift the skin and peritoneum, and insert the needle at a 10-20 degree angle.

    • Gently inject the this compound formulation.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

Dot1L_Signaling_Pathway cluster_0 MLL-Rearranged Leukemia cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Recruitment Aberrant Recruitment MLL_Fusion->Recruitment Dot1L Dot1L Dot1L->Recruitment H3K79 Histone H3 Lysine 79 (H3K79) Recruitment->H3K79 Hypermethylation Hypermethylation H3K79->Hypermethylation Oncogenes Leukemogenic Genes (e.g., HOXA9, MEIS1) Hypermethylation->Oncogenes Gene_Expression Increased Gene Expression Oncogenes->Gene_Expression Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Dot1L_IN_4 This compound Inhibition Inhibition Dot1L_IN_4->Inhibition Inhibition->Dot1L In_Vivo_Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Model_Development 1. Mouse Model Development (e.g., Xenograft Implantation) Engraftment 2. Confirmation of Tumor Engraftment Model_Development->Engraftment Grouping 3. Randomization into Treatment & Control Groups Engraftment->Grouping Treatment 4. This compound Administration (Oral or IP) Grouping->Treatment Monitoring 5. Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint 6. Endpoint Analysis (e.g., Pharmacodynamics, Histopathology) Monitoring->Endpoint

References

Dot1L-IN-4: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L (Disruptor of telomeric silencing 1-like) is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). This epigenetic modification plays a crucial role in the regulation of gene transcription and is implicated in various cellular processes, including cell cycle progression and DNA damage repair.[1][2][3] Aberrant Dot1L activity is particularly associated with the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, where it is responsible for the misexpression of leukemogenic genes such as HOXA9 and MEIS1.[4][5][6] Consequently, Dot1L has emerged as a promising therapeutic target for these and potentially other cancers.

Dot1L-IN-4 is a potent and selective small-molecule inhibitor of Dot1L.[7] These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays to probe its biological activity.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and other relevant Dot1L inhibitors across various biochemical and cellular assays.

CompoundAssayCell Line/SystemIC50 / ED50Reference
This compound Biochemical (SPA) DOT1L Enzyme 0.11 nM [7]
This compoundH3K79me2 ELISAHeLa1.7 nM[7]
This compoundHOXA9 Reporter Gene AssayMolm-1333 nM[7]
This compoundMixed Lineage Leukemia (MLL)Not Specified99 µM[7]
EPZ004777BiochemicalDOT1L Enzyme0.4 nM
EPZ-5676 (Pinometostat)Biochemical (Ki)DOT1L Enzyme80 pM[4]
Compound 7BiochemicalDOT1L Enzyme<0.1 nM[8]
Compound 7H3K79 DimethylationHeLa3 nM[8]
Compound 7HoxA9 Promoter ActivityMolm-1317 nM[8]
Compound 7Cell ProliferationMV4-115 nM[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Dot1L signaling pathway and a general experimental workflow for evaluating this compound in cell-based assays.

Dot1L_Signaling_Pathway Dot1L Signaling Pathway cluster_nucleus Nucleus SAM SAM Dot1L Dot1L SAM->Dot1L SAH SAH Dot1L->SAH H3K79me H3K79-me Dot1L->H3K79me Methylation Histone_H3 Histone H3 H3K79 H3K79 Histone_H3->H3K79 H3K79->H3K79me Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K79me->Target_Genes Transcriptional Activation MLL_fusion MLL-Fusion Protein (e.g., MLL-AF9) MLL_fusion->Dot1L Recruitment mRNA mRNA Target_Genes->mRNA Leukemogenesis Leukemogenesis mRNA->Leukemogenesis Dot1L_IN_4 This compound Dot1L_IN_4->Dot1L Inhibition

Figure 1: Dot1L Signaling Pathway in MLL-Rearranged Leukemia.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability Western Western Blot (H3K79me2, Total H3) Treatment->Western qPCR RT-qPCR (HOXA9, MEIS1) Treatment->qPCR Data_Analysis Analyze Data (IC50, Gene Expression Fold Change) Viability->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis

Figure 2: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's information, this compound is highly soluble in DMSO (≥ 200 mg/mL or 302.54 mM).[7]

  • To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the required volume of DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.661 mg of this compound (MW: 660.78 g/mol ) in 100 µL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest (e.g., MLL-rearranged leukemia cell lines like MV4-11 or MOLM-13)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for H3K79 Dimethylation

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treating cells with this compound for the desired time, harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities to determine the relative change in H3K79 dimethylation.

RT-qPCR for Target Gene Expression (e.g., HOXA9)

Materials:

  • Cells treated with this compound and control cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for HOXA9 and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Harvest cells after treatment with this compound and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

  • Set up the real-time PCR reaction with SYBR Green or TaqMan master mix, cDNA, and the appropriate primers.

  • Perform the RT-qPCR using a standard cycling protocol.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in HOXA9 gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

This compound is a valuable research tool for investigating the biological roles of Dot1L and for preclinical studies in Dot1L-dependent cancers. The protocols outlined above provide a framework for assessing the cellular effects of this potent inhibitor. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Application Notes and Protocols: Utilizing Dot1L-IN-4 in Synergistic Combinations with Epigenetic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79). This epigenetic modification is crucial for transcriptional regulation, and its misregulation is a key driver in various cancers, particularly MLL-rearranged (MLL-r) leukemias. Dot1L-IN-4 is a potent and selective small molecule inhibitor of DOT1L, offering a targeted therapeutic approach. Preclinical studies have demonstrated that while Dot1L inhibitors show promise as monotherapies, their efficacy can be significantly enhanced when used in combination with other epigenetic modifiers or conventional chemotherapy. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with other epigenetic inhibitors.

Data Presentation: Efficacy of Dot1L Inhibitors and Combination Therapies

The following tables summarize the in vitro potency of various Dot1L inhibitors and the synergistic effects observed in combination studies.

Table 1: In Vitro Potency of Selected DOT1L Inhibitors

CompoundIC50 (SPA for DOT1L)Cellular Assay (H3K79me2 Inhibition ED50)Cell LineReference
This compound 0.11 nM 1.7 nM HeLa [1]
Pinometostat (EPZ-5676)Ki of <0.4 nM~5 nMMLL-r leukemia cells[2]
EPZ0047770.4 nM84 ± 20 nMA431[3][4]
SGC09460.3 nM8.8 ± 1.6 nMVarious[3]
SYC-522Ki of 0.5 nMNot specifiedMLL-r leukemia cells[5]

Table 2: Synergistic Combinations with DOT1L Inhibitors

DOT1L InhibitorCombination PartnerCancer TypeKey Synergistic EffectsReference
Generic DOT1L InhibitorMenin InhibitorMLL-rearranged LeukemiaMarkedly enhanced induction of differentiation and cell killing. More profound suppression of MLL-fusion target genes and MYC.[6][7][8]
SGC0946GSK343 (EZH2 Inhibitor)NeuroblastomaStrongest synergy across 8 neuroblastoma cell lines. Activation of ATF4-mediated endoplasmic reticulum (ER) stress responses.[9][10][11]
SYC-522Mitoxantrone, Etoposide, CytarabineMLL-rearranged AMLSignificantly increased sensitivity to chemotherapeutics. Increased apoptosis (cPARP levels) and prevented DNA damage response (γH2AX).[12]
Pinometostat (EPZ-5676)Cytarabine, DaunorubicinMLL-rearranged LeukemiaSynergistic antiproliferative effect.[10]
EPZ004777SIRT1 Activator (SRT1720)MLL-rearranged LeukemiaEnhanced anti-proliferative activity.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of DOT1L Inhibition in MLL-Rearranged Leukemia

DOT1L_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79me H3K79 Hypermethylation DOT1L->H3K79me catalyzes Target_Genes Leukemogenic Gene Expression (HOXA9, MEIS1) H3K79me->Target_Genes activates Leukemia Leukemic Cell Proliferation & Survival Target_Genes->Leukemia Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L inhibits Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->MLL_Fusion disrupts interaction with Menin

Caption: DOT1L's role in MLL-rearranged leukemia and points of inhibition.

Experimental Workflow for Combination Study

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., MOLM-13, SK-N-BE(2)) Treatment Treat with this compound, Combination Drug, and Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Mechanism Mechanism of Action Assays Treatment->Mechanism Synergy Synergy Analysis (e.g., Bliss Independence) Viability->Synergy Western Western Blot (H3K79me2, Apoptosis Markers) Mechanism->Western Flow Flow Cytometry (Apoptosis, Cell Cycle) Mechanism->Flow qPCR RT-qPCR (Gene Expression) Mechanism->qPCR

Caption: Workflow for assessing this compound combination therapy in vitro.

Experimental Protocols

Cell Viability and Synergy Analysis

This protocol is designed to assess the effect of this compound in combination with another inhibitor on cancer cell viability and to quantify synergistic interactions.

Materials:

  • Cancer cell lines (e.g., MOLM-13 for leukemia, SK-N-BE(2) for neuroblastoma)

  • Complete cell culture medium

  • This compound (resuspended in DMSO)

  • Combination epigenetic inhibitor (resuspended in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium. For combination treatments, prepare a matrix of concentrations. Ensure the final DMSO concentration is below 0.1% in all wells.

  • Treatment: Add the single agents and combinations to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[6]

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[5]

    • Measure absorbance at 570 nm using a plate reader.[5]

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent equal to the volume of cell culture medium in the well (e.g., 100 µL).[12]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the IC50 for each single agent using non-linear regression.

    • Calculate synergy using a preferred model, such as the Bliss independence model. The predicted fractional inhibition is calculated as FA + FB − (FA × FB), where FA and FB are the fractional inhibitions of the individual drugs.[13] A Bliss score greater than zero indicates synergy.[13]

Western Blot for Histone Methylation and Apoptosis Markers

This protocol is to assess changes in global H3K79 dimethylation (H3K79me2) and key apoptosis-related proteins following treatment.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2, anti-total Histone H3, anti-cleaved PARP, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K79me2 diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Apply ECL substrate and visualize the bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the H3K79me2 signal to total Histone H3 and apoptosis markers to a loading control like GAPDH.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.

Materials:

  • Treated cells (suspension or trypsinized adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Collect approximately 5 x 10⁵ cells per sample by centrifugation. For adherent cells, collect both floating and attached cells.[3]

  • Washing: Wash cells once with cold PBS and resuspend the pellet in 1X Binding Buffer.[3]

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

RT-qPCR for Gene Expression Analysis

This protocol is for measuring changes in the expression of DOT1L target genes, such as HOXA9 and MEIS1.

Materials:

  • Treated cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion

The combination of this compound with other epigenetic inhibitors represents a promising therapeutic strategy. The protocols outlined in this document provide a framework for researchers to systematically evaluate these combinations in vitro. By quantifying synergy and elucidating the underlying mechanisms of action, these studies will be crucial for advancing novel epigenetic co-targeting strategies into further preclinical and clinical development.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Dot1L-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L (Disruptor of Telomeric Silencing 1-Like) is a unique histone methyltransferase responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This epigenetic modification is crucial for regulating gene transcription, cell cycle progression, and DNA damage repair.[1] Dysregulation of Dot1L activity is implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL)-rearranged leukemias and several solid tumors, making it a compelling target for therapeutic intervention.[1]

Dot1L-IN-4 is a potent and selective small-molecule inhibitor of Dot1L with a reported IC50 of 0.11 nM. By inhibiting the catalytic activity of Dot1L, this compound leads to a global decrease in H3K79 methylation, which in turn alters the expression of key genes involved in cell cycle control. This ultimately results in cell cycle arrest and an anti-proliferative effect in cancer cells.

These application notes provide a detailed protocol for analyzing the cell cycle arrest induced by Dot1L inhibitors using flow cytometry with propidium iodide (PI) staining. While specific quantitative data for this compound is not publicly available, we present representative data from studies using other potent Dot1L inhibitors, such as SGC0946, which are expected to produce similar effects due to their shared mechanism of action.

Data Presentation

Inhibition of Dot1L has been shown to induce cell cycle arrest, with the specific phase of arrest being cell-type dependent. For instance, treatment of renal cell carcinoma cells with the Dot1L inhibitor SGC0946 resulted in a dose-dependent arrest in the S-phase of the cell cycle.[4] In other contexts, such as in certain leukemia cell lines, Dot1L inhibition has been observed to cause a G0/G1 phase arrest.[5]

Below is a summary of representative quantitative data from a study on the Dot1L inhibitor SGC0946 in the 786-O renal cell carcinoma cell line.

Table 1: Cell Cycle Distribution of 786-O Cells Treated with Dot1L Inhibitor SGC0946 for 48 hours.

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µM)55.1 ± 2.528.3 ± 1.816.6 ± 1.2
SGC0946 (5 µM)48.2 ± 2.139.5 ± 2.012.3 ± 1.0
SGC0946 (10 µM)42.6 ± 1.948.1 ± 2.39.3 ± 0.8

Data is presented as mean ± standard deviation and is based on representative data from similar studies. Actual results may vary.

Signaling Pathway

The inhibition of Dot1L's methyltransferase activity leads to a reduction in H3K79 methylation, particularly at the promoter regions of key oncogenes and cell cycle regulators. This results in the downregulation of pro-proliferative genes and the upregulation of cell cycle inhibitors, culminating in cell cycle arrest.

Dot1L_Inhibition_Pathway Dot1L_IN_4 This compound Dot1L Dot1L (H3K79 Methyltransferase) Dot1L_IN_4->Dot1L inhibits H3K79me H3K79 Methylation Dot1L->H3K79me catalyzes Gene_Expression Altered Gene Expression H3K79me->Gene_Expression regulates Pro_Proliferative Downregulation of: c-Myc, Cyclin A2, CDK2 Gene_Expression->Pro_Proliferative Inhibitors Upregulation of: p21, p53 Gene_Expression->Inhibitors Cell_Cycle_Arrest Cell Cycle Arrest (S or G1 Phase) Pro_Proliferative->Cell_Cycle_Arrest Inhibitors->Cell_Cycle_Arrest

Caption: Signaling pathway of Dot1L inhibition leading to cell cycle arrest.

Experimental Workflow

The following diagram outlines the major steps for analyzing cell cycle arrest induced by this compound using flow cytometry.

Experimental_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., 786-O, MV4-11) Drug_Treatment 2. Treatment (this compound vs. Vehicle) Cell_Culture->Drug_Treatment Harvest 3. Cell Harvesting (Trypsinization/Scraping) Drug_Treatment->Harvest Fixation 4. Fixation (Cold 70% Ethanol) Harvest->Fixation Staining 5. Staining (Propidium Iodide + RNase A) Fixation->Staining Flow_Cytometry 6. Flow Cytometry (Acquire ≥10,000 events) Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Modeling) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Experimental Protocols

Materials

  • This compound (or other Dot1L inhibitor)

  • Appropriate cancer cell line (e.g., 786-O, HCT116, MV4-11)

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO, for inhibitor stock solution)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

  • 12 x 75 mm polystyrene/polypropylene tubes

Protocol

1. Cell Culture and Treatment a. Culture cells in appropriate complete medium until they reach approximately 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Seed cells into 6-well plates at a density that will not exceed 90% confluency by the end of the experiment. d. Allow cells to adhere overnight. e. Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used. f. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting a. For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. b. For suspension cells, directly collect the cells. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

3. Fixation a. Centrifuge the cells at 300 x g for 5 minutes. b. Carefully aspirate the PBS, leaving a small amount to resuspend the pellet into a single-cell suspension by gentle vortexing or pipetting. c. While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping. d. Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored in ethanol at -20°C for several weeks.

4. Staining with Propidium Iodide a. Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-10 minutes. Note that ethanol-fixed cells are less dense. b. Carefully decant the ethanol. c. Wash the cell pellet with 5 mL of PBS and centrifuge again. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate the cells in the dark for 30 minutes at room temperature.

5. Flow Cytometry Analysis a. Before analysis, gently pipette the cell suspension through a 40 µm nylon mesh to remove any cell aggregates. b. Analyze the samples on a flow cytometer. c. Use a linear scale for the PI fluorescence signal (e.g., FL2-A or a similar channel for red fluorescence). d. Use a dot plot of fluorescence area versus height or width to gate on single cells and exclude doublets. e. Collect at least 10,000 singlet events for each sample. f. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with Dot1L-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dot1L-IN-4, a potent and selective inhibitor of the histone methyltransferase DOT1L, to investigate mechanisms of drug resistance in cancer. The following sections detail the molecular basis of Dot1L's role in resistance, protocols for key experiments, and quantitative data to guide your research.

Introduction to Dot1L and Drug Resistance

Disruptor of telomeric silencing 1-like (DOT1L) is the sole known histone methyltransferase responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79). This epigenetic modification is predominantly associated with active gene transcription. In various cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias, DOT1L is aberrantly recruited to chromatin, leading to the overexpression of oncogenes such as HOXA9 and MEIS1, which contribute to leukemogenesis and resistance to conventional chemotherapies.

Inhibition of DOT1L with small molecules like this compound has emerged as a promising therapeutic strategy. By blocking the catalytic activity of DOT1L, these inhibitors can reverse the aberrant H3K79 methylation, leading to the silencing of key oncogenic drivers, cell cycle arrest, and induction of apoptosis. Furthermore, DOT1L inhibitors have been shown to sensitize cancer cells to other therapeutic agents, providing a powerful tool to study and overcome drug resistance.

Quantitative Data: Potency of Dot1L Inhibitors

The following table summarizes the in vitro potency of this compound and other relevant Dot1L inhibitors across various assays and cell lines. This data is crucial for determining appropriate experimental concentrations.

InhibitorAssay TypeTarget/Cell LineIC50/EC50/KiReference
This compound Scintillation Proximity Assay (SPA)DOT1L EnzymeIC50: 0.11 nM[1]
ELISAH3K79me2 in HeLa cellsED50: 1.7 nM[1]
Reporter Gene AssayHOXA9 in Molm-13 cellsED50: 33 nM[1]
Proliferation AssayMixed Lineage Leukemia (MLL)IC50: 99 µM[1]
EPZ004777 Biochemical Radionucleotide AssayDOT1L EnzymeIC50: 400 ± 100 pM[2]
Proliferation AssayMV4-11 (MLL-AF4)IC50: 0.17 µM[3]
Proliferation AssayMOLM-13 (MLL-AF9)IC50: 0.72 µM[3]
Proliferation AssayRS4;11 (MLL-AF4)IC50: 6.47 µM[3]
Proliferation AssaySEM (MLL-AF4)IC50: 1.72 µM[3]
EPZ-5676 (Pinometostat) Proliferation AssayMV4-11 cellsIC50: 3.5 nM[4]
SYC-522 Biochemical AssayDOT1L EnzymeKi: 0.5 nM

Signaling Pathways in Dot1L-Mediated Drug Resistance

DOT1L influences several signaling pathways implicated in cancer cell survival, proliferation, and drug resistance. Understanding these pathways is key to elucidating the mechanisms of action of Dot1L inhibitors.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_phenotype Cellular Phenotype DOT1L DOT1L H3K79 Histone H3 DOT1L->H3K79 Methylates beta_catenin β-catenin DOT1L->beta_catenin Regulates MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->DOT1L Aberrant Recruitment H3K79me H3K79me2/3 H3K79->H3K79me HOXA9_MEIS1 HOXA9/MEIS1 Genes H3K79me->HOXA9_MEIS1 Activates Transcription cMyc c-Myc Gene H3K79me->cMyc Activates Transcription Proliferation Proliferation HOXA9_MEIS1->Proliferation Survival Survival HOXA9_MEIS1->Survival Drug_Resistance Drug Resistance HOXA9_MEIS1->Drug_Resistance cMyc->Proliferation cMyc->Survival cMyc->Drug_Resistance Wnt_Targets Wnt Target Genes (e.g., LGR5) Wnt_Targets->Proliferation Wnt_Targets->Survival Wnt_Targets->Drug_Resistance TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds TCF_LEF->Wnt_Targets Activates Transcription Wnt_Signal Wnt Signaling Wnt_Signal->beta_catenin Stabilizes Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibits

Caption: DOT1L signaling pathways implicated in drug resistance.

Experimental Workflows

The following diagram illustrates a general workflow for investigating the role of this compound in overcoming drug resistance.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Select Drug-Resistant and Sensitive Cancer Cell Lines treatment Treat cells with this compound +/- Chemotherapeutic Agent start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability clonogenic Clonogenic Assay treatment->clonogenic cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot (H3K79me2, Apoptosis Markers) treatment->western qpcr qRT-PCR (HOXA9, MEIS1, c-Myc) treatment->qpcr analysis Data Analysis and Interpretation viability->analysis clonogenic->analysis cell_cycle->analysis western->analysis qpcr->analysis conclusion Conclusion: Elucidate Mechanism of this compound in Reversing Drug Resistance analysis->conclusion

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (drug-resistant and sensitive parental lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and/or the chemotherapeutic agent in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for H3K79 Methylation

This protocol is to determine the effect of this compound on the levels of H3K79 dimethylation (H3K79me2).

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for histones)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K79me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins on a 15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K79me2 antibody (typically 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using ECL reagent and capture the signal with an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cell survival.[5][6][7]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the wells with PBS, fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.[1][2][8][9][10]

Materials:

  • Cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

References

Application Notes: Assessing the Long-Term Efficacy of Dot1L-IN-4 with Colony Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2] This epigenetic modification is closely associated with actively transcribed genes and plays a critical role in processes such as cell cycle progression, DNA repair, and embryonic development.[3][4][5] In various malignancies, including mixed-lineage leukemia (MLL-r) and several solid tumors, the aberrant activity of DOT1L contributes to oncogenesis by maintaining the expression of cancer-driving genes.[1][6][7]

Dot1L-IN-4 is a potent and specific small-molecule inhibitor of DOT1L, exhibiting an IC50 of 0.11 nM.[8] By competitively blocking the S-adenosylmethionine (SAM) binding pocket, this compound prevents H3K79 methylation, leading to the suppression of target gene expression, such as HOXA9, and subsequent anti-proliferative effects.[8][9]

Assessing the long-term impact of epigenetic modulators like this compound is crucial, as their effects on cell fate are often not immediate and may manifest over multiple cell divisions. Short-term viability assays (e.g., MTT or CTG) measure immediate metabolic activity but can overestimate cell survival, as they fail to capture delayed effects like reproductive cell death.[10] The Colony Formation Assay (CFA), or clonogenic assay, is the gold standard for evaluating the long-term reproductive potential of single cells following cytotoxic or cytostatic treatment.[10][11] This assay is particularly well-suited for Dot1L inhibitors, as profound anti-proliferative effects are often observed only after 7 to 14 days of continuous treatment.[12] This protocol provides a detailed methodology for using the colony formation assay to determine the long-term efficacy of this compound.

Mechanism of Action and Signaling Pathways

DOT1L catalyzes the transfer of a methyl group from SAM to H3K79.[2] This methylation mark helps maintain an open chromatin state, facilitating the transcription of target genes. In many cancers, DOT1L is recruited to the promoters of oncogenes like c-Myc and cell cycle regulators (CDK4, CDK6), promoting uncontrolled proliferation.[1][6] Inhibition of DOT1L by this compound leads to a reduction in H3K79 methylation at these loci, resulting in transcriptional repression, cell cycle arrest, and ultimately, a loss of clonogenic survival.[1][12][13]

DOT1L_Mechanism cluster_0 DOT1L Catalytic Activity cluster_1 Inhibition by this compound cluster_2 Epigenetic & Transcriptional Outcome SAM SAM (Methyl Donor) DOT1L DOT1L Enzyme SAM->DOT1L Binds H3K79me2 H3K79me2 (Active Chromatin) DOT1L->H3K79me2 Catalyzes Methylation H3K79 Histone H3 (Unmethylated K79) H3K79->DOT1L Substrate Dot1L_IN_4 This compound DOT1L_Inhibited DOT1L Enzyme (Inhibited) Dot1L_IN_4->DOT1L_Inhibited Competitively Binds (Blocks SAM pocket) H3K79_unmethyl H3K79 (Remains Unmethylated) DOT1L_Inhibited->H3K79_unmethyl No Methylation Gene_Expr Oncogene Transcription (e.g., c-Myc, HOXA9) H3K79me2->Gene_Expr Promotes Gene_Repress Oncogene Repression H3K79_unmethyl->Gene_Repress Leads to

Caption: Mechanism of DOT1L and its inhibition by this compound.

Downstream_Effects cluster_pathways Key Oncogenic Pathways cluster_outcomes Cellular Outcomes (Long-Term) Dot1L_IN_4 This compound DOT1L DOT1L Activity Dot1L_IN_4->DOT1L Inhibits H3K79me2 H3K79 Dimethylation DOT1L->H3K79me2 Catalyzes cMyc c-Myc Expression H3K79me2->cMyc Maintains Expression of CDKs CDK4/CDK6 Expression H3K79me2->CDKs Maintains Expression of Stemness Stemness Genes (NANOG, SOX2) H3K79me2->Stemness Maintains Expression of Proliferation Reduced Proliferation & Self-Renewal cMyc->Proliferation CellCycleArrest G1/S Phase Arrest CDKs->CellCycleArrest Progression Blocked Stemness->Proliferation Clonogenic Reduced Colony Formation Potential CellCycleArrest->Clonogenic Apoptosis Apoptosis Apoptosis->Clonogenic Proliferation->Clonogenic

Caption: Downstream cellular effects of long-term this compound treatment.

Experimental Protocol

This protocol outlines the steps for a colony formation assay to assess the long-term effects of this compound on adherent cancer cell lines.

Experimental Workflow Overview

Workflow A 1. Cell Culture Prepare healthy, sub-confluent cells. B 2. Cell Seeding Plate low density of single cells in 6-well plates. A->B C 3. Drug Treatment Add this compound at various concentrations. Include vehicle control (DMSO). B->C D 4. Long-Term Incubation Incubate for 7-14 days. Change media with fresh drug every 3-4 days. C->D E 5. Fixation Wash with PBS and fix colonies with 4% PFA or Glutaraldehyde. D->E F 6. Staining Stain colonies with Crystal Violet. E->F G 7. Counting & Imaging Count colonies (≥50 cells). Image plates. F->G H 8. Data Analysis Calculate Plating Efficiency (PE) and Surviving Fraction (SF). G->H

Caption: Step-by-step workflow for the colony formation assay.

Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., MV4-11 for MLL-r leukemia, or solid tumor lines with known DOT1L dependency like triple-negative breast cancer or prostate cancer cell lines).[6][12][13]

  • Culture Medium: As recommended for the chosen cell line (e.g., RPMI-1640 or DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution (e.g., 10 mM in DMSO), stored at -80°C.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05%.

  • Fixation Solution: 6% (v/v) Glutaraldehyde or 4% Paraformaldehyde (PFA) in PBS.

  • Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol.

  • Equipment: 6-well tissue culture plates, sterile serological pipettes and tips, incubator (37°C, 5% CO₂), microscope, digital camera or scanner.

Procedure

  • Cell Preparation and Seeding:

    • Culture cells to ~80% confluency. Ensure they are healthy and in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

    • Dilute the cell suspension to the desired seeding density. The optimal seeding number (typically 200-1000 cells/well for a 6-well plate) must be determined empirically for each cell line to yield 50-150 countable colonies in the control wells.

    • Seed the cells into 6-well plates with 2 mL of medium per well. Gently swirl the plates to ensure even distribution.

    • Incubate overnight to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 nM to 100 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

    • Carefully aspirate the medium from the wells and replace it with 2 mL of medium containing the appropriate concentration of this compound or vehicle.

    • Perform each condition in triplicate.

  • Incubation for Colony Formation:

    • Incubate the plates for 7-14 days. The duration depends on the cell line's doubling time.

    • To ensure continuous drug exposure, replace the medium with freshly prepared medium containing this compound every 3-4 days.

  • Fixation and Staining:

    • After the incubation period, when colonies in the control wells are visible to the naked eye, aspirate the medium.

    • Gently wash each well twice with 2 mL of PBS.

    • Add 1 mL of Fixation Solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the fixation solution and wash the plates gently by submerging them in a container of tap water.

    • Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Remove the stain and wash the plates repeatedly with tap water until the background is clear and the colonies are distinct.

    • Invert the plates on a paper towel and allow them to air dry completely.

  • Colony Counting and Data Analysis:

    • Scan or photograph the dried plates for documentation.

    • Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[10][14]

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • Plating Efficiency (PE) % = (Number of colonies counted / Number of cells seeded) x 100

      • Surviving Fraction (SF) = PE of treated cells / PE of control cells

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison across different conditions.

Table 1: Key Characteristics of this compound

Parameter Value Reference
Target Disruptor of telomeric silencing 1-like (DOT1L) [8]
IC₅₀ (SPA) 0.11 nM [8]
Mechanism Competitive inhibitor of the SAM binding pocket [9]

| Cellular ED₅₀ (H3K79me2) | 1.7 nM (HeLa cells) |[8] |

Table 2: Example Results from a Colony Formation Assay

Cell Line This compound Conc. (nM) Avg. Colonies (±SD) Plating Efficiency (%) Surviving Fraction (SF)
MV4-11 0 (Vehicle) 115 (±8) 23.0 1.00
1 82 (±6) 16.4 0.71
5 41 (±5) 8.2 0.36
20 9 (±3) 1.8 0.08
100 0 (±0) 0.0 0.00

Based on an initial seeding of 500 cells per well.

Troubleshooting

  • Low Plating Efficiency in Controls: Increase the number of cells seeded. Ensure cells are healthy and handled gently during trypsinization and seeding.

  • Irregular Colony Shapes/Merging Colonies: Seed fewer cells to prevent colonies from growing into each other.

  • High Background Staining: Ensure thorough washing after fixation and staining steps. Reduce staining time if necessary.

  • No Effect of the Drug: Confirm the activity and concentration of the this compound stock. Increase the incubation time, as epigenetic effects can be slow to manifest.

References

Application Notes and Protocols: Immunofluorescence Staining for H3K79me2 after Dot1L-IN-4 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunofluorescent detection and quantification of dimethylated Histone H3 at lysine 79 (H3K79me2) following cellular exposure to the Dot1L inhibitor, Dot1L-IN-4. This protocol is designed for researchers in cell biology, epigenetics, and oncology who are investigating the efficacy and mechanism of action of Dot1L inhibitors.

Introduction

Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification primarily associated with active gene transcription.[1][2] This modification, which includes mono-, di-, and tri-methylation, is exclusively catalyzed by the Disruptor of Telomeric Silencing 1-like (Dot1L) enzyme.[1][3] Aberrant H3K79 methylation, often driven by the misregulation of Dot1L, is implicated in the pathogenesis of various cancers, most notably MLL-rearranged leukemias.[4][5][6]

This compound is a potent and specific small molecule inhibitor of Dot1L, with a reported IC50 of 0.11 nM in biochemical assays.[7] By inhibiting the methyltransferase activity of Dot1L, this compound leads to a reduction in H3K79me2 levels, thereby modulating gene expression and impeding the proliferation of cancer cells dependent on Dot1L activity.[7] Immunofluorescence offers a powerful, cell-based method to visualize and quantify the reduction of H3K79me2 in response to this compound treatment.

Signaling Pathway and Mechanism of Action

Dot1L utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the methylation of H3K79. This process is crucial for maintaining an open chromatin state at specific gene loci, facilitating transcription. In certain cancers, chromosomal translocations involving the MLL gene lead to the formation of fusion proteins that aberrantly recruit Dot1L to target genes, such as the HOXA gene cluster, leading to their overexpression and driving leukemogenesis.[5][8] Dot1L inhibitors, like this compound, act as competitive inhibitors of the SAM binding site on Dot1L, preventing the transfer of a methyl group to H3K79 and subsequently reducing the expression of oncogenic target genes.[6][8]

Dot1L Signaling Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., MLL-rearranged Leukemia) cluster_2 Inhibitor Action SAM SAM Dot1L Dot1L SAM->Dot1L Methyl Donor H3K79 H3K79 Dot1L->H3K79 Methylation H3K79me2 H3K79me2 H3K79->H3K79me2 Gene Transcription Gene Transcription H3K79me2->Gene Transcription Activation MLL-Fusion Protein MLL-Fusion Protein Dot1L_cancer Dot1L MLL-Fusion Protein->Dot1L_cancer Aberrant Recruitment Oncogenes Oncogenes Dot1L_cancer->Oncogenes Upregulation of H3K79me2 Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis This compound This compound Dot1L_inhibited Dot1L This compound->Dot1L_inhibited Inhibition Dot1L_inhibited->H3K79 Methylation Blocked Immunofluorescence Workflow Cell_Seeding Seed Cells on Coverslips Drug_Treatment Treat with this compound Cell_Seeding->Drug_Treatment Fixation Fix with 4% PFA Drug_Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA/Serum Permeabilization->Blocking Primary_Ab Incubate with anti-H3K79me2 Ab Blocking->Primary_Ab Secondary_Ab Incubate with Fluorophore-conjugated Secondary Ab Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei with DAPI Secondary_Ab->Counterstain Mounting Mount Coverslips Counterstain->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging Analysis Quantitative Image Analysis Imaging->Analysis Logical Framework Hypothesis This compound inhibits Dot1L, leading to a reduction in H3K79me2 levels. Experiment Treat cells with varying concentrations of this compound. Hypothesis->Experiment Method Perform immunofluorescence for H3K79me2. Experiment->Method Measurement Quantify nuclear fluorescence intensity. Method->Measurement Expected_Outcome Dose-dependent decrease in H3K79me2 fluorescence. Measurement->Expected_Outcome Conclusion This compound effectively reduces H3K79me2 in a cellular context. Expected_Outcome->Conclusion

References

Application Notes: In Vitro Histone Methyltransferase (HMT) Assay for Dot1L-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dot1L (Disruptor of telomeric silencing 1-like) is a unique histone methyltransferase (HMT) that catalyzes the methylation of histone H3 on lysine 79 (H3K79).[1][2][3] Unlike most other HMTs, Dot1L does not possess a SET domain.[3] Aberrant Dot1L activity is implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a critical therapeutic target.[1][2][4] Dot1L-IN-4 is a potent and specific small molecule inhibitor of Dot1L, with a reported IC50 value of 0.11 nM in a biochemical assay.[5] This application note provides a detailed protocol for an in vitro HMT assay to characterize the inhibitory activity of this compound.

Principle of the Assay

The in vitro HMT assay for Dot1L measures the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone H3 substrate. The activity of Dot1L is quantified by detecting the resulting methylated H3K79. This can be achieved through various methods, including radioisotope incorporation, antibody-based detection (e.g., ELISA, AlphaLISA), or chemiluminescence.[6][7][8][9] This protocol will focus on a widely used and highly sensitive antibody-based chemiluminescent detection method. The inhibition of Dot1L by this compound is determined by measuring the decrease in H3K79 methylation in the presence of the inhibitor.

Dot1L Signaling Pathway and Inhibition

Dot1L_Pathway cluster_reaction Methylation Reaction SAM S-Adenosyl-L-methionine (SAM) Dot1L Dot1L Enzyme SAM->Dot1L Methyl Donor SAH S-Adenosyl-L-homocysteine (SAH) Dot1L->SAH Methylated_H3 Methylated Histone H3 (H3K79me) Dot1L->Methylated_H3 Catalyzes Histone_H3 Histone H3 (on Nucleosome) Histone_H3->Dot1L Substrate Dot1L_IN_4 This compound Dot1L_IN_4->Dot1L Inhibits

Caption: Dot1L catalyzes the transfer of a methyl group from SAM to H3K79.

Experimental Protocols

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human Dot1LReaction BiologyHMT-11-101
Oligonucleosomes (from HeLa cells)Reaction BiologyHMT-35-130
S-(5'-Adenosyl)-L-methionine (SAM)Sigma-AldrichA7007
S-(5'-Adenosyl)-L-homocysteine (SAH)Sigma-AldrichA9384
This compoundMedchemExpressHY-101552
Anti-H3K79me2 Antibody, biotinylatedRevvityAL148
Anti-Histone H3 (C-ter) Acceptor BeadsRevvityAL147
Streptavidin Donor BeadsRevvity6760002
384-well White Opaque OptiPlate™Revvity6007290
TopSeal™-A PLUSRevvity6050195
Tris-HClSigma-AldrichT5941
NaClSigma-AldrichS9888
DTTSigma-AldrichD0632
BSASigma-AldrichA7906
DMSOSigma-AldrichD8418

Buffer Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.1% BSA. Store at 4°C.

  • Stop Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 50 mM EDTA. Store at 4°C.

  • Detection Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% BSA. Store at 4°C.

Experimental Workflow

HMT_Assay_Workflow A 1. Prepare Reagents (Dot1L, Substrate, SAM, this compound) B 2. Add Reagents to 384-well Plate (Buffer, Inhibitor, Enzyme, Substrate) A->B C 3. Initiate Reaction (Add SAM) B->C D 4. Incubate (Room Temperature, 60 min) C->D E 5. Stop Reaction (Add Stop Buffer) D->E F 6. Detection (Add Detection Antibody Mix) E->F G 7. Incubate (Room Temperature, 60 min) F->G H 8. Read Plate (Chemiluminescence Reader) G->H

Caption: Workflow for the in vitro Dot1L HMT assay.

Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the Dot1L enzyme and oligonucleosome substrate in Assay Buffer to the desired working concentrations.

    • Prepare a working solution of SAM in Assay Buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the diluted Dot1L enzyme to each well.

    • Add 5 µL of the diluted oligonucleosome substrate to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of the SAM working solution to each well. The final reaction volume is 25 µL.

  • Incubation and Reaction Termination:

    • Cover the plate with a TopSeal-A film and incubate for 60 minutes at room temperature.[6]

    • Stop the reaction by adding 5 µL of Stop Buffer to each well.

  • Detection:

    • Prepare the detection mix by diluting the biotinylated anti-H3K79me2 antibody and the anti-Histone H3 acceptor beads in Detection Buffer.

    • Add 10 µL of the detection mix to each well.

    • Cover the plate and incubate for 60 minutes at room temperature.

    • Add 10 µL of diluted Streptavidin Donor Beads to each well.

    • Cover the plate with a light-blocking seal and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate using a suitable plate reader capable of measuring chemiluminescence.

Data Presentation

Table 1: Example IC50 Determination for this compound

This compound (nM)% Inhibition
10098.5
1095.2
185.1
0.152.3
0.0110.2
0.0012.1
IC50 (nM) ~0.11

Logical Relationship of Assay Components

Assay_Components Enzyme Dot1L Product Methylated H3K79 Enzyme->Product Produces Substrate Oligonucleosomes (H3) Substrate->Enzyme Acts upon Cofactor SAM (Methyl Donor) Cofactor->Enzyme Required by Inhibitor This compound Inhibitor->Enzyme Binds to & Inhibits Detection_Ab Anti-H3K79me2 Antibody Product->Detection_Ab Detected by Signal Chemiluminescent Signal Detection_Ab->Signal Generates

Caption: Inter-relationship of components in the Dot1L HMT assay.

This application note provides a comprehensive protocol for the in vitro characterization of this compound using a robust and sensitive chemiluminescent HMT assay. The detailed methodology and data presentation guidelines are intended to assist researchers in accurately determining the inhibitory potency of this compound and other potential Dot1L inhibitors. The provided diagrams offer a clear visualization of the underlying biological pathway, experimental procedure, and component interactions, facilitating a deeper understanding of the assay principles.

References

Troubleshooting & Optimization

Dot1L-IN-4 not inhibiting H3K79 methylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with Dot1L-IN-4, particularly the lack of H3K79 methylation inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing a decrease in H3K79 methylation after treating my cells with this compound?

A1: Several factors can contribute to a lack of observable inhibition. Please consider the following troubleshooting steps:

  • Inhibitor Concentration and Purity: Ensure you are using an appropriate concentration range. While this compound is highly potent in biochemical assays, higher concentrations are often required in cellular experiments to achieve effective inhibition.[1] Verify the purity and correct storage of the compound, as degradation can lead to loss of activity. This compound should be stored at -20°C and is soluble in DMSO.[2]

  • Treatment Duration: The inhibition of H3K79 methylation is a slow process that often depends on histone turnover through cell division.[3] Short incubation times may not be sufficient to observe a significant reduction. We recommend a time-course experiment, with treatment durations extending from 4 to 7 days.[4]

  • Cell Line Specifics: The cellular context is critical. Ensure that your cell line expresses Dot1L at sufficient levels. Furthermore, the response to Dot1L inhibition can be highly cell-type dependent.[5][6][7]

  • Assay Sensitivity and Antibody Specificity: The method used to detect H3K79 methylation may lack the required sensitivity. Western blotting is a common method, but it's crucial to use a highly specific and validated antibody for H3K79me2/me3.[8] Always include a total Histone H3 loading control. For more precise measurements, consider using methods like ELISA or mass spectrometry.[9][10]

  • Metabolic Stability: While newer Dot1L inhibitors have improved metabolic stability, rapid clearance or metabolism of the compound in certain cell lines can reduce its effective concentration.[4][11]

Q2: What is the recommended concentration range for this compound in cell culture?

A2: The optimal concentration can vary significantly between cell lines. Based on available data, a good starting point for a dose-response experiment is a range from 1 nM to 1 µM. The reported cellular ED50 for H3K79me2 inhibition in HeLa cells is 1.7 nM.[1] However, some studies with other Dot1L inhibitors have used concentrations up to 10 µM for prolonged periods to see significant effects on gene expression and cell growth.[4]

Q3: How long should I treat my cells with this compound to see an effect?

A3: Due to the stability of the H3K79 methylation mark, observing a decrease requires time for histone turnover. A minimum of 72-96 hours is recommended. For robust inhibition leading to downstream phenotypic changes, treatments of 7 days or longer may be necessary.[4]

Q4: Are there other factors that influence Dot1L activity in cells?

A4: Yes, Dot1L activity is linked to other cellular processes. Its activity is dependent on the ubiquitination of Histone H2B at lysine 120 (H2BK120ub).[12] It is also recruited to actively transcribed genes through its interaction with the phosphorylated C-terminal domain of RNA Polymerase II.[13][14] Perturbations in these pathways could indirectly affect the observed impact of a Dot1L inhibitor.

Quantitative Data Summary

The following table summarizes the reported potency of this compound and a related inhibitor.

CompoundAssay TypePotency ValueCell Line / System
This compound Biochemical IC50 (SPA)0.11 nMRecombinant DOT1L Enzyme
This compound Cellular ED50 (H3K79me2 ELISA)1.7 nMHeLa Cells
This compound Cellular ED50 (HOXA9 RGA)33 nMMolm-13 Cells
EPZ004777 Cellular IC50 (H3K79 methylation)~200 nMMLL-rearranged leukemia cells

Key Experimental Protocols

Protocol 1: General Protocol for Cell Treatment with this compound
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2]

  • Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment Preparation: On the day of treatment, thaw a stock aliquot and prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).

  • Dose-Response: Treat cells with a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) alongside a DMSO vehicle control.

  • Time-Course: Treat cells with an effective concentration (e.g., 100 nM) and harvest cells at various time points (e.g., 24, 48, 72, 96, 144 hours).

  • Media Change: For long-term experiments (>48 hours), replace the medium with freshly prepared inhibitor-containing medium every 2-3 days.

  • Harvesting: After the treatment period, wash cells with cold PBS and harvest them for downstream analysis (e.g., histone extraction for Western blotting).

Protocol 2: Western Blotting for H3K79 Methylation
  • Histone Extraction: Use a commercial histone extraction kit or an acid extraction protocol to isolate histone proteins from treated and control cells. Alternatively, whole-cell lysates can be used, but histone-specific extraction provides a cleaner background.

  • Protein Quantification: Determine the protein concentration of your extracts using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (10-20 µg) onto a 15% or 4-20% gradient SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K79me2 or H3K79me3, diluted in blocking buffer. In parallel, probe a separate membrane or strip and re-probe the same membrane with an antibody for Total Histone H3 as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for H3K79me2/3 and normalize them to the Total Histone H3 loading control.

Visual Guides

Signaling Pathway and Inhibition

Dot1L_Pathway SAM SAM (S-adenosylmethionine) Dot1L Dot1L Enzyme SAM->Dot1L Cofactor SAH SAH (S-adenosyl-L-homocysteine) Dot1L->SAH Releases H3 Histone H3 on Nucleosome Dot1L->H3 Methylates K79 H3K79me H3K79me1/me2/me3 H3->H3K79me Transcription Active Gene Transcription H3K79me->Transcription Associated with Inhibitor This compound Inhibitor->Dot1L Inhibits Recruitment Recruitment Factors (e.g., MLL fusions, p-RNA Pol II) Recruitment->Dot1L Recruits

Caption: Mechanism of Dot1L-mediated H3K79 methylation and its inhibition by this compound.

General Experimental Workflow

Experimental_Workflow start Start: Seed Cells treat Treat Cells with This compound (Dose & Time Course) start->treat harvest Harvest Cells & Prepare Lysate or Extract Histones treat->harvest assay Perform Assay: - Western Blot - ELISA - Mass Spectrometry harvest->assay analyze Data Analysis: Normalize to Controls assay->analyze end Conclusion: Assess Inhibition analyze->end

Caption: A standard workflow for assessing the cellular activity of this compound.

Troubleshooting Decision Tree

Caption: A step-by-step guide for troubleshooting lack of H3K79me inhibition.

References

Technical Support Center: Optimizing Dot1L-IN-4 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dot1L-IN-4. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of the histone methyltransferase DOT1L.[1][2] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[3][4][5] H3K79 methylation is generally associated with active gene transcription.[3] By inhibiting the catalytic activity of DOT1L, this compound prevents H3K79 methylation, leading to changes in gene expression and subsequent cellular effects such as cell cycle arrest and apoptosis in sensitive cell lines.[4][5]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

Based on its in vitro potency, a good starting point for optimizing this compound concentration is in the low nanomolar to low micromolar range. The half-maximal effective concentration (ED50) for inhibition of H3K79 dimethylation (H3K79me2) in HeLa cells is 1.7 nM, and for inhibition of HOXA9 gene expression in Molm-13 cells, it is 33 nM.[1] A broad dose-response experiment, for example, from 1 nM to 10 µM, is recommended to determine the optimal concentration for your specific cell line and assay.

Q3: How long should I treat my cells with this compound?

A key consideration for experiments with DOT1L inhibitors is the requirement for prolonged treatment.[6] Since there is no known active demethylase for H3K79, the reduction in H3K79 methylation levels upon DOT1L inhibition is primarily dependent on histone turnover through cell division and replication-independent histone exchange.[7] Therefore, treatment times of several days (e.g., 4 to 14 days) are often necessary to observe significant effects on H3K79 methylation, gene expression, and cell viability.[6][7]

Q4: How should I prepare and store this compound stock solutions?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, newly opened DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Q5: Is this compound selective for DOT1L?

Yes, this compound is a highly selective inhibitor of DOT1L. This selectivity is crucial for minimizing off-target effects and ensuring that the observed cellular phenotypes are a direct result of DOT1L inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak effect on H3K79 methylation Insufficient incubation time.Increase the treatment duration. Significant reduction in H3K79me2 may require several days of continuous exposure.[6][7]
Suboptimal inhibitor concentration.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line.
Poor cell permeability in the specific cell line.While this compound is generally cell-permeable, permeability can vary between cell types. Consider increasing the concentration or incubation time.
Inactive inhibitor.Ensure proper storage of the stock solution at -20°C or -80°C in single-use aliquots to prevent degradation.[8]
High cytotoxicity observed at low concentrations Cell line is highly sensitive to DOT1L inhibition.Lower the concentration range in your dose-response experiments.
DMSO concentration is too high.Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%).
Off-target effects (less likely due to high selectivity).If possible, confirm the on-target effect by rescuing the phenotype with a DOT1L-overexpressing construct.
Inconsistent results between experiments Variability in cell density at the time of treatment.Standardize cell seeding density and ensure cells are in the logarithmic growth phase when the inhibitor is added.
Inconsistent incubation times.Precisely control the duration of inhibitor treatment across all experiments.
Freeze-thaw cycles of the stock solution.Use fresh aliquots of the this compound stock solution for each experiment.[8]
Precipitation of the compound in culture medium Low solubility in aqueous medium.Ensure the final concentration of the inhibitor and the DMSO vehicle are within the recommended limits. If necessary, sonication can be used to aid dissolution when preparing working solutions.[1]

Experimental Protocols

Cell Viability Assay (e.g., MTT or CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Add the diluted this compound or vehicle control to the cells.

  • Incubation: Incubate the plate for the desired duration (e.g., 4, 7, 10, and 14 days), refreshing the medium with the inhibitor every 3-4 days.

  • Assay: At each time point, perform the MTT or CCK-8 assay according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance and calculate the cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves to determine the IC50 value.

Western Blot for H3K79me2
  • Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for an extended period (e.g., 4-9 days).

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K79me2. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP)-qPCR
  • Cell Treatment and Crosslinking: Treat cells with this compound or vehicle control. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 or a negative control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody-bead complex.

  • Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating in the presence of proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.

  • qPCR Analysis: Perform qPCR using primers specific to the promoter or gene body of a known DOT1L target gene (e.g., HOXA9) and a negative control region.

  • Data Analysis: Analyze the qPCR data using the percent input method or fold enrichment over IgG.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayCell LineParameterValueReference
Enzymatic Assay-IC500.11 nM[1]
H3K79me2 ELISAHeLaED501.7 nM[1]
HOXA9 Gene ExpressionMolm-13ED5033 nM[1]

Visualizations

DOT1L_Signaling_Pathway cluster_0 Nucleus DOT1L DOT1L SAH SAH DOT1L->SAH H3K79me2 H3K79me2 DOT1L->H3K79me2 Methylation SAM SAM SAM->DOT1L Methyl Donor H3K79 Histone H3 (K79) H3K79->DOT1L Active_Genes Active Gene Transcription H3K79me2->Active_Genes Promotes Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibits

Caption: DOT1L Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare 10 mM This compound in DMSO Seed_Cells Seed Cells in Multi-well Plates Dose_Response Dose-Response Treatment (e.g., 1 nM - 10 µM) Seed_Cells->Dose_Response Incubation Prolonged Incubation (4-14 days) Dose_Response->Incubation Medium_Change Refresh Medium + Inhibitor (every 3-4 days) Incubation->Medium_Change Viability Cell Viability Assay (MTT/CCK-8) Incubation->Viability Western Western Blot (H3K79me2 / Total H3) Incubation->Western ChIP ChIP-qPCR (Target Genes) Incubation->ChIP Medium_Change->Incubation IC50 Determine IC50 Viability->IC50 EC50 Determine EC50 for H3K79me2 Inhibition Western->EC50 Fold_Enrichment Quantify Target Gene Occupancy ChIP->Fold_Enrichment

Caption: Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Tree Start No/Weak Effect Observed Check_Time Incubation Time? Start->Check_Time Check_Conc Concentration Range? Check_Time->Check_Conc ≥ 4 days Increase_Time Increase Incubation (4-14 days) Check_Time->Increase_Time < 4 days Check_Stock Stock Solution Integrity? Check_Conc->Check_Stock Broad Widen_Range Broaden Dose-Response (1 nM - 10 µM) Check_Conc->Widen_Range Narrow New_Aliquot Use Fresh Aliquot Stored at -80°C Check_Stock->New_Aliquot Multiple Freeze-Thaws Re_evaluate Re-evaluate Experiment Check_Stock->Re_evaluate OK Increase_Time->Re_evaluate Widen_Range->Re_evaluate New_Aliquot->Re_evaluate

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Dot1L-IN-4 cytotoxicity and off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dot1L-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide deeper insights into the properties of this potent DOT1L inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like). DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). By inhibiting DOT1L, this compound prevents the methylation of H3K79, which is a mark associated with active transcription. In cancers with MLL (Mixed-Lineage Leukemia) gene rearrangements, aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, such as the HOXA9 gene cluster, driving leukemogenesis. This compound blocks this process, leading to the downregulation of MLL fusion target genes and subsequent inhibition of cancer cell proliferation.

Q2: How potent is this compound?

A2: this compound is a highly potent inhibitor of DOT1L with a reported IC50 value of 0.11 nM in a biochemical scintillation proximity assay (SPA).[1] In cellular assays, it has been shown to inhibit the dimethylation of H3K79 in HeLa cells with an ED50 of 1.7 nM and to suppress HOXA9 gene expression in Molm-13 cells with an ED50 of 33 nM.[1]

Q3: What are the expected on-target effects of this compound in a cellular context?

A3: The primary on-target effects of this compound in a cellular context are the reduction of H3K79 methylation levels and the downregulation of DOT1L target genes, such as HOXA9 and MEIS1.[2] This leads to cell cycle arrest, differentiation, and eventually apoptosis in sensitive cell lines, particularly those with MLL rearrangements.

Troubleshooting Guide

Problem 1: I am not observing the expected decrease in H3K79 methylation after treating my cells with this compound.

  • Possible Cause 1: Insufficient incubation time.

    • Troubleshooting Tip: The half-life of the H3K79 methylation mark can be long. Ensure that you are treating your cells for a sufficient duration to observe a significant decrease. It is recommended to perform a time-course experiment (e.g., 3, 6, and 9 days) to determine the optimal treatment time for your specific cell line and experimental conditions.

  • Possible Cause 2: Suboptimal concentration of this compound.

    • Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration can vary between different cell types.

  • Possible Cause 3: Issues with the detection antibody for H3K79me2.

    • Troubleshooting Tip: Validate your H3K79me2 antibody using positive and negative controls. Ensure the antibody is specific and used at the recommended dilution.

Problem 2: My cells are showing high levels of cytotoxicity that are not consistent with the expected on-target effects.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Tip: While this compound is expected to be highly selective, off-target effects can never be completely ruled out. Consider using a structurally different DOT1L inhibitor as a control to see if the observed cytotoxicity is a class effect. Additionally, if available, consult selectivity panel data for this compound or its close analogs. For instance, the close analog EPZ-5676 has shown over 37,000-fold selectivity for DOT1L against a panel of 15 other methyltransferases.[3]

  • Possible Cause 2: Solvent toxicity.

    • Troubleshooting Tip: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.

  • Possible Cause 3: Compound precipitation.

    • Troubleshooting Tip: this compound has specific solubility properties. Ensure that the compound is fully dissolved in your culture medium and does not precipitate over time. Visually inspect your cultures for any signs of precipitation. If solubility is an issue, refer to the formulation guidelines for in vivo studies, which may provide insights into suitable solvent systems.

Problem 3: I am not observing a significant decrease in the proliferation of my MLL-rearranged leukemia cell line.

  • Possible Cause 1: Cell line-specific sensitivity.

    • Troubleshooting Tip: The sensitivity to DOT1L inhibitors can vary even among MLL-rearranged cell lines. For example, MV4-11 cells have been reported to be more sensitive to some DOT1L inhibitors than MOLM-13 cells. Confirm the MLL rearrangement status of your cell line and consider testing a panel of different MLL-rearranged cell lines to find a responsive model.

  • Possible Cause 2: Insufficient treatment duration.

    • Troubleshooting Tip: The anti-proliferative effects of DOT1L inhibitors can be delayed and may require prolonged treatment. It is recommended to assess cell viability over an extended period, for instance, up to 14 days, with regular media and compound changes.

Quantitative Data

Table 1: In Vitro Potency of this compound

Assay TypeTarget/EndpointCell Line/SystemValueReference
Biochemical IC50DOT1L (SPA)N/A0.11 nM[1]
Cellular ED50H3K79me2 Inhibition (ELISA)HeLa1.7 nM[1]
Cellular ED50HOXA9 Gene Expression (RGA)Molm-1333 nM[1]
Cellular IC50MLL InhibitionMLL99 µM[1]

Table 2: In Vitro Anti-proliferative Activity of the Close Analog EPZ-5676 in Leukemia Cell Lines

Cell LineMLL StatusIC50 (Proliferation)Reference
MV4-11MLL-AF49 nM[4]
MOLM-13MLL-AF9Not explicitly stated, but less sensitive than MV4-11
Kasumi-1Non-MLL rearranged>10,000 nM

Note: Data for EPZ-5676 is provided as a close analog to this compound to give an indication of expected cellular potency.

Table 3: Selectivity Profile of the Close Analog EPZ-5676

MethyltransferaseSelectivity Fold vs. DOT1LReference
Panel of 15 other human methyltransferases>37,000-fold[3]

Note: This data for EPZ-5676 suggests that this compound is also likely to be a highly selective inhibitor.

Experimental Protocols

1. H3K79me2 Cellular ELISA

This protocol is a general guideline for measuring the levels of H3K79 dimethylation in cells treated with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a dose-response of this compound or vehicle control for the desired duration (e.g., 3-6 days).

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse the cells using a suitable cell lysis buffer.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N sulfuric acid).

    • Quantify the histone concentration using a protein assay (e.g., BCA assay).

  • ELISA Procedure:

    • Coat a high-binding 96-well plate with a capture antibody against total Histone H3 overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

    • Add the extracted histone samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody, a primary antibody specific for H3K79me2, and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2 N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

2. HOXA9 Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to measure the expression of the HOXA9 gene in response to this compound treatment.

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound or vehicle control as described above.

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for HOXA9, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Use primers for a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in HOXA9 expression.

Visualizations

DOT1L_Signaling_Pathway DOT1L Signaling in MLL-Rearranged Leukemia cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL MLL HOXA9_low HOXA9/MEIS1 (Low Expression) MLL->HOXA9_low Regulates Differentiation Differentiation HOXA9_low->Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79me2 H3K79me2 DOT1L->H3K79me2 Catalyzes HOXA9_high HOXA9/MEIS1 (High Expression) H3K79me2->HOXA9_high Activates Transcription Leukemogenesis Leukemic Transformation (Proliferation, Blocked Differentiation) HOXA9_high->Leukemogenesis Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibits

Caption: DOT1L signaling pathway in normal and MLL-rearranged leukemia.

Experimental_Workflow Workflow for Assessing this compound Activity Start Start Experiment Cell_Culture Culture MLL-rearranged and control cell lines Start->Cell_Culture Treatment Treat cells with this compound (Dose-response & Time-course) Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Cytotoxicity Assess Cytotoxicity (e.g., MTT, CellTiter-Glo) Endpoint_Analysis->Cytotoxicity On_Target_Biomarkers Analyze On-Target Effects Endpoint_Analysis->On_Target_Biomarkers Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis H3K79me2 Measure H3K79me2 levels (ELISA, Western Blot) On_Target_Biomarkers->H3K79me2 Gene_Expression Quantify HOXA9/MEIS1 mRNA (RT-qPCR) On_Target_Biomarkers->Gene_Expression H3K79me2->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result Check_Primary_Assay Review primary assay parameters (concentration, duration, reagents) Start->Check_Primary_Assay Control_Experiments Run appropriate controls (vehicle, positive/negative controls) Check_Primary_Assay->Control_Experiments Secondary_Assay Perform secondary/orthogonal assay to confirm findings Control_Experiments->Secondary_Assay Assess_Off_Target Consider off-target effects or compound instability Secondary_Assay->Assess_Off_Target Consult_Literature Consult literature for similar compounds and cell line behavior Assess_Off_Target->Consult_Literature Refine_Protocol Refine Experimental Protocol Consult_Literature->Refine_Protocol

Caption: Logical flow for troubleshooting unexpected experimental outcomes.

References

Troubleshooting inconsistent results with Dot1L-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using Dot1L-IN-4, a potent inhibitor of the histone methyltransferase DOT1L.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L).[1][2][3][4] DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[2][5][6] By blocking the methyltransferase activity of DOT1L, this compound leads to a reduction in H3K79 methylation levels, which is associated with the regulation of gene expression.[2][4] Aberrant DOT1L activity and H3K79 hypermethylation are implicated in certain cancers, particularly MLL-rearranged leukemias, by driving the expression of oncogenes like HOXA9 and MEIS1.[2][5]

Q2: What are the key in vitro and in vivo activities of this compound?

This compound has demonstrated potent activity in various assays. A summary of its key quantitative data is provided below.

Assay TypeParameterValueCell Line/System
Enzymatic AssayIC50 (SPA)0.11 nMPurified DOT1L
Cellular AssayED50 (H3K79me2 ELISA)1.7 nMHeLa
Cellular AssayED50 (HOXA9 RGA)33 nMMolm-13
Cellular AssayIC50 (MLL)99 µMMLL
Data sourced from MedchemExpress.[1]

In vivo, a high dose of this compound (300 mg/kg, p.o., qd) was not well-tolerated in tumor xenograft-bearing mice.[1] At a six-fold reduced dose, a modest reduction in tumor growth and HOXA9 mRNA levels was observed.[1]

Q3: How does this compound affect gene expression?

By inhibiting H3K79 methylation, this compound can lead to the downregulation of genes that are ectopically activated by DOT1L in disease states, such as the HOXA9 and MEIS1 genes in MLL-rearranged leukemia.[2][5] H3K79 methylation is generally associated with actively transcribed genes.[5][6] Therefore, inhibition of DOT1L can lead to the repression of these target genes, thereby inhibiting cancer cell proliferation.[2][5]

DOT1L Signaling Pathway

DOT1L_Signaling cluster_0 MLL-Rearranged Leukemia cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation H3K79me H3K79 Hypermethylation H3K79->H3K79me Oncogenes Oncogene Expression (HOXA9, MEIS1) H3K79me->Oncogenes Upregulation Leukemia Leukemic Cell Proliferation & Survival Oncogenes->Leukemia Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibition

Caption: DOT1L signaling in MLL-rearranged leukemia and inhibition by this compound.

Troubleshooting Guide

Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.

Q4: My this compound shows poor solubility or precipitates in my cell culture medium. What should I do?

  • Check Solvent and Stock Concentration: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[1] Ensure your DMSO is of high quality and anhydrous. If you observe precipitation when diluting the stock in your aqueous culture medium, you may be exceeding its aqueous solubility.

  • Recommended Dilution Protocol:

    • Prepare a high-concentration stock in 100% DMSO (e.g., 10-50 mM).

    • Perform serial dilutions in DMSO to get closer to your final working concentration.

    • Make the final dilution into your pre-warmed cell culture medium with vigorous mixing. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Consider Formulations for In Vivo Use: For animal studies, specific formulations are required. A suspension in corn oil or a solution with SBE-β-CD in saline can be used.[1]

Q5: I am not observing the expected decrease in H3K79 methylation or downregulation of target genes (e.g., HOXA9). Why might this be?

  • Insufficient Incubation Time: The reduction of histone methylation marks is a dynamic process that depends on histone turnover and cell division. It may take several days of continuous exposure to this compound to observe a significant decrease in H3K79me2/3 levels. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line.

  • Cell Line Sensitivity: The sensitivity to DOT1L inhibition can vary between cell lines. MLL-rearranged leukemia cell lines (e.g., Molm-13, MV4-11) are generally highly sensitive.[2] Other cancer types may have different dependencies on DOT1L.[7][8] Verify the expression and activity of DOT1L in your cell line of interest.

  • Compound Potency and Degradation: Ensure your this compound is of high purity and has been stored correctly (typically at -20°C or -80°C) to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Assay-Specific Issues:

    • Western Blot: Check the specificity and quality of your anti-H3K79me2/3 antibody. Always include a total H3 antibody as a loading control.

    • RT-qPCR: Ensure your primers for target genes like HOXA9 are specific and efficient. Include appropriate housekeeping genes for normalization.

Q6: I am seeing significant cell toxicity at concentrations where I don't expect it. What could be the cause?

  • High DMSO Concentration: As mentioned, the final concentration of DMSO in your culture medium should be minimized. Run a vehicle control with the same DMSO concentration to assess its baseline toxicity.

  • Off-Target Effects: While this compound is a potent DOT1L inhibitor, high concentrations may lead to off-target effects. It's crucial to perform dose-response experiments to identify a therapeutic window where you observe target engagement (decreased H3K79 methylation) without excessive toxicity.

  • Cell Line Health: Ensure your cells are healthy, in the logarithmic growth phase, and not at an excessively high passage number before starting the experiment.

Experimental Workflow and Troubleshooting Logic

Troubleshooting_Workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic Start Start Experiment (e.g., Cell Treatment) Prepare Prepare this compound Working Solution Start->Prepare Treat Treat Cells (Time Course & Dose Response) Prepare->Treat Analyze Analyze Endpoints (Western, qPCR, Viability) Treat->Analyze Result Interpret Results Analyze->Result Problem Inconsistent Results? Result->Problem Check_Solubility Check Solubility & Stock Preparation Problem->Check_Solubility Yes Check_Time_Dose Optimize Incubation Time & Dose Problem->Check_Time_Dose Yes Check_Cell_Line Verify Cell Line Sensitivity & Health Problem->Check_Cell_Line Yes Check_Reagents Validate Reagents (Antibodies, Primers) Problem->Check_Reagents Yes

Caption: A logical workflow for experiments and troubleshooting with this compound.

Detailed Experimental Protocol: Cellular H3K79 Methylation Assay

This protocol provides a general framework for assessing the effect of this compound on H3K79 methylation in a cell line (e.g., HeLa or Molm-13).

1. Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Cell line of interest (e.g., HeLa, Molm-13)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Reagents for protein extraction (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Reagents for Western blotting (primary antibodies: anti-H3K79me2, anti-Total H3; secondary antibody: HRP-conjugated)

  • BCA protein assay kit

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment (e.g., 2.5 x 10^5 cells/well for HeLa). Allow cells to adhere overnight.

  • Compound Treatment:

    • Thaw an aliquot of the 10 mM this compound stock.

    • Perform serial dilutions in complete medium to achieve final concentrations for your dose-response curve (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 nM).

    • Replace the medium in each well with the medium containing the appropriate concentration of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 72-96 hours) to allow for changes in histone methylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well with an appropriate volume of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Run the gel, transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies (e.g., anti-H3K79me2 at 1:1000, anti-Total H3 at 1:5000) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the results.

  • Analysis: Quantify the band intensities for H3K79me2 and normalize to the Total H3 loading control. Plot the normalized values against the this compound concentration to determine the ED50.

References

Why is Dot1L-IN-4 not showing a phenotype in my cells?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dot1L-IN-4. This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this DOT1L inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing 1-like).[1] DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79).[2][3][4] This H3K79 methylation is a critical epigenetic mark generally associated with active gene transcription.[2][3]

In certain cancers, such as those with Mixed-Lineage Leukemia (MLL) gene rearrangements, DOT1L is aberrantly recruited to specific genes, leading to their overexpression and driving the disease.[5] this compound acts by competing with the S-Adenosyl methionine (SAM) cofactor, thereby blocking the catalytic activity of DOT1L.[4] This prevents H3K79 methylation, leading to the downregulation of DOT1L target genes and subsequent anti-proliferative effects in sensitive cell lines.[1][4]

DOT1L_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin SAM SAM (Cofactor) DOT1L_Active Active DOT1L Enzyme SAM->DOT1L_Active binds H3_K79 H3K79 DOT1L_Active->H3_K79 methylates Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L_Active inhibits H3K79_Me H3K79-Me H3_K79->H3K79_Me Transcription Target Gene Transcription (e.g., HOXA9) H3K79_Me->Transcription promotes Phenotype Cellular Phenotype (e.g., Proliferation) Transcription->Phenotype drives

Caption: Mechanism of DOT1L and its inhibition by this compound.

Q2: I am not observing a phenotype with this compound. What are the common troubleshooting steps?

If you are not observing the expected cellular phenotype, it is crucial to systematically troubleshoot the experiment. The lack of a phenotype can typically be attributed to one of four areas: the inhibitor, the cell model, the experimental parameters, or the chosen endpoint.

Troubleshooting_Workflow cluster_Inhibitor Inhibitor Check cluster_Target Target Engagement Check cluster_Experiment Experimental Design Check cluster_Model Cell Model & Endpoint Check Start Start: No Phenotype Observed Inhibitor_Prep 1. Confirm Inhibitor Integrity - Correct Solubilization? - Freshly Prepared? - Correct Storage? Start->Inhibitor_Prep Target_Engagement 2. Verify Target Engagement - Western Blot for p-H3K79me2 - Is methylation reduced? Inhibitor_Prep->Target_Engagement If inhibitor is OK Target_Engagement->Inhibitor_Prep If target NOT engaged Concentration 3. Optimize Concentration - Perform Dose-Response Curve - See Table 1 for IC50 values Target_Engagement->Concentration If target is engaged Duration 4. Optimize Duration - Perform Time-Course - Allow for histone turnover (≥72h) Concentration->Duration Cell_Line 5. Assess Cell Line Suitability - Is the cell line DOT1L-dependent? (e.g., MLL-rearranged) - Check target gene expression (HOXA9) Duration->Cell_Line Endpoint 6. Evaluate Phenotypic Endpoint - Is the endpoint linked to DOT1L? - Consider alternative assays (e.g., differentiation, cell cycle arrest) Cell_Line->Endpoint Outcome Phenotype Explained Endpoint->Outcome

Caption: A logical workflow for troubleshooting a lack of phenotype.

Q3: How can I confirm that this compound is active in my cells?

The most direct way to confirm inhibitor activity is to measure the levels of H3K79 methylation, the direct product of DOT1L's enzymatic activity. A significant reduction in H3K79 di-methylation (H3K79me2) is the key indicator of target engagement.

Recommended Experiment: Western Blot for H3K79me2

This experiment will determine if this compound is effectively inhibiting DOT1L in your specific cell model. A decrease in the H3K79me2 signal relative to a total Histone H3 loading control indicates successful target inhibition.

Detailed Protocol: See Experimental Protocol 1: Western Blot for H3K79 Methylation.

Q4: What concentration of this compound should I be using?

The effective concentration of this compound is highly dependent on the assay and the cell line used. While it has a very potent biochemical IC50, the cellular effective dose (ED50) is typically higher due to factors like cell permeability and intracellular cofactor concentrations.[6] It is strongly recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your system.

Table 1: Potency of this compound and Other DOT1L Inhibitors

CompoundAssay TypeCell Line / SystemPotency (IC50 / ED50)Reference
This compound Biochemical (SPA)Purified DOT1L Enzyme0.11 nM[1]
This compound Cellular (ELISA)HeLa1.7 nM (H3K79me2)[1]
This compound Cellular (RGA)Molm-1333 nM (HOXA9 expression)[1]
EPZ-5676 (Pinometostat)Cellular (Proliferation)MLL-rearranged leukemiaModest single-agent activity[7]
Compound 12Biochemical (SPA)Purified DOT1L Enzyme1.4 nM[6]
Compound 12Cellular (ELISA)HeLa23 nM (H3K79me2)[6]
Compound 13Biochemical (SPA)Purified DOT1L Enzyme0.4 nM[6]
Compound 13Cellular (ELISA)HeLa16 nM (H3K79me2)[6]
Q5: How long should I treat my cells with the inhibitor?

The phenotypic effects of epigenetic inhibitors are often delayed. The reduction of H3K79 methylation is a passive process that depends on histone turnover through DNA replication and nucleosome exchange.[2] Therefore, a significant reduction in the mark and a resulting phenotype may only become apparent after several cell divisions.

Recommendation: A minimum treatment duration of 72-96 hours is often required. For slower-growing cell lines, treatment times of up to 7-10 days may be necessary to observe a robust phenotype. A time-course experiment is essential to determine the optimal treatment duration.

Q6: Is my cell line a suitable model for observing a DOT1L inhibition phenotype?

The cellular context is critical. Many cell lines are not dependent on DOT1L activity for survival or proliferation. The most profound phenotypes are typically observed in cells where DOT1L is part of an oncogenic driver complex.

  • Sensitive Models: Cells with MLL-rearrangements (e.g., MV4-11, Molm-13) are classic models of DOT1L dependency.[6] In these cells, DOT1L is required to maintain high expression of leukemogenic genes like HOXA9 and MEIS1.[4]

  • Potentially Sensitive Models: Cancers with high DOT1L expression or dependencies on transcription factors that cooperate with DOT1L (e.g., N-Myc in neuroblastoma, AR in prostate cancer) may also be sensitive.[8][9]

  • Resistant Models: Many solid tumor cell lines may not exhibit a strong anti-proliferative phenotype upon DOT1L inhibition.[10]

Recommended Experiment: RT-qPCR for DOT1L Target Genes

Before extensive phenotypic screening, confirm that this compound regulates the expression of known target genes in your cell line. A significant decrease in HOXA9 or MEIS1 mRNA after treatment is a strong indicator that the pathway is active and druggable in your model.

Detailed Protocol: See Experimental Protocol 2: RT-qPCR for DOT1L Target Gene Expression.

Q7: Target engagement is confirmed, but I still don't see my expected phenotype. What are the potential biological reasons?

If you have confirmed H3K79me2 reduction but still lack a phenotype, consider these biological complexities:

  • Phenotype is Context-Dependent: The function of DOT1L and the consequence of its inhibition can vary greatly. For example, DOT1L's role in the Wnt signaling pathway is not universal across all cell types.[10] The specific phenotype you are measuring (e.g., apoptosis) may not be the primary outcome of DOT1L inhibition in your cells. The outcome could be cell cycle arrest, differentiation, or senescence.[11][12]

  • Non-Enzymatic Functions: DOT1L may have functions independent of its methyltransferase activity.[2][13] In some contexts, the physical presence of the protein on chromatin is important for processes like transcriptional initiation or DNA repair.[2][3] A catalytic inhibitor like this compound would not affect these non-enzymatic roles.

  • Transcriptional Redundancy: While DOT1L inhibition will downregulate specific target genes, cells may have compensatory mechanisms or parallel pathways that maintain the cellular phenotype you are measuring.

Detailed Experimental Protocols

Experimental Protocol 1: Western Blot for H3K79 Methylation
  • Cell Treatment: Seed cells and allow them to adhere. Treat with a dose-range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for at least 72 hours.

  • Histone Extraction: Harvest cells and prepare acid extracts of histones or use whole-cell lysates.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a 15% polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Target Antibody: Anti-H3K79me2 (e.g., Abcam ab3594).

    • Loading Control Antibody: Anti-Total Histone H3 (e.g., Abcam ab1791).

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

  • Analysis: Quantify the band intensity for H3K79me2 and normalize it to the Total Histone H3 signal. A dose-dependent decrease in the normalized H3K79me2 signal confirms target engagement.

Experimental Protocol 2: RT-qPCR for DOT1L Target Gene Expression
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration (determined from previous experiments, e.g., 72-96 hours). Include a vehicle control (e.g., DMSO).

  • RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for your target gene (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Use the delta-delta Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).

    • The fold change is calculated as 2^(-ΔΔCt). A fold change less than 1 indicates downregulation of the target gene.

References

Long-term treatment side effects of Dot1L-IN-4 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dot1L Inhibitors In Vivo

Disclaimer: Specific long-term in vivo toxicity data for the research compound Dot1L-IN-4 is not currently available in published literature. The following information is synthesized from studies on the genetic deletion of the Dot1L gene in animal models and preclinical/clinical studies of other potent Dot1L inhibitors, such as pinometostat (EPZ-5676). This guide is intended to help researchers anticipate and troubleshoot potential issues based on the known effects of targeting the Dot1L enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of Dot1L, and what are the consequences of its genetic deletion?

A1: Dot1L (Disruptor of telomeric silencing 1-like) is the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation, a mark associated with active gene transcription.[1][2] Genetic knockout of the Dot1L gene in mice is embryonic-lethal, demonstrating its critical role in development.[3][4] Key consequences of Dot1L deletion include:

  • Developmental Abnormalities: Embryos deficient in Dot1L show growth impairment, defects in yolk sac angiogenesis, and cardiac dilation, leading to death between days 9.5 and 10.5 of gestation.[3][4]

  • Hematopoietic Failure: Dot1L is essential for both prenatal and postnatal hematopoiesis (blood cell formation).[5][6] Deletion leads to severe anemia, pancytopenia (a deficiency of all blood cell types), and bone marrow hypocellularity due to the depletion of hematopoietic stem and progenitor cells.[4][5]

  • Cellular Defects: Cells lacking Dot1L exhibit proliferation defects, aneuploidy (abnormal number of chromosomes), and telomere elongation.[3][4]

Q2: What are the most significant potential long-term side effects of pharmacological Dot1L inhibition based on clinical data?

A2: Clinical trials of the Dot1L inhibitor pinometostat (EPZ-5676) in patients with MLL-rearranged leukemia have identified several key side effects. The primary toxicities are related to Dot1L's essential role in hematopoiesis.[7] Long-term administration may lead to:

  • Hematological Toxicity: Bone marrow suppression is a major concern, potentially leading to anemia, leukopenia (low white blood cells), thrombocytopenia (low platelets), lymphopenia, and febrile neutropenia.[7][8]

  • Cardiac Effects: A decreased ejection fraction has been observed in some patients, suggesting a potential for cardiac toxicity with prolonged treatment.[9]

  • Gastrointestinal and General Effects: Common, less severe side effects include fatigue, nausea, and constipation.[8]

  • Metabolic and Liver Effects: Grade ≥3 toxicities reported include hypophosphatemia and elevated transaminases.[9]

Q3: How does Dot1L inhibition affect the cell cycle and DNA repair?

A3: Dot1L plays a role in regulating the cell cycle and is required for the repair of DNA double-strand breaks.[6] Loss of Dot1L can lead to G1 cell cycle arrest.[6] Its involvement in DNA repair suggests that long-term inhibition could potentially affect genomic integrity, although this has not been highlighted as a primary toxicity in clinical studies to date.

Q4: Is Dot1L inhibition expected to be toxic to all normal cells?

A4: While Dot1L is ubiquitously expressed, its inhibition appears to have the most profound effect on the hematopoietic system.[4][5][6] Preclinical xenograft studies using Dot1L inhibitors have reported complete tumor regressions with no significant weight loss or other overt signs of toxicity in rodent models, suggesting a potential therapeutic window.[10][11] However, clinical data confirms that significant on-target toxicities, particularly hematological, can occur.[7][8]

Troubleshooting Guide for In Vivo Experiments

Issue 1: Unexpected animal morbidity, severe weight loss, or signs of distress.

Potential Cause Troubleshooting Steps
On-Target Hematopoietic Toxicity The inhibitor is suppressing bone marrow function, leading to anemia, infection (due to neutropenia), or bleeding. This is a known, severe effect of Dot1L deletion.[4][5]
1. Perform a Complete Blood Count (CBC): Check for pancytopenia.
2. Dose Reduction: Lower the dose or alter the dosing schedule (e.g., intermittent vs. continuous) to find a maximum tolerated dose (MTD).
3. Supportive Care: Consider supportive care measures if they align with experimental endpoints (e.g., prophylactic antibiotics if infections are a concern).
4. Histopathology: At necropsy, perform a thorough histological analysis of the bone marrow, spleen, and thymus.
Off-Target Toxicity The compound may have unforeseen off-target effects.
1. Review Compound Selectivity: Re-examine the selectivity profile of this compound if available.
2. Histopathology: Conduct a full histopathological analysis of major organs (liver, kidney, heart, lungs, GI tract) to identify signs of toxicity.

Issue 2: Lack of anti-tumor efficacy in a xenograft model.

Potential Cause Troubleshooting Steps
Insufficient Target Inhibition Achieving the profound and sustained level of Dot1L inhibition required to suppress tumor growth can be difficult.[1]
1. Pharmacokinetic (PK) Analysis: Measure compound concentration in plasma and tumor tissue over time to ensure adequate exposure.
2. Pharmacodynamic (PD) Analysis: Measure the level of H3K79me2 in tumor tissue and/or peripheral blood mononuclear cells (PBMCs) via Western blot or immunohistochemistry. A significant reduction in this mark is necessary to confirm target engagement.[10]
3. Dose Escalation: If tolerated, increase the dose to achieve greater target inhibition. Continuous infusion may be more effective than intermittent dosing.[10][11]
Drug Resistance Tumor cells may develop resistance mechanisms.
1. Upregulation of Efflux Pumps: Resistance to pinometostat has been linked to increased expression of the drug efflux transporter ABCB1 (MDR1).[12] Analyze its expression in resistant tumors.
2. Target Gene Reactivation: Resistant cells may find ways to reactivate the expression of key leukemogenic genes (e.g., HOXA9, MEIS1) despite global H3K79me2 inhibition.[13]

Quantitative Data Summary

The following tables summarize adverse events observed in a Phase 1 clinical trial of the Dot1L inhibitor pinometostat in adult patients with relapsed or refractory leukemia.

Table 1: Most Common Adverse Events (Any Cause) [8]

Adverse EventFrequency
Fatigue39%
Nausea39%
Constipation35%
Febrile Neutropenia35%

Table 2: Selected Grade ≥3 Non-Hematologic Related Toxicities [9]

Adverse EventNumber of Patients
Hypophosphatemia1
Decreased Ejection Fraction3
Elevated Transaminases1

Experimental Protocols

Protocol: General Assessment of Long-Term In Vivo Toxicity

This protocol outlines a general workflow for monitoring potential toxicities during a long-term (e.g., >28 days) in vivo study with a Dot1L inhibitor.

  • Baseline Data Collection (Day 0):

    • Record the body weight of each animal.

    • Collect a blood sample (~50-100 µL) via a submandibular or saphenous bleed for a baseline Complete Blood Count (CBC) and differential.

    • Establish baseline clinical observations (posture, activity, grooming, etc.).

  • Dosing and Routine Monitoring (Daily/Weekly):

    • Administer this compound via the predetermined route and schedule.

    • Daily: Record body weight and perform clinical observations. Note any signs of distress, such as hunched posture, ruffled fur, or lethargy.

    • Weekly: Collect blood samples for CBC analysis to monitor for hematological changes (anemia, neutropenia, thrombocytopenia).

  • Interim and Terminal Endpoints:

    • If animals meet humane endpoint criteria (e.g., >20% weight loss, severe distress), they should be euthanized.

    • At the end of the study, perform a terminal bleed for a final CBC and serum chemistry panel (to assess liver and kidney function).

    • Conduct a full necropsy.

  • Tissue Collection and Analysis:

    • Collect major organs: bone marrow (from femurs), spleen, thymus, liver, kidneys, heart, and lungs.

    • Fix a portion of each organ in 10% neutral buffered formalin for histopathological analysis.

    • Flash-freeze a portion of the tumor (if applicable) and other tissues for pharmacodynamic analysis (e.g., Western blot for H3K79me2).

Visualizations

Signaling & Experimental Diagrams

Dot1L_Signaling_Pathway cluster_normal Normal Hematopoietic Cell cluster_mll MLL-Rearranged Leukemia Cell DOT1L_n Dot1L H3K79_n H3K79 DOT1L_n->H3K79_n Methylates H3K79me2_n H3K79me2 H3K79_n->H3K79me2_n Normal_Genes Normal Hematopoietic Genes (e.g., GATA2) H3K79me2_n->Normal_Genes Promotes Transcription Differentiation Normal Differentiation Normal_Genes->Differentiation MLL_Fusion MLL-Fusion Protein DOT1L_m Dot1L MLL_Fusion->DOT1L_m Aberrantly Recruits H3K79_m H3K79 DOT1L_m->H3K79_m Methylates H3K79me2_m H3K79me2 H3K79_m->H3K79me2_m Leukemic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2_m->Leukemic_Genes Upregulates Transcription Proliferation Leukemic Proliferation Leukemic_Genes->Proliferation Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L_m Inhibits

Caption: Simplified Dot1L signaling in normal vs. MLL-rearranged leukemia cells.

In_Vivo_Toxicity_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Start Acclimate Animals Baseline Collect Baseline Data (Weight, CBC) Start->Baseline Group Randomize into Groups (Vehicle, Drug) Baseline->Group Dosing Initiate Dosing (e.g., Daily IP) Group->Dosing Monitor Daily: Weight & Clinical Obs. Dosing->Monitor Repeat Blood Weekly: CBC Analysis Monitor->Blood Repeat Blood->Dosing Repeat Endpoint Terminal Endpoint (e.g., Day 28) Blood->Endpoint Study Conclusion Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Analysis Histopathology (Organs) PD Analysis (Tumor) Necropsy->Analysis Troubleshooting_Logic Start In Vivo Experiment with this compound Outcome Observe Outcome Start->Outcome Toxicity Toxicity Observed (Weight Loss, Morbidity) Outcome->Toxicity Yes NoEfficacy No Anti-Tumor Efficacy Outcome->NoEfficacy No Success Efficacy without Excess Toxicity Outcome->Success Balanced CheckBlood Perform CBC Analysis Toxicity->CheckBlood CheckPKPD Assess PK & PD (Drug levels, H3K79me2) NoEfficacy->CheckPKPD Pancytopenia Pancytopenia Confirmed? CheckBlood->Pancytopenia Pancytopenia->NoEfficacy No (Consider Off-Target) ReduceDose Reduce Dose / Modify Schedule Pancytopenia->ReduceDose Yes PKPD_OK PK/PD Confirmed? CheckPKPD->PKPD_OK IncreaseDose Increase Dose / Optimize Schedule PKPD_OK->IncreaseDose No CheckResistance Investigate Resistance (e.g., ABCB1 expression) PKPD_OK->CheckResistance Yes

References

Best practices for storing and handling Dot1L-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dot1L-IN-4. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and experimental use of this potent and selective Dot1L inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its mechanism of action is the competitive inhibition of DOT1L's enzymatic activity, which is responsible for the methylation of histone H3 at lysine 79 (H3K79).[2][3][4] By blocking this activity, this compound can reverse aberrant H3K79 hypermethylation, a key driver in certain cancers.[5]

Q2: What are the main research applications for this compound? A2: The primary application for this compound is in the study of cancers driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene. In MLL-rearranged leukemias, MLL-fusion proteins aberrantly recruit DOT1L, leading to hypermethylation of H3K79 at specific gene loci like HOXA9, driving leukemogenesis.[2][5] this compound serves as a crucial chemical probe to study this pathway and as a potential therapeutic agent to reverse these epigenetic changes.[4][5]

Q3: Why is the IC50 value from my cellular assay significantly higher than the published enzymatic IC50? A3: This is a common and expected observation. The enzymatic IC50 (0.11 nM) is measured in a purified, cell-free system.[1] In a cellular context, several factors contribute to a higher apparent IC50 (e.g., ED50 for H3K79me2 inhibition in HeLa cells is 1.7 nM).[1] These factors include cell membrane permeability, drug efflux pumps, metabolic degradation of the compound, and, most significantly, the high intracellular concentration of the natural competing substrate, S-adenosylmethionine (SAM).

Q4: Has this compound been used in in vivo studies? A4: Yes, this compound has been evaluated in in vivo mouse models. However, it is important to note that a high dose of 300 mg/kg was not well-tolerated in tumor-bearing xenograft mice.[1] Careful dose-ranging studies are critical to balance efficacy with tolerability.

Storage and Handling Guide

Proper storage and handling are critical to maintain the stability and activity of this compound.

Storage Conditions

It is crucial to store the compound as recommended to ensure its long-term stability.

FormatStorage TemperatureRecommended DurationNotes
Solid Powder -20°C≥ 4 yearsKeep vial tightly sealed and protected from light.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for long-term solution storage. Aliquot to prevent degradation.
Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potent and potentially toxic compound. General laboratory safety practices for such chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area where the compound is used.[6]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.[6]

Solution Preparation

This compound is soluble in DMSO.[7] Careful preparation of stock solutions is essential for reproducible experimental results.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 60 minutes to prevent condensation.

  • Calculation: Calculate the required volume of DMSO based on the mass of the compound (Molecular Weight: 661.08 g/mol ). For example, to make a 10 mM stock from 1 mg of solid:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 661.08 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 151.3 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex or sonicate the solution gently to ensure the compound is fully dissolved. If precipitation occurs, gentle warming and/or sonication can aid dissolution.[1]

  • Storage: Aliquot the stock solution into small, tightly sealed vials and store at -80°C for long-term use or -20°C for short-term use.

Troubleshooting Guide

Q: My this compound compound precipitated out of my aqueous working solution. What should I do? A: this compound has poor aqueous solubility.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer or cell culture medium is sufficient to maintain solubility but non-toxic to your cells (typically ≤0.5%).

  • Use Solubilizing Agents: For in vivo formulations, co-solvents such as PEG300, Tween-80, or corn oil may be required.[1]

  • Prepare Fresh: Always prepare aqueous working solutions fresh from a DMSO stock immediately before use. Do not store aqueous solutions.

Q: I am observing inconsistent results between experiments. What are the likely causes? A: Inconsistency often stems from compound degradation or handling errors.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Use aliquots to ensure you are using a fresh sample for each experiment.[8]

  • Solution Age: Do not use stock solutions stored for longer than the recommended periods. For maximum consistency, especially in sensitive assays, prepare fresh stock solutions regularly.

  • Pipetting Accuracy: Verify the calibration of your pipettes, as small errors in dispensing a potent inhibitor can lead to large variations in results.

Q: I am seeing significant toxicity in my cell culture or in vivo model at my target concentration. A: this compound can be toxic at higher concentrations.

  • Dose-Response Curve: Perform a thorough dose-response experiment to determine the optimal concentration that inhibits H3K79 methylation without causing excessive cell death or animal toxicity.

  • In Vivo Formulation: Ensure the vehicle used for in vivo administration is well-tolerated. High doses (e.g., 300 mg/kg) have been reported to be poorly tolerated in mice.[1] Consider starting with lower doses and escalating carefully.

Experimental Protocols & Data

Representative Protocol: Cellular H3K79 Methylation Assay

This protocol is a general guideline for measuring the inhibition of H3K79 dimethylation (H3K79me2) in a cell line like HeLa or MOLM-13.[1][9]

  • Cell Plating: Plate cells (e.g., HeLa) in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Remember to include a DMSO-only vehicle control. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a period sufficient to observe changes in histone methylation (e.g., 48-96 hours).

  • Cell Lysis & Protein Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Western Blot Analysis:

    • Quantify total protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for H3K79me2.

    • Also probe for a loading control, such as total Histone H3 or β-actin, to normalize the results.

    • Use a suitable secondary antibody and detection reagent to visualize the bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K79me2 signal to the loading control signal for each sample. Plot the normalized H3K79me2 levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the ED50 value.

Quantitative Data Summary
ParameterValueCell Line/SystemReference
Enzymatic IC50 0.11 nMPurified DOT1L Enzyme[1]
Cellular ED50 (H3K79me2) 1.7 nMHeLa Cells[1]
Cellular ED50 (HOXA9 RGA) 33 nMMOLM-13 Cells[1]

Visualized Pathways and Workflows

DOT1L Signaling in Leukemia and Inhibition by this compound

G cluster_normal Normal Hematopoietic Cell cluster_leukemia MLL-Rearranged Leukemia Cell cluster_inhibition Therapeutic Intervention DOT1L_norm DOT1L H3K79_norm Histone H3 (K79) DOT1L_norm->H3K79_norm Methylation H3K79me_norm H3K79me2 H3K79_norm->H3K79me_norm Genes_norm Normal Gene Expression H3K79me_norm->Genes_norm Regulates MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L_leuk DOT1L MLL_Fusion->DOT1L_leuk Aberrant Recruitment H3K79_leuk Histone H3 (K79) DOT1L_leuk->H3K79_leuk Methylation H3K79me_leuk H3K79me2 (Hypermethylation) H3K79_leuk->H3K79me_leuk Leuk_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me_leuk->Leuk_Genes Upregulates Leukemia Leukemia Progression Leuk_Genes->Leukemia Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L_leuk Inhibits Blocked_Pathway Pathway Blocked Block->Blocked_Pathway Leads to

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Standard Experimental Workflow

G start Receive Solid This compound storage Store at -20°C start->storage prep_stock Prepare 10 mM Stock in DMSO storage->prep_stock Equilibrate to RT storage_stock Aliquot & Store Stock at -80°C prep_stock->storage_stock prep_working Prepare Working Dilutions in Culture Medium storage_stock->prep_working Thaw one aliquot cell_treat Treat Cells prep_working->cell_treat assay Perform Assay (e.g., Western Blot) cell_treat->assay end Analyze Data (Calculate ED50) assay->end

Caption: Workflow for preparing and using this compound in a cell-based assay.

Troubleshooting Logic for Solubility Issues

G start Compound Precipitates in Aqueous Solution q1 Is final DMSO concentration >0.1%? start->q1 a1_yes Increase DMSO % slightly (check cell tolerance) q1->a1_yes Yes a1_no Solution is likely unstable q1->a1_no No end Problem Resolved a1_yes->end q2 Was the working solution prepared fresh? a1_no->q2 a2_yes Consider using solubilizing agents for in vivo work q2->a2_yes Yes a2_no Always prepare fresh before each experiment q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing Experiments with Dot1L-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and achieve consistent, reliable results in experiments involving the DOT1L inhibitor, Dot1L-IN-4.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

1. Compound Solubility and Preparation

  • Question: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

  • Answer: this compound has limited aqueous solubility. To ensure complete dissolution and prevent precipitation, follow these recommendations:

    • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This compound is soluble in DMSO at concentrations of 200 mg/mL or higher.[1] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]

    • Working Dilution: When preparing your final working concentration, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize solvent-induced toxicity and off-target effects. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

    • Sonication: If you still observe precipitation, gentle warming and/or sonication of the stock solution before dilution may aid in dissolution.[1]

2. Experimental Inconsistency and Variability

  • Question: I am seeing significant variability in my results between experiments. What are the potential sources of this inconsistency?

  • Answer: Variability in experiments with this compound can arise from several factors. Consider the following to improve reproducibility:

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to DOT1L inhibitors. Cell lines with MLL rearrangements (e.g., MV4-11, MOLM-13) are generally more sensitive than those without.[4][5] Ensure you have characterized the sensitivity of your specific cell line by performing a dose-response curve.

    • Treatment Duration: The effects of DOT1L inhibition on gene expression and cell viability are often time-dependent. Full depletion of H3K79 methylation and subsequent changes in gene expression can take several days.[6][7] Establish an optimal time course for your specific cell line and endpoints. For example, changes in HOXA9 and MEIS1 mRNA levels may be apparent after 4-8 days of treatment.[6]

    • Lot-to-Lot Variability: While manufacturers strive for consistency, there can be slight variations between different lots of any chemical compound. If you observe a sudden shift in your results after starting a new vial, consider performing a bridging experiment to compare the activity of the new and old lots.

    • Inhibitor Stability: Proper storage of this compound is critical for maintaining its activity. Store the solid compound at -20°C and stock solutions at -80°C.[2] Avoid repeated freeze-thaw cycles.[3]

    • Experimental Controls: Always include appropriate controls in your experiments. This should include a vehicle control (e.g., DMSO), a negative control cell line (if applicable), and positive controls for your assays.

3. Off-Target Effects

  • Question: How can I be sure that the observed effects are due to the inhibition of DOT1L and not off-target activities of this compound?

  • Answer: While this compound is a potent and selective inhibitor, it is good practice to validate the on-target effects. Here are some strategies:

    • Rescue Experiments: If this compound treatment leads to a specific phenotype, attempt to rescue this phenotype by overexpressing a form of DOT1L that is resistant to the inhibitor (if available) or by modulating downstream effectors.

    • Use of Multiple Inhibitors: To confirm that the observed phenotype is due to DOT1L inhibition, consider using another structurally distinct DOT1L inhibitor (e.g., EPZ-5676) to see if it phenocopies the effects of this compound.[4]

    • Direct Measurement of Target Engagement: The most direct way to confirm on-target activity is to measure the levels of H3K79 methylation, the direct substrate of DOT1L. A decrease in H3K79me2 levels upon treatment with this compound is a strong indicator of on-target engagement.[4][6]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound and a related inhibitor, EPZ-5676, in various cell lines and assays.

Table 1: In Vitro and Cellular Activity of this compound

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayDOT1L (SPA)IC₅₀0.11 nM[1]
Cellular AssayHeLaED₅₀ (H3K79me2 ELISA)1.7 nM[1]
Cellular AssayMOLM-13ED₅₀ (HOXA9 RGA)33 nM[1]
Cellular AssayMixed Lineage Leukemia (MLL)IC₅₀99 µM[1]

Table 2: Comparative IC₅₀ Values of DOT1L Inhibitors in Leukemia Cell Lines (10-day treatment)

Cell LineOncogenic DriverEPZ-5676 IC₅₀ (nM)Compound 10 (this compound) IC₅₀ (nM)Reference
MV4-11MLL-AF43.54.2[4][5]
MOLM-13MLL-AF97.28.1[4][5]
SEMMLL-AF41.72.5[8]
RS4;11MLL-AF46.59.3[4][8]
KOPN-8MLL-ENL12.315.6[4][5]
NOMO-1MLL-AF925.433.1[4][5]
OCI-AML2->1000>1000[4][5]
Jurkat->1000>1000[4][5]

Key Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

1. H3K79 Dimethylation (H3K79me2) ELISA

This protocol is for the quantitative measurement of global H3K79me2 levels in cells treated with this compound.

  • Materials:

    • Cells treated with this compound and vehicle control.

    • Histone extraction buffer.

    • H3K79me2 ELISA kit (e.g., from EpigenTek or similar).

    • Microplate reader.

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and treat with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 96 hours).

    • Histone Extraction: Harvest the cells and extract histones according to a standard protocol or the instructions provided with your histone extraction kit.

    • Protein Quantification: Determine the concentration of the extracted histones using a protein assay (e.g., BCA assay).

    • ELISA:

      • Follow the manufacturer's instructions for the H3K79me2 ELISA kit.

      • Briefly, coat the microplate wells with the extracted histones.

      • Add the primary antibody specific for H3K79me2.

      • Add the HRP-conjugated secondary antibody.

      • Add the substrate and stop the reaction.

      • Measure the absorbance on a microplate reader.

    • Data Analysis: Normalize the H3K79me2 signal to the total amount of histone H3 (which can be measured with a parallel total H3 ELISA) or to the total protein concentration. Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in H3K79me2 levels.

2. Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell proliferation and viability.

  • Materials:

    • Cells of interest.

    • 96-well cell culture plates.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

    • Compound Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.

    • Incubation: Incubate the cells for the desired treatment duration (e.g., 7-14 days for MLL-rearranged leukemia cell lines, as the anti-proliferative effects can be delayed).[6]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle-treated cells. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

3. Gene Expression Analysis by qRT-PCR

This protocol is for measuring the expression of DOT1L target genes, such as HOXA9 and MEIS1, in response to this compound treatment.

  • Materials:

    • Cells treated with this compound and vehicle control.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Real-time PCR instrument.

  • Procedure:

    • Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control for the desired time. Harvest the cells and extract total RNA using a commercial kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR:

      • Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.

      • Run the qPCR program on a real-time PCR instrument.

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for each gene.

      • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

      • Calculate the change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.[9]

Visualizations

DOT1L Signaling Pathway

DOT1L_Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL1 MLL1 Menin Menin MLL1->Menin HOXA9_MEIS1_normal HOXA9/MEIS1 (Basal Expression) Menin->HOXA9_MEIS1_normal Regulates Differentiation Normal Differentiation HOXA9_MEIS1_normal->Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79 Histone H3 DOT1L->H3K79 Methylates K79 H3K79me2 H3K79me2 HOXA9_MEIS1_leukemia HOXA9/MEIS1 (Overexpression) H3K79me2->HOXA9_MEIS1_leukemia Upregulates Leukemogenesis Leukemogenesis & Blocked Differentiation HOXA9_MEIS1_leukemia->Leukemogenesis Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibits

Caption: DOT1L signaling in normal hematopoiesis versus MLL-rearranged leukemia and the inhibitory action of this compound.

General Experimental Workflow

Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. This compound Treatment (Dose-response & time-course) cell_culture->treatment viability_assay 3a. Cell Viability Assay (e.g., MTT) treatment->viability_assay methylation_assay 3b. H3K79me2 Analysis (e.g., ELISA, Western Blot) treatment->methylation_assay gene_expression_assay 3c. Gene Expression Analysis (e.g., qRT-PCR for HOXA9/MEIS1) treatment->gene_expression_assay data_analysis 4. Data Analysis viability_assay->data_analysis methylation_assay->data_analysis gene_expression_assay->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: A general workflow for conducting experiments with this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Inconsistent/Unexpected Results check_solubility Is the compound fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes solubility_no No check_solubility->solubility_no check_controls Are controls behaving as expected? controls_yes Yes check_controls->controls_yes controls_no No check_controls->controls_no check_reagents Are reagents (inhibitor, cells) fresh and properly stored? reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no check_protocol Is the experimental protocol consistent? protocol_yes Yes check_protocol->protocol_yes protocol_no No check_protocol->protocol_no solubility_yes->check_controls solubility_solution Optimize dissolution: - Prepare fresh stock in 100% DMSO - Dilute in warm media with vigorous mixing - Use sonication if necessary solubility_no->solubility_solution controls_yes->check_reagents controls_solution Troubleshoot control performance: - Check vehicle control for toxicity - Validate positive/negative controls controls_no->controls_solution reagents_yes->check_protocol reagents_solution Replace reagents: - Use a new aliquot of this compound - Thaw a fresh batch of cells - Check expiration dates reagents_no->reagents_solution further_investigation Consider other factors: - Cell line heterogeneity - Lot-to-lot inhibitor variability - Off-target effects protocol_yes->further_investigation protocol_solution Standardize protocol: - Ensure consistent cell seeding density, treatment duration, and reagent volumes protocol_no->protocol_solution

Caption: A decision tree to troubleshoot common issues in experiments with this compound.

References

My Dot1L-IN-4 is not dissolving, what should I do?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dot1L-IN-4.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving. What is the first thing I should do?

If you are experiencing difficulty dissolving your this compound, the primary recommended solvent is Dimethyl Sulfoxide (DMSO). For optimal results, it is crucial to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and absorbed water can significantly impact solubility. If initial attempts to dissolve the compound in DMSO are unsuccessful, gentle warming or sonication may be applied to facilitate dissolution.

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

This compound has a high solubility in DMSO, reaching concentrations of at least 200 mg/mL.[1]

Q3: Can I use other solvents besides DMSO?

While DMSO is the primary recommended solvent for creating stock solutions, co-solvents can be used for preparing working solutions for specific experimental needs, particularly for in vivo studies. Formulations including PEG300, Tween-80, and corn oil have been successfully used.

Q4: How should I store my this compound, both as a solid and in solution?

As a solid, this compound is stable for at least four years when stored at -20°C.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for up to one year.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
This compound powder does not dissolve in DMSO. 1. Hygroscopic DMSO: The DMSO may have absorbed moisture from the air, reducing its solvating power. 2. Insufficient Agitation: The compound may require more energy to dissolve. 3. Low Temperature: The ambient temperature may be too low for efficient dissolution.1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Vortex the solution vigorously. If undissolved particles remain, sonicate the solution in a water bath for short intervals. 3. Gently warm the solution in a water bath (e.g., 37°C) for a brief period.
Precipitation occurs when diluting the DMSO stock solution with aqueous media. Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. The rapid change in solvent polarity causes the compound to precipitate out of solution.1. Stepwise Dilution: Dilute the DMSO stock solution gradually into the aqueous buffer while vortexing to ensure rapid mixing. 2. Use of Co-solvents: For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). For in vivo studies, consider using a formulation with co-solvents.
Inconsistent experimental results. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 2. Store stock solutions at the recommended temperatures (-20°C or -80°C).
Solubility Data Summary
SolventSolubilityNotes
DMSO ≥ 200 mg/mL (302.54 mM)Use of newly opened, anhydrous DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 5 mg/mL (7.56 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil ≥ 5 mg/mL (7.56 mM)Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.08 mg/mL (3.15 mM)Results in a suspended solution; requires sonication.[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 661.08 g/mol ).

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • Visually inspect the solution for any undissolved particles. If particles are present, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath for a short period until the solution is clear.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Visualizations

troubleshooting_workflow start Start: this compound not dissolving check_dmso Is the DMSO anhydrous/newly opened? start->check_dmso use_new_dmso Use fresh, anhydrous DMSO check_dmso->use_new_dmso No vortex Vortex vigorously check_dmso->vortex Yes use_new_dmso->vortex check_dissolution1 Is the solution clear? vortex->check_dissolution1 sonicate_warm Sonicate or gently warm check_dissolution1->sonicate_warm No end_success Dissolution successful check_dissolution1->end_success Yes check_dissolution2 Is the solution clear? sonicate_warm->check_dissolution2 check_dissolution2->end_success Yes end_fail Consult technical support check_dissolution2->end_fail No

Caption: Troubleshooting workflow for dissolving this compound.

dot1l_pathway dot1l Dot1L h3k79 Histone H3 (Lysine 79) dot1l->h3k79 Methylates h3k79me H3K79 Methylation h3k79->h3k79me gene_expression Altered Gene Expression h3k79me->gene_expression dot1l_in_4 This compound dot1l_in_4->dot1l Inhibits

Caption: Simplified signaling pathway of Dot1L and its inhibition.

References

Validation & Comparative

Dot1L-IN-4 vs. EPZ004777: A Comparative Guide to DOT1L Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like) has emerged as a critical therapeutic target, particularly in the context of MLL-rearranged (MLL-r) leukemias. The aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of histone H3 at lysine 79 (H3K79), driving oncogenic gene expression. Consequently, the development of potent and selective DOT1L inhibitors is a key focus in epigenetic drug discovery. This guide provides an objective comparison of two prominent DOT1L inhibitors, Dot1L-IN-4 and EPZ004777, based on available experimental data.

At a Glance: Key Performance Indicators

ParameterThis compoundEPZ004777
Biochemical Potency (IC50) ~0.11 nM~0.4 nM
Cellular H3K79me2 Inhibition (EC50) ~1.7 nM (HeLa cells)Not explicitly defined as EC50, but concentration-dependent reduction observed
Cellular Anti-proliferative Activity (MLL-r cells) IC50 = 99 µM (MLL)IC50 ~0.17 µM - 6.47 µM (various MLL-r cell lines)
Selectivity Selective over a panel of 11 other histone methyltransferasesHighly selective for DOT1L over other histone methyltransferases
In Vivo Efficacy High doses not well-tolerated in xenograft modelsDemonstrates in vivo efficacy but has poor pharmacokinetic properties

Biochemical and Cellular Performance

Biochemical Potency

Both this compound and EPZ004777 are highly potent inhibitors of DOT1L enzymatic activity in biochemical assays. This compound exhibits a slightly lower IC50 value of approximately 0.11 nM compared to EPZ004777's IC50 of around 0.4 nM[1][2][3][4]. This indicates that, in a cell-free system, this compound is a marginally more potent inhibitor of the DOT1L enzyme.

Cellular Activity

In cellular assays, both inhibitors effectively reduce the levels of H3K79 dimethylation (H3K79me2), a direct downstream target of DOT1L. This compound has been shown to inhibit H3K79me2 with an ED50 of 1.7 nM in HeLa cells and suppress the expression of the MLL target gene HOXA9 in Molm-13 cells with an ED50 of 33 nM[1]. EPZ004777 also demonstrates a concentration-dependent reduction in global H3K79me2 levels in various MLL-rearranged and non-rearranged cell lines[5].

A significant difference emerges in their anti-proliferative effects on MLL-rearranged leukemia cells. EPZ004777 shows potent and selective killing of MLL-rearranged cell lines, with IC50 values in the sub-micromolar to low micromolar range[4]. In contrast, the reported anti-proliferative IC50 for this compound against MLL cells is significantly higher at 99 µM, suggesting lower efficacy in inhibiting cancer cell growth despite its high biochemical potency[1].

Selectivity Profile

Both inhibitors demonstrate high selectivity for DOT1L over other histone methyltransferases. EPZ004777 exhibits remarkable selectivity, with at least a 1000-fold greater potency for DOT1L compared to other tested histone methyltransferases[1]. This compound is also reported to be selective for DOT1L when tested against a panel of 11 other histone methyltransferases[6]. This high selectivity is crucial for minimizing off-target effects and potential toxicity.

In Vivo Studies and Pharmacokinetics

In vivo studies have highlighted limitations for both compounds. EPZ004777, while demonstrating efficacy in a mouse xenograft model of MLL-rearranged leukemia, suffers from poor pharmacokinetic properties, which has hindered its clinical development[1]. This led to the development of a second-generation inhibitor, EPZ-5676 (pinometostat), with improved drug-like properties.

This compound has also faced challenges in in vivo settings. High doses of the compound were not well-tolerated in tumor-bearing mice, and at a significantly reduced dose, the anti-tumor and target gene modulation effects were modest[1].

Conclusion: Which is the Better DOT1L Inhibitor?

Based on the available data, EPZ004777 appears to be the more extensively characterized and functionally superior DOT1L inhibitor in a cellular context, despite this compound's slightly higher biochemical potency. The key differentiating factor is the potent and selective anti-proliferative activity of EPZ004777 against MLL-rearranged leukemia cells, a critical attribute for a potential therapeutic agent.

While both compounds have limitations for in vivo applications, the wealth of data on EPZ004777's cellular effects and its role in validating DOT1L as a therapeutic target in MLL-rearranged leukemia make it a more established research tool. The challenges with EPZ004777's pharmacokinetics have also paved the way for the rational design of improved second-generation inhibitors. This compound, while a potent biochemical tool, requires further optimization to translate its enzymatic inhibition into robust cellular and in vivo anti-leukemic activity.

For researchers investigating the fundamental biology of DOT1L, both inhibitors can be valuable tools. However, for studies focused on anti-leukemic efficacy in cellular models, EPZ004777 has a more compelling track record.

Experimental Protocols

Biochemical IC50 Determination (TR-FRET Assay)

This protocol describes a general method for determining the IC50 of inhibitors against DOT1L using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant human DOT1L enzyme

  • Nucleosome substrate

  • S-adenosyl-L-methionine (SAM)

  • S-adenosyl-L-homocysteine (SAH) - as a positive control

  • Europium-labeled anti-H3K79me2 antibody (Donor)

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor)

  • Biotinylated histone H3 peptide

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors (this compound or EPZ004777) in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the DOT1L enzyme and nucleosome substrate in assay buffer to their final working concentrations.

  • Reaction Setup: In a 384-well plate, add the test compounds, DOT1L enzyme, and SAM. Initiate the methyltransferase reaction by adding the nucleosome substrate.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled anti-H3K79me2 antibody and APC-labeled streptavidin.

  • Incubation: Incubate the detection mixture for a defined period (e.g., 60 minutes) to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3K79 Dimethylation Assay (Western Blot)

This protocol outlines a general procedure for assessing the effect of DOT1L inhibitors on cellular H3K79me2 levels.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MOLM-13, MV4-11)

  • Cell culture medium and supplements

  • DOT1L inhibitor (this compound or EPZ004777)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed the leukemia cells in culture plates and treat with various concentrations of the DOT1L inhibitor or DMSO for a specified duration (e.g., 48-72 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against H3K79me2 and total Histone H3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal to determine the relative reduction in methylation.

Visualizations

DOT1L_Signaling_Pathway cluster_0 MLL-Rearranged Leukemia Cell cluster_1 Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruitment H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation Chromatin Chromatin H3K79me2 H3K79me2 H3K79->H3K79me2 Target_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Target_Genes Activation Transcription Increased Transcription Target_Genes->Transcription Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression Inhibitor This compound or EPZ004777 Inhibitor->DOT1L Inhibition

Caption: DOT1L Signaling Pathway in MLL-Rearranged Leukemia.

Experimental_Workflow Start Start: DOT1L Inhibitor Candidate Biochemical_Assay Biochemical Potency Assay (e.g., TR-FRET) Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement (H3K79me2 Western/ELISA) Biochemical_Assay->Cellular_Assay Potent Hits Proliferation_Assay Anti-Proliferative Activity (MLL-r cell lines) Cellular_Assay->Proliferation_Assay Selectivity_Screen Selectivity Profiling (Panel of Methyltransferases) Proliferation_Assay->Selectivity_Screen In_Vivo_Studies In Vivo Efficacy & PK/PD (Xenograft Models) Selectivity_Screen->In_Vivo_Studies Selective & Potent Hits Lead_Optimization Lead Optimization / Clinical Candidate In_Vivo_Studies->Lead_Optimization

Caption: Experimental Workflow for DOT1L Inhibitor Evaluation.

References

Validating Dot1L-IN-4's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, the histone methyltransferase DOT1L has emerged as a critical therapeutic target, particularly in aggressive hematological malignancies such as Mixed-Lineage Leukemia (MLL)-rearranged leukemia.[1][2] Validating the mechanism of action of small molecule inhibitors is a crucial step in their preclinical development. This guide provides a comparative analysis of Dot1L-IN-4, a potent DOT1L inhibitor, with other well-characterized inhibitors, supported by experimental data and detailed protocols to aid in the validation of its on-target effects through genetic approaches.

Dot1L: A Key Epigenetic Regulator in Cancer

Disruptor of telomeric silencing 1-like (DOT1L) is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] This epigenetic mark is predominantly associated with actively transcribed genes. In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[1][3] This results in hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes, driving leukemogenesis.[1][2] Consequently, inhibiting the catalytic activity of DOT1L presents a promising therapeutic strategy to reverse this oncogenic gene expression program.

Comparative Analysis of Dot1L Inhibitors

This compound (also referred to as compound 10 in scientific literature) is a highly potent and selective inhibitor of DOT1L. To objectively assess its performance, this section compares its activity with other notable DOT1L inhibitors, such as EPZ004777 and its clinically evaluated successor, EPZ-5676 (Pinometostat).

InhibitorTargetIC50 (SPA)Cellular H3K79me2 Inhibition (ED50)HOXA9 Expression Inhibition (ED50)MLL-rearranged Cell Line Proliferation (IC50)Reference
This compound DOT1L0.11 nM1.7 nM (HeLa)33 nM (Molm-13)5 nM (MV4-11)[4][5]
EPZ-5676 DOT1L0.8 nM (Ki ≤0.08 nM)3.5 nM (MV4-11)67 nM (MV4-11)3.5 nM (MV4-11)[6][7]
EPZ004777 DOT1L~2.4 nM~20 nM (MV4-11)~100 nM (MV4-11)~30 nM (MV4-11)[7]

Validating Mechanism of Action with Genetic Approaches

Genetic knockdown or knockout of DOT1L provides the gold standard for validating the on-target effects of a pharmacological inhibitor. The phenotypic and molecular changes induced by this compound should phenocopy those observed upon genetic ablation of DOT1L.

Key Validation Experiments:
  • Reduction of Global H3K79 Methylation: Treatment with this compound should lead to a dose- and time-dependent decrease in the levels of mono-, di-, and tri-methylated H3K79, as assessed by Western blotting. This effect should mirror the loss of H3K79 methylation observed in DOT1L knockout/knockdown cells.

  • Downregulation of MLL-Fusion Target Genes: Quantitative PCR (qPCR) or RNA-sequencing should be employed to measure the expression of known DOT1L target genes, such as HOXA9 and MEIS1. Inhibition of DOT1L with this compound is expected to specifically downregulate these genes.

  • Selective Inhibition of MLL-rearranged Leukemia Cell Proliferation: Cell viability assays should demonstrate that cell lines harboring MLL rearrangements are significantly more sensitive to this compound treatment compared to cell lines without these genetic alterations.

  • Chromatin Immunoprecipitation (ChIP): ChIP followed by sequencing (ChIP-seq) or qPCR can be used to demonstrate a reduction of the H3K79me2/3 mark at the promoter and gene body of target genes like HOXA9 following treatment with this compound.

Experimental Protocols

Western Blot for H3K79 Dimethylation

This protocol details the detection of global changes in H3K79me2 levels in response to Dot1L inhibition.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (15% acrylamide recommended for histone resolution)

  • PVDF or nitrocellulose membrane (0.2 µm pore size recommended)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 3-6 days).

  • Harvest cells and lyse them using lysis buffer.

  • Quantify protein concentration.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

Chromatin Immunoprecipitation (ChIP) for H3K79me2

This protocol outlines the procedure to assess changes in H3K79me2 at specific gene loci.

Materials:

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-H3K79me2 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target gene loci (e.g., HOXA9 promoter) and a negative control region.

Procedure:

  • Treat cells with this compound or vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the sheared chromatin with the anti-H3K79me2 antibody or control IgG overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Analyze the enrichment of target gene loci by qPCR.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of this compound on cell proliferation.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight (for adherent cells).

  • Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 4-10 days, as the effects of DOT1L inhibitors can be delayed).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Dot1L signaling pathway, the experimental workflow for validating this compound, and the logical framework of the validation process.

dot1l_pathway cluster_recruitment Recruitment in MLL-r Leukemia cluster_chromatin Chromatin Modification cluster_transcription Gene Expression cluster_outcome Cellular Outcome MLL-Fusion Protein MLL-Fusion Protein DOT1L DOT1L MLL-Fusion Protein->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates H3K79me2/3 H3K79me2/3 H3K79->H3K79me2/3 Leukemogenic Genes (e.g., HOXA9, MEIS1) Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2/3->Leukemogenic Genes (e.g., HOXA9, MEIS1) activates transcription Leukemia Proliferation Leukemia Proliferation Leukemogenic Genes (e.g., HOXA9, MEIS1)->Leukemia Proliferation promotes This compound This compound This compound->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the point of intervention by this compound.

experimental_workflow Cell Culture Cell Culture Treatment Treatment with this compound or Genetic Perturbation (siRNA/CRISPR) Cell Culture->Treatment Western Blot Western Blot (H3K79me2, Total H3) Treatment->Western Blot qPCR/RNA-seq qPCR / RNA-seq (HOXA9, MEIS1 expression) Treatment->qPCR/RNA-seq ChIP-seq/qPCR ChIP-seq / ChIP-qPCR (H3K79me2 at target genes) Treatment->ChIP-seq/qPCR Cell Viability Assay Cell Viability Assay (IC50 determination) Treatment->Cell Viability Assay Data Analysis Comparative Data Analysis Western Blot->Data Analysis qPCR/RNA-seq->Data Analysis ChIP-seq/qPCR->Data Analysis Cell Viability Assay->Data Analysis

Caption: Experimental workflow for validating the mechanism of action of this compound.

validation_logic cluster_hypothesis Hypothesis cluster_predictions Predictions cluster_validation Validation Hypothesis This compound specifically inhibits DOT1L catalytic activity Prediction1 Decreased global H3K79 methylation Hypothesis->Prediction1 Prediction2 Downregulation of HOXA9/MEIS1 Hypothesis->Prediction2 Prediction3 Selective killing of MLL-r cells Hypothesis->Prediction3 Validation Phenocopies DOT1L genetic knockout/knockdown Prediction1->Validation Prediction2->Validation Prediction3->Validation

Caption: Logical framework for the genetic validation of this compound's mechanism of action.

References

Unveiling the Specificity of Dot1L-IN-4: A Comparative Analysis of Cross-reactivity with other Histone Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific inhibitor is paramount to ensure targeted and reliable experimental outcomes. This guide provides an objective comparison of the histone methyltransferase (HMT) inhibitor Dot1L-IN-4 with other HMTs, supported by available experimental data on its cross-reactivity.

This compound is a potent and selective inhibitor of Disruptor of telomeric silencing 1-like (Dot1L), the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79).[1][2] This epigenetic modification is crucial for various cellular processes, including transcriptional regulation, and its misregulation is implicated in certain cancers, particularly mixed-lineage leukemia (MLL).[2][3] The high potency of this compound, with a reported IC50 of 0.11 nM for Dot1L, underscores its efficacy.[4] However, its utility as a chemical probe and potential therapeutic agent is critically dependent on its selectivity and minimal off-target effects against other histone methyltransferases.

Comparative Analysis of Inhibitory Activity

Histone MethyltransferaseThis compound IC50 (nM)SGC0946 IC50 (nM)EPZ004777 IC50 (nM)Comments
Dot1L 0.11 [4]0.3 [5][6][7]0.4 [8][9][10]High potency against the primary target.
MLL99,000[4]--This likely reflects an effect on MLL-rearranged leukemia cells rather than direct enzymatic inhibition.
G9a->100-fold selective for Dot1LWeak or no activityA histone lysine methyltransferase.
SUV39H1->100-fold selective for Dot1LWeak or no activityA histone lysine methyltransferase.
PRMT1->100-fold selective for Dot1LWeak or no activityA protein arginine methyltransferase.
CARM1 (PRMT4)->100-fold selective for Dot1LWeak or no activityA protein arginine methyltransferase.
PRMT5-->500A protein arginine methyltransferase.
Other PMTs-Inactive against a panel of 12 PMTs>50,000General high selectivity.

Data for SGC0946 and EPZ004777 are included to provide a likely selectivity profile for this compound due to the limited availability of direct cross-reactivity data for this compound. The high selectivity of these analogous compounds strongly suggests a similar favorable profile for this compound.

The available data indicates that Dot1L inhibitors as a class are remarkably selective. For instance, SGC0946 is reported to be over 100-fold more selective for Dot1L compared to other histone methyltransferases.[6][7] Similarly, EPZ004777 exhibits an IC50 of 0.4 nM against Dot1L, while its IC50 for other protein methyltransferases is greater than 50 µM.[8][9] Specifically, its activity against PRMT5 is greater than 500 nM.[9] This high degree of selectivity is a critical feature, minimizing the potential for confounding off-target effects in experimental systems.

Signaling Pathway of Dot1L Inhibition

The primary mechanism of action for Dot1L inhibitors like this compound is the competitive inhibition of the S-adenosylmethionine (SAM) binding site of Dot1L. This prevents the transfer of a methyl group to H3K79. In the context of MLL-rearranged leukemia, this leads to the downregulation of leukemogenic genes.

Dot1L_Inhibition_Pathway cluster_nucleus Nucleus SAM SAM (S-adenosylmethionine) Dot1L Dot1L Enzyme SAM->Dot1L Binds to Histone_H3 Histone H3 Dot1L->Histone_H3 Methylates Dot1L_IN_4 This compound Dot1L_IN_4->Dot1L Inhibits H3K79_me Methylated H3K79 Histone_H3->H3K79_me Becomes Gene_Expression Leukemogenic Gene Expression H3K79_me->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition leads to

Figure 1: Simplified signaling pathway of Dot1L inhibition by this compound.

Experimental Protocols

The determination of IC50 values for histone methyltransferase inhibitors is crucial for assessing their potency and selectivity. A common and robust method is the in vitro histone methyltransferase assay using a radioactive methyl donor.

In Vitro Histone Methyltransferase (HMT) Activity Assay (Radiometric)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of Dot1L and other histone methyltransferases.

Materials:

  • Recombinant human Dot1L and other HMTs of interest.

  • Histone H3 or nucleosome substrate.

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

  • This compound and other control inhibitors.

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

  • Stop Solution (e.g., 10% trichloroacetic acid).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the respective histone methyltransferase, and the histone substrate.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the methylation reaction by adding [³H]-SAM.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixture to a glass fiber filter mat, which captures the radiolabeled histone substrate.

  • Washing: Wash the filters extensively with a wash buffer (e.g., 7.5% trichloroacetic acid) to remove unincorporated [³H]-SAM.

  • Scintillation Counting: After drying the filters, place them in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

HMT_Assay_Workflow cluster_workflow Histone Methyltransferase Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Set up Reaction (Buffer, Enzyme, Substrate) A->B C 3. Add Inhibitor (Serial Dilutions) B->C D 4. Initiate Reaction (Add [³H]-SAM) C->D E 5. Incubate (e.g., 30°C for 60 min) D->E F 6. Stop Reaction & Transfer to Filter E->F G 7. Wash Filter (Remove free [³H]-SAM) F->G H 8. Scintillation Counting G->H I 9. Data Analysis (Calculate IC50) H->I

Figure 2: General workflow for a radiometric histone methyltransferase assay.

Alternative Non-Radioactive Assays: While the radiometric assay is a gold standard, non-radioactive methods are also available and offer advantages in terms of safety and disposal. These include:

  • Mass Spectrometry-based Assays: Directly detect the methylated substrate and unmethylated substrate, providing a direct measure of enzyme activity.

  • Antibody-based Assays (e.g., ELISA, AlphaLISA): Utilize antibodies specific to the methylated histone mark to quantify the product.

Conclusion

References

A Researcher's Guide to Negative Control Experiments for Dot1L-IN-4 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of the histone methyltransferase DOT1L, the inhibitor Dot1L-IN-4 serves as a potent and selective tool. However, rigorous and well-controlled experiments are paramount to ensure that the observed biological effects are specifically due to the inhibition of DOT1L and not off-target activities. This guide provides a comprehensive comparison of essential negative control experiments for studies involving this compound, complete with detailed protocols and data interpretation.

The primary goal of a negative control in this context is to isolate the on-target effects of this compound from any potential off-target or non-specific cellular responses. An ideal negative control should be structurally as similar as possible to the active inhibitor but devoid of inhibitory activity against DOT1L.

Comparison of Negative Control Strategies

A multi-faceted approach employing different types of negative controls is the most robust strategy to validate the specificity of this compound. Below is a comparison of key negative control experiments.

Negative Control Experiment Principle Advantages Limitations
Vehicle Control (e.g., DMSO) Treats cells with the same solvent used to dissolve this compound at the same final concentration.Simple to implement and controls for the effects of the solvent on the experimental system.Does not control for off-target effects of the inhibitor molecule itself.
Structurally Similar Inactive Compound Utilizes a molecule with a chemical scaffold closely related to this compound but which has been demonstrated to be inactive against DOT1L in biochemical assays.Provides a more stringent control for off-target effects by accounting for the general chemical properties of the inhibitor class.The availability of a truly inactive analog with similar physicochemical properties can be challenging.
Catalytically Inactive DOT1L Mutant Employs cells expressing a version of the DOT1L enzyme that has been mutated to abolish its catalytic activity, while treating with this compound.Directly demonstrates that the effects of the inhibitor are dependent on the catalytic activity of DOT1L.Requires genetic manipulation of the target cells, which may not be feasible in all experimental systems.

Experimental Data Summary

The following tables present hypothetical quantitative data from key experiments to illustrate the expected outcomes when using appropriate negative controls alongside this compound.

Table 1: In Vitro DOT1L Enzymatic Assay
Compound Concentration (nM) DOT1L Activity (% of Vehicle) IC50 (nM)
This compound0.155.20.11[1][2]
18.1
101.5
Inactive Analog0.198.7>10,000
195.3
1092.1
Vehicle (DMSO)-100-
Table 2: Cellular H3K79 Dimethylation Levels (Western Blot Quantification)
Treatment H3K79me2 Level (% of Vehicle)
Vehicle (DMSO)100
This compound (10 nM)15.3
Inactive Analog (10 nM)97.8
Table 3: Gene Expression of a Known DOT1L Target (e.g., HOXA9) by RT-qPCR
Treatment Relative HOXA9 mRNA Expression (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
This compound (10 nM)0.25
Inactive Analog (10 nM)0.98

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro DOT1L Histone Methyltransferase (HMT) Assay
  • Reaction Setup: Prepare a reaction mixture containing recombinant human DOT1L enzyme, a histone H3 substrate (e.g., recombinant nucleosomes), and the methyl donor S-adenosyl-L-methionine (SAM), with one component being radiolabeled (e.g., [3H]-SAM) or amenable to detection by a specific antibody.

  • Inhibitor Addition: Add varying concentrations of this compound, the inactive analog, or vehicle (DMSO) to the reaction mixture.

  • Incubation: Incubate the reactions at 30°C for 1-2 hours to allow for the enzymatic reaction to proceed.

  • Detection:

    • Radiolabel-based: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [3H]-SAM and measure the incorporated radioactivity using a scintillation counter.

    • Antibody-based (e.g., AlphaLISA): Use an antibody specific for the methylated product (e.g., H3K79me2) and a detection system like AlphaLISA to quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of DOT1L activity relative to the vehicle control for each inhibitor concentration and determine the IC50 value for this compound.

Protocol 2: Cellular H3K79 Dimethylation Analysis by Western Blot
  • Cell Culture and Treatment: Plate cells (e.g., a human leukemia cell line like MOLM-13) and treat with this compound, the inactive analog, or vehicle for a predetermined time (e.g., 48-72 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H3K79me2. As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the H3K79me2 signal to the total Histone H3 signal.

Protocol 3: Gene Expression Analysis by RT-qPCR
  • Cell Culture and Treatment: Treat cells as described in Protocol 2.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy from Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a SYBR Green or probe-based master mix, the synthesized cDNA, and primers specific for the target gene (e.g., HOXA9) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

    • Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological rationale, the following diagrams have been generated using the DOT language for Graphviz.

dot1l_inhibition_pathway cluster_enzyme DOT1L Enzyme cluster_inhibition Inhibition SAM SAM (Methyl Donor) DOT1L DOT1L SAM->DOT1L Binds to H3K79me Methylated H3K79 DOT1L->H3K79me Catalyzes H3K79 Histone H3 (K79) H3K79->DOT1L Substrate Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibits Inactive_Analog Inactive Analog Inactive_Analog->DOT1L Does not inhibit

Caption: Mechanism of DOT1L inhibition by this compound.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cells Cancer Cell Line (e.g., MOLM-13) Treatment_Group This compound Cells->Treatment_Group Negative_Control_1 Inactive Analog Cells->Negative_Control_1 Negative_Control_2 Vehicle (DMSO) Cells->Negative_Control_2 Western_Blot Western Blot (H3K79me2) Treatment_Group->Western_Blot RT_qPCR RT-qPCR (Target Gene Expression) Treatment_Group->RT_qPCR Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Treatment_Group->Phenotypic_Assay Negative_Control_1->Western_Blot Negative_Control_1->RT_qPCR Negative_Control_1->Phenotypic_Assay Negative_Control_2->Western_Blot Negative_Control_2->RT_qPCR Negative_Control_2->Phenotypic_Assay

Caption: Workflow for cellular studies with this compound and negative controls.

logical_relationship cluster_hypothesis Hypothesis Testing Hypothesis Observed Phenotype is due to On-Target DOT1L Inhibition Prediction_Active This compound -> Phenotype Hypothesis->Prediction_Active Leads to Predictions Prediction_Inactive Inactive Analog -> No Phenotype Hypothesis->Prediction_Inactive Leads to Predictions Experiment_Outcome Experimental Results Prediction_Active->Experiment_Outcome Test with Prediction_Inactive->Experiment_Outcome Test with Conclusion Conclusion on Specificity Experiment_Outcome->Conclusion

Caption: Logical framework for validating the specificity of this compound.

By implementing these negative control experiments and adhering to the detailed protocols, researchers can significantly increase the confidence in their findings and contribute to a more robust understanding of the biological roles of DOT1L.

References

A Head-to-Head Comparison: Dot1L-IN-4 vs. Pinometostat in DOT1L-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of DOT1L inhibitors, a clear understanding of the comparative efficacy and characteristics of available compounds is paramount. This guide provides a detailed, data-driven comparison of the preclinical tool compound Dot1L-IN-4 and the clinical candidate pinometostat (EPZ-5676), both potent inhibitors of the histone methyltransferase DOT1L, a key therapeutic target in MLL-rearranged leukemias.

Disruptor of telomeric silencing 1-like (DOT1L) is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 on lysine 79 (H3K79).[1][2] In the context of mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at the promoters of leukemogenic genes, such as HOXA9 and MEIS1, driving their overexpression and promoting leukemogenesis.[1][3] Inhibition of DOT1L's catalytic activity has emerged as a promising therapeutic strategy to reverse this aberrant gene expression and induce anti-leukemic effects.[3]

This guide will delve into the biochemical and cellular potency, selectivity, and in vivo efficacy of this compound and pinometostat, presenting the available data in a structured format to facilitate objective comparison. Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.

Biochemical and Cellular Potency: A Quantitative Look

Both this compound and pinometostat are highly potent inhibitors of DOT1L. Pinometostat exhibits a dissociation constant (Ki) of 80 pM in cell-free assays and demonstrates low nanomolar IC50 values for the inhibition of H3K79 dimethylation in cellular assays.[4][5] this compound shows a biochemical IC50 of 0.11 nM and also operates in the low nanomolar range in cellular assays for H3K79me2 inhibition and downstream gene expression.[6] A direct comparison study in various leukemia cell lines further elucidates their relative potencies.[7]

ParameterThis compound (Compound 10)Pinometostat (EPZ-5676)Reference
Biochemical Potency
IC50 (SPA)0.11 nM-[6]
Ki-80 pM[4][8]
Cellular Potency
H3K79me2 Inhibition ED50 (HeLa)1.7 nM-[6]
H3K79me2 Inhibition IC50 (MV4-11)-2.6 nM[4]
HOXA9 Expression Inhibition ED50 (Molm-13)33 nM-[6]
Anti-proliferative Activity (IC50) [7]
MOLM-13 (MLL-AF9)0.8 nM3.5 nM[7]
MV4-11 (MLL-AF4)1.3 nM9 nM[4][7]
SEM (MLL-AF4)1.4 nM4.3 nM[7]
KOPN-8 (MLL-AF6)1.2 nM3.5 nM[7]
RS4;11 (MLL-AF4)2.7 nM10.4 nM[7]
NOMO-1 (MLL-AF9)4.5 nM14.8 nM[7]

Selectivity Profile

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins, which often translates to a better safety profile. Pinometostat has been shown to be highly selective, with a greater than 37,000-fold selectivity against a panel of other protein methyltransferases (PMTs).[4][8] While specific broad-panel selectivity data for this compound is not as readily available in the public domain, its potent and specific effects on H3K79 methylation and MLL-r leukemia cells suggest a high degree of selectivity for DOT1L.

In Vivo Efficacy and Pharmacokinetics

The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. Pinometostat has undergone more extensive in vivo characterization, including clinical trials. In a rat xenograft model of MLL-rearranged leukemia, continuous intravenous infusion of pinometostat led to complete and sustained tumor regression.[8] However, pinometostat has low oral bioavailability, necessitating intravenous administration in clinical settings.[9][10] Phase 1 clinical trials in adult and pediatric patients with MLL-r acute leukemia have shown that pinometostat is generally safe and reduces H3K79 methylation, although its efficacy as a single agent was modest.[11][12][13]

Preclinical in vivo data for this compound indicates that at a high oral dose (300 mg/kg), it was not well-tolerated in tumor-bearing mice.[6] At a significantly lower dose, it resulted in a partial reduction in tumor growth and HOXA9 reporter gene expression.[6] This suggests that while active in vivo, optimizing the therapeutic window and formulation for this compound is necessary.

ParameterThis compoundPinometostat (EPZ-5676)Reference
In Vivo Efficacy Reduced tumor growth and HOXA9 expression at a tolerated dose in a mouse xenograft model.Complete and sustained tumor regression in a rat xenograft model. Modest single-agent activity in clinical trials.[6][8][11]
Pharmacokinetics High oral dose not tolerated in mice.Low oral bioavailability. Administered via continuous intravenous infusion in clinical trials.[6][9][10]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L H3K79 Histone H3 (K79) DOT1L->H3K79 DNA DNA (Promoter of HOXA9, MEIS1) H3K79_methylated Hypermethylated H3K79 Transcription Leukemogenic Gene Expression Leukemia Leukemia Progression Transcription->Leukemia H3K79_methylated->Transcription Promotes Inhibitor This compound or Pinometostat Inhibitor->DOT1L Inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the mechanism of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Recombinant DOT1L Incubation_B Incubation Enzyme->Incubation_B Substrate Histone H3 Substrate + [3H]-SAM Substrate->Incubation_B Inhibitor_B This compound / Pinometostat Inhibitor_B->Incubation_B Detection_B Scintillation Counting (Measures [3H] incorporation) Incubation_B->Detection_B Cells MLL-rearranged Leukemia Cells Incubation_C Treatment Cells->Incubation_C Inhibitor_C This compound / Pinometostat Inhibitor_C->Incubation_C Lysates Cell Lysates Incubation_C->Lysates Analysis Western Blot / ELISA (for H3K79me2) or qRT-PCR (for HOXA9/MEIS1) Lysates->Analysis Incocation_C Incocation_C

Caption: General experimental workflows for biochemical and cellular characterization of DOT1L inhibitors.

Experimental Protocols

DOT1L Enzymatic Assay (Radiometric)

This protocol is a generalized representation for determining the biochemical potency of DOT1L inhibitors.

  • Reaction Setup: Prepare a reaction mixture containing recombinant human DOT1L enzyme, a histone H3-based substrate (e.g., oligonucleosomes or a peptide), and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or pinometostat) or vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Initiate the enzymatic reaction by adding the enzyme or substrate and incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction, typically by adding trichloroacetic acid (TCA) to precipitate the histone substrate.

  • Detection: Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histones. After washing to remove unincorporated [³H]-SAM, add a scintillation cocktail to the wells.

  • Data Analysis: Measure the incorporated radioactivity using a scintillation counter. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K79 Dimethylation Assay (Western Blot)

This protocol outlines a common method to assess the ability of inhibitors to modulate H3K79 methylation within a cellular context.

  • Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) under standard conditions. Treat the cells with a range of concentrations of this compound, pinometostat, or vehicle control for a specified duration (e.g., 48-96 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for H3K79me2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against total Histone H3 as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the H3K79me2 signal to the total H3 signal and calculate the percent reduction in H3K79me2 for each treatment condition relative to the vehicle control to determine the IC50.

Conclusion

Both this compound and pinometostat are highly potent and selective inhibitors of DOT1L, effectively reducing H3K79 methylation and inhibiting the proliferation of MLL-rearranged leukemia cells. The available data suggests that this compound may have a slight potency advantage in some cellular contexts. However, pinometostat has been more extensively characterized in vivo and has progressed to clinical trials, providing valuable data on its pharmacokinetic and safety profile in humans. The choice between these compounds will depend on the specific research application. This compound serves as an excellent preclinical tool for in vitro and potentially in vivo studies, while pinometostat represents a clinically evaluated benchmark for DOT1L inhibition. Further research, including head-to-head in vivo comparisons and detailed pharmacokinetic and toxicology studies for this compound, will be crucial for a more comprehensive understanding of its therapeutic potential.

References

A Comparative Guide to DOT1L Inhibitors: Unraveling the Efficacy of Dot1L-IN-4 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DOT1L inhibitor Dot1L-IN-4 with other prominent alternatives, supported by available experimental data. This analysis aims to offer a clear perspective on their respective potencies and cellular activities, aiding in the selection of appropriate chemical probes for preclinical research in oncology and epigenetics.

The histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like) has emerged as a critical therapeutic target, particularly in the context of MLL-rearranged (MLLr) leukemias. In these aggressive cancers, the aberrant recruitment of DOT1L leads to the methylation of histone H3 at lysine 79 (H3K79), driving the expression of leukemogenic genes such as HOXA9 and MEIS1. Consequently, the development of potent and selective DOT1L inhibitors is an area of intense research. This guide focuses on the reproducibility of published data for this compound and provides a comparative analysis with other well-characterized DOT1L inhibitors, namely EPZ004777 and Pinometostat (EPZ-5676).

Biochemical Potency: A Head-to-Head Comparison

The in vitro enzymatic inhibitory activity of these compounds reveals their intrinsic potency against the DOT1L enzyme. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters for this assessment.

CompoundIC50 (nM)Ki (pM)Assay Type
This compound 0.11[1]Not ReportedScintillation Proximity Assay (SPA)[1]
EPZ004777 0.4[2][3][4][5]300[5]Cell-free enzymatic assay[3][5]
Pinometostat (EPZ-5676) Not Reported80[6][7][8]Cell-free enzymatic assay[7][8]

Note: Direct comparison of IC50 and Ki values across different studies should be approached with caution due to potential variations in assay conditions.

Cellular Activity: Impact on Cancer Cell Lines

The efficacy of a DOT1L inhibitor in a cellular context is crucial for its therapeutic potential. This is often evaluated by measuring the inhibition of H3K79 methylation and the anti-proliferative effects on cancer cell lines, particularly those with MLL rearrangements.

Inhibition of H3K79 Dimethylation (H3K79me2)
CompoundCell LineED50/IC50 (nM)Assay Type
This compound HeLa1.7 (ED50)[1]ELISA[1]
Pinometostat (EPZ-5676) MV4-113[6]Not Specified
HL-605[6]Not Specified
Inhibition of MLL-rearranged Leukemia Cell Proliferation
CompoundCell LineIC50 (nM)
This compound MLL-rearranged cells99,000[1]
EPZ004777 MV4-11 (MLL-AF4)170 - 6,470 (depending on study)[4][5]
MOLM-13 (MLL-AF9)720[4]
THP-1 (MLL-AF9)3,360[4]
KOPN-8 (MLL-ENL)620[4]
Pinometostat (EPZ-5676) MV4-11 (MLL-AF4)3.5[6]

Note: The significant difference in the reported anti-proliferative IC50 for this compound (99 µM) compared to its potent biochemical and cellular H3K79me2 inhibition warrants further investigation to understand the discrepancy, which could be due to factors like cell permeability, off-target effects, or different experimental conditions.

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

The diagram below illustrates the critical role of DOT1L in driving leukemogenesis in the context of MLL rearrangements and the mechanism of action of DOT1L inhibitors.

DOT1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me H3K79 Methylation HOXA9_MEIS1 Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->HOXA9_MEIS1 activates transcription Leukemia Leukemia Progression HOXA9_MEIS1->Leukemia drives DOT1L_Inhibitor DOT1L Inhibitor (e.g., this compound) DOT1L_Inhibitor->DOT1L inhibits Biochemical DOT1L Enzymatic Assay Workflow Start Start Incubation Incubate Recombinant DOT1L, Nucleosome Substrate, [3H]-SAM, and Inhibitor Start->Incubation SPA_Beads Add Scintillation Proximity Assay (SPA) Beads Incubation->SPA_Beads Detection Detect [3H] Incorporation via Scintillation Counting SPA_Beads->Detection Analysis Calculate IC50 Values Detection->Analysis End End Analysis->End Cellular H3K79 Methylation Assay Workflow Start Start Cell_Culture Culture Cells (e.g., HeLa, MV4-11) with varying concentrations of inhibitor Start->Cell_Culture Histone_Extraction Lyse Cells and Extract Histones Cell_Culture->Histone_Extraction ELISA Perform ELISA using antibodies specific for H3K79me2 and total Histone H3 Histone_Extraction->ELISA Detection Measure Absorbance/Fluorescence ELISA->Detection Analysis Normalize H3K79me2 to Total H3 and Calculate ED50/IC50 Detection->Analysis End End Analysis->End

References

In Vivo Efficacy of Dot1L-IN-4 in MLL-Rearranged Leukemia: A Comparative Guide to Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel DOT1L inhibitor, Dot1L-IN-4, against standard-of-care chemotherapy in preclinical models of Mixed-Lineage Leukemia (MLL)-rearranged leukemia. MLL-rearranged leukemias are aggressive hematological malignancies with a historically poor prognosis, creating a critical need for novel therapeutic strategies.[1][2] This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective comparison for research and drug development professionals.

Executive Summary

This compound is a potent small molecule inhibitor of the histone methyltransferase DOT1L, a key enzyme implicated in the pathogenesis of MLL-rearranged leukemias. Preclinical studies have explored its efficacy, but have also highlighted challenges related to its therapeutic window. Standard-of-care chemotherapy, typically a combination of agents like cytarabine and an anthracycline (e.g., daunorubicin), remains the frontline treatment. This guide synthesizes the available preclinical data to compare the anti-leukemic activity of this compound with these established regimens.

Quantitative Data Summary

The following tables summarize the in vivo efficacy data for this compound and standard-of-care chemotherapy from preclinical studies in MLL-rearranged leukemia xenograft models. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.

Table 1: In Vivo Efficacy of this compound (Compound 10)

CompoundAnimal ModelCell LineDosing RegimenEfficacyTolerabilitySource
This compoundTumor xenograft bearing miceMLL-rearranged300 mg/kg, p.o., qdNot toleratedSignificant toxicity observed[3][4]
This compoundTumor xenograft bearing miceMLL-rearranged~50 mg/kg (6-fold reduced dose), p.o., qd<50% reduction in tumor growth and HOXA9 mRNA levelsTolerated at the reduced dose[3][4]

Table 2: In Vivo Efficacy of Standard-of-Care Chemotherapy

Compound(s)Animal ModelCell LineDosing RegimenEfficacySource
CytarabineNude rats with subcutaneous xenograftsMV4-11 (MLL-AF4)200 mg/kg, i.p., qd for 14 days50% inhibition of tumor growth[5]
Azacitidine (hypomethylating agent)Nude rats with subcutaneous xenograftsMV4-11 (MLL-AF4)2 mg/kg, i.p., qd for 14 days50% inhibition of tumor growth[5]
EPZ-5676 (another DOT1L inhibitor)Rat xenograft modelMLL-rearrangedContinuous IV infusionComplete tumor regressionsNo significant weight loss or signs of toxicity

Signaling Pathway and Mechanism of Action

In MLL-rearranged leukemia, the fusion of the MLL gene with various partner genes results in an oncogenic fusion protein. This fusion protein aberrantly recruits the histone methyltransferase DOT1L to chromatin.[6][7] DOT1L then catalyzes the methylation of histone H3 at lysine 79 (H3K79), leading to an open chromatin state and the subsequent upregulation of leukemogenic genes, most notably HOXA9 and MEIS1.[8][9][10] These genes are critical for maintaining a stem-cell-like state and driving leukemia progression.[6] this compound, as a DOT1L inhibitor, blocks this catalytic activity, thereby preventing H3K79 hypermethylation and suppressing the expression of these key oncogenes.[11]

DOT1L_Signaling_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell Normal_MLL Normal MLL Complex Normal_Gene_Expression Regulated Gene Expression (e.g., HOXA9, MEIS1) Normal_MLL->Normal_Gene_Expression Appropriate H3K4 methylation Normal_Differentiation Normal Hematopoietic Differentiation Normal_Gene_Expression->Normal_Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79me2 H3K79 Hypermethylation DOT1L->H3K79me2 Catalyzes Leukemogenic_Genes Upregulation of Leukemogenic Genes (HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes Leukemic_Transformation Leukemic Transformation & Proliferation Leukemogenic_Genes->Leukemic_Transformation Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L Inhibits

DOT1L pathway in normal vs. MLL-rearranged leukemia and the action of this compound.

Experimental Protocols

In Vivo Xenograft Studies for DOT1L Inhibitors

Detailed experimental protocols for the in vivo evaluation of this compound are not extensively published in the provided search results. However, based on similar preclinical studies with DOT1L inhibitors, a general methodology can be outlined.

  • Cell Lines and Animal Models: MLL-rearranged human leukemia cell lines (e.g., MV4-11 with MLL-AF4, MOLM-13 with MLL-AF9) are commonly used.[5][12] These cells are implanted subcutaneously or intravenously into immunodeficient mice or rats (e.g., nude or NSG mice).

  • Drug Formulation and Administration: For oral administration (p.o.), this compound is typically formulated in a vehicle suitable for oral gavage. For continuous intravenous (i.v.) infusion, as was done for EPZ-5676, the compound is dissolved in a suitable vehicle and administered via an osmotic pump.

  • Treatment Schedule: Dosing can be administered once daily (qd) or twice daily (bid) for a specified number of days or weeks. For continuous infusion, the pump is implanted for the duration of the study.

  • Efficacy Endpoints: Tumor volume is measured regularly for subcutaneous xenografts. For disseminated leukemia models, overall survival is a key endpoint. Pharmacodynamic markers, such as the levels of H3K79 methylation and the expression of target genes like HOXA9 and MEIS1 in tumor tissue or peripheral blood, are also assessed.[13]

  • Tolerability Assessment: Animal body weight is monitored as a general indicator of toxicity. Clinical signs of distress are also observed.

In_Vivo_Xenograft_Workflow General In Vivo Xenograft Experimental Workflow Cell_Culture 1. Culture MLL-rearranged leukemia cells (e.g., MV4-11) Implantation 2. Implant cells into immunodeficient mice (subcutaneous or IV) Cell_Culture->Implantation Tumor_Establishment 3. Allow tumors/leukemia to establish Implantation->Tumor_Establishment Randomization 4. Randomize mice into treatment groups (Vehicle, this compound, Chemo) Tumor_Establishment->Randomization Treatment 5. Administer treatment (p.o., i.p., or i.v.) Randomization->Treatment Monitoring 6. Monitor tumor volume, body weight, and survival Treatment->Monitoring Analysis 7. At endpoint, collect tissues for pharmacodynamic analysis (H3K79me2, gene expression) Monitoring->Analysis

A generalized workflow for in vivo xenograft studies.
In Vivo Studies for Standard-of-Care Chemotherapy

  • Animal Models and Cell Lines: Similar to the DOT1L inhibitor studies, immunodeficient rodents bearing human MLL-rearranged leukemia xenografts are utilized.

  • Drug Formulation and Administration: Cytarabine and daunorubicin are typically dissolved in saline or another appropriate vehicle for intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Treatment Schedule: A common regimen mimics the clinical "7+3" schedule, involving daily administration of cytarabine for several days, with daunorubicin given on a subset of those days. In the preclinical study cited, cytarabine and azacitidine were administered once daily for 14 days.[5]

  • Efficacy and Tolerability Assessment: Endpoints are consistent with those for the DOT1L inhibitor studies, including tumor growth inhibition and overall survival.

Logical Relationship of Therapeutic Intervention

The therapeutic strategy for MLL-rearranged leukemia, whether through targeted inhibition with this compound or with cytotoxic chemotherapy, aims to eliminate the leukemic cells. The diagram below illustrates the logical flow from the disease state to the desired therapeutic outcome.

Therapeutic_Logic Therapeutic Intervention Logic for MLL-Rearranged Leukemia Disease_State MLL-Rearranged Leukemia (Driven by MLL-fusion protein) Dot1L_IN_4_Intervention This compound (Targeted Therapy) Disease_State->Dot1L_IN_4_Intervention Chemotherapy_Intervention Standard-of-Care Chemotherapy (Cytotoxic Agents) Disease_State->Chemotherapy_Intervention Mechanism_Dot1L Inhibition of DOT1L activity -> Decreased H3K79me2 -> Repression of HOXA9/MEIS1 Dot1L_IN_4_Intervention->Mechanism_Dot1L Mechanism_Chemo Induction of DNA damage and cell cycle arrest Chemotherapy_Intervention->Mechanism_Chemo Cellular_Outcome Induction of differentiation and/or apoptosis of leukemic cells Mechanism_Dot1L->Cellular_Outcome Mechanism_Chemo->Cellular_Outcome Therapeutic_Outcome Tumor Regression and Improved Survival Cellular_Outcome->Therapeutic_Outcome

References

A Head-to-Head Comparison of Dot1L Inhibitors: Dot1L-IN-4, Pinometostat (EPZ-5676), and EPZ004777

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biochemical and cellular activities of three prominent epigenetic drug candidates targeting the histone methyltransferase DOT1L.

In the landscape of epigenetic drug discovery, Disruptor of Telomeric Silencing 1-Like (DOT1L) has emerged as a critical therapeutic target, particularly for the treatment of mixed-lineage leukemia (MLL)-rearranged leukemias. DOT1L is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to active gene transcription. In MLL-rearranged leukemias, the fusion protein aberrantly recruits DOT1L to specific gene loci, leading to the overexpression of leukemogenic genes such as HOXA9 and MEIS1. This guide provides a head-to-head comparison of three key small molecule inhibitors of DOT1L: Dot1L-IN-4, Pinometostat (EPZ-5676), and EPZ004777, with a focus on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Quantitative Comparison of Dot1L Inhibitors

The following tables summarize the key quantitative data for this compound, Pinometostat (EPZ-5676), and EPZ004777, providing a direct comparison of their inhibitory activities.

Table 1: Biochemical Activity of Dot1L Inhibitors

CompoundTargetIC50 (nM)K_i_ (pM)Selectivity
This compound DOT1L0.11[1]-Not specified
Pinometostat (EPZ-5676) DOT1L-80[2][3]>37,000-fold vs. other methyltransferases[3]
EPZ004777 DOT1L0.4[4][5]300[6]>1,200-fold vs. other tested PMTs[4]

Table 2: Cellular Activity of Dot1L Inhibitors

CompoundCell LineAssayIC50 / ED50 (nM)
This compound HeLaH3K79me2 ELISA1.7[1]
Molm-13HOXA9 Gene Expression33[1]
Pinometostat (EPZ-5676) MV4-11Proliferation<1000[2]
MV4-11H3K79me2 ELISA-
MV4-11HOXA9 mRNA Expression67[6]
MV4-11MEIS1 mRNA Expression53[6]
EPZ004777 MV4-11Proliferation170[4]
MOLM-13Proliferation720[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

DOT1L_Signaling_Pathway cluster_0 MLL-rearranged Leukemia Cell cluster_1 Therapeutic Intervention MLL Fusion Protein MLL Fusion Protein DOT1L DOT1L MLL Fusion Protein->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates H3K79me2 H3K79me2 HOXA9/MEIS1 HOXA9/MEIS1 H3K79me2->HOXA9/MEIS1 upregulates transcription Leukemogenesis Leukemogenesis HOXA9/MEIS1->Leukemogenesis Dot1L Inhibitor Dot1L Inhibitor Dot1L Inhibitor->DOT1L inhibits

DOT1L Signaling Pathway in MLL-rearranged Leukemia.

The diagram above illustrates the central role of the MLL fusion protein in recruiting DOT1L, leading to the hypermethylation of H3K79 and subsequent upregulation of oncogenes like HOXA9 and MEIS1, which drives leukemogenesis. DOT1L inhibitors directly target the catalytic activity of DOT1L, thereby blocking this pathological signaling cascade.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Recombinant DOT1L Recombinant DOT1L AlphaLISA / Radioactive Assay AlphaLISA / Radioactive Assay Recombinant DOT1L->AlphaLISA / Radioactive Assay Histone H3 Substrate Histone H3 Substrate Histone H3 Substrate->AlphaLISA / Radioactive Assay SAM (Methyl Donor) SAM (Methyl Donor) SAM (Methyl Donor)->AlphaLISA / Radioactive Assay Dot1L Inhibitor Dot1L Inhibitor Dot1L Inhibitor->AlphaLISA / Radioactive Assay IC50 Determination IC50 Determination AlphaLISA / Radioactive Assay->IC50 Determination MLL-rearranged Cells MLL-rearranged Cells Inhibitor Treatment Inhibitor Treatment MLL-rearranged Cells->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis RNA Extraction RNA Extraction Inhibitor Treatment->RNA Extraction Western Blot / ELISA Western Blot / ELISA Cell Lysis->Western Blot / ELISA H3K79me2 levels qRT-PCR qRT-PCR RNA Extraction->qRT-PCR HOXA9/MEIS1 expression

General Experimental Workflow for Dot1L Inhibitor Evaluation.

This workflow outlines the key steps in evaluating DOT1L inhibitors. Biochemical assays are first employed to determine the direct inhibitory effect on the enzyme, followed by cellular assays to assess the compound's activity in a biological context, measuring downstream effects on histone methylation and gene expression.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of these DOT1L inhibitors.

DOT1L Biochemical Inhibition Assay (AlphaLISA)

This protocol is adapted from a generic AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for histone methyltransferases.

Objective: To determine the in vitro IC50 value of a test compound against recombinant DOT1L enzyme.

Materials:

  • Recombinant human DOT1L enzyme

  • Biotinylated histone H3 peptide substrate

  • S-Adenosyl-L-methionine (SAM)

  • AlphaLISA anti-H3K79me2 Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 0.1% BSA)[7]

  • Test compound (e.g., this compound, Pinometostat, EPZ004777) serially diluted in DMSO.

  • 384-well white OptiPlate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, recombinant DOT1L enzyme, and the biotinylated histone H3 substrate.

  • Add the test compound at various concentrations to the wells of the 384-well plate.

  • Initiate the enzymatic reaction by adding SAM to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for histone methylation.

  • Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.

  • Incubate for 60 minutes at room temperature to allow for antibody binding to the methylated substrate.

  • Add Streptavidin-coated Donor beads and incubate for another 30 minutes in the dark.

  • Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of H3K79 methylation.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular H3K79 Dimethylation Assay (ELISA)

This protocol describes a general method for quantifying global H3K79me2 levels in cells following inhibitor treatment.

Objective: To determine the cellular efficacy (ED50) of a DOT1L inhibitor in reducing H3K79 dimethylation.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • Test compound

  • Histone extraction buffer

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ELISA plate

  • TMB substrate

  • Stop solution

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 4 days).

  • Harvest the cells and perform histone extraction using an appropriate buffer.

  • Coat an ELISA plate with the extracted histones.

  • Block the plate to prevent non-specific binding.

  • Incubate with the primary antibody against H3K79me2. In parallel, use an anti-total Histone H3 antibody for normalization.

  • Wash the plate and incubate with an HRP-conjugated secondary antibody.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Normalize the H3K79me2 signal to the total H3 signal and calculate the ED50 value.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression

This protocol outlines the steps to measure the effect of DOT1L inhibitors on the expression of target genes.

Objective: To quantify the change in mRNA levels of HOXA9 and MEIS1 in MLL-rearranged cells after treatment with a DOT1L inhibitor.

Materials:

  • MLL-rearranged leukemia cell line

  • Test compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Treat cells with the test compound at various concentrations for a specified period (e.g., 8 days, as the effect on gene expression can be delayed)[6].

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for HOXA9, MEIS1, and the housekeeping gene, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

  • Calculate the IC50 for the inhibition of gene expression.

Conclusion

This compound, Pinometostat (EPZ-5676), and EPZ004777 are all potent and selective inhibitors of DOT1L with demonstrated activity in MLL-rearranged leukemia models. Pinometostat (EPZ-5676) appears to be the most potent in biochemical assays with a picomolar Ki value and has advanced to clinical trials.[4] this compound shows very high biochemical potency, and its cellular activity in inhibiting H3K79 methylation is in the low nanomolar range.[1] EPZ004777 was a pioneering inhibitor in this class and has served as a valuable tool for validating DOT1L as a therapeutic target.[4] The choice of inhibitor for research or therapeutic development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific biological question being addressed. The provided data and protocols offer a foundation for the objective comparison and further investigation of these and other emerging epigenetic drugs.

References

Confirming On-Target Effects of Dot1L-IN-4 Using Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dot1L-IN-4 with other prominent Dot1L inhibitors, focusing on the validation of their on-target effects through the use of knockout cell lines. The data presented herein is compiled from multiple studies to offer a clear, objective overview for researchers in drug discovery and development.

Introduction to Dot1L and its Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a crucial histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1] This epigenetic modification is primarily associated with actively transcribed genes and plays a significant role in various cellular processes, including gene expression regulation, DNA repair, and cell cycle control.[1][2] Dysregulation of DOT1L activity has been implicated in the pathogenesis of several cancers, particularly MLL-rearranged leukemias, making it an attractive therapeutic target.[1][3]

Dot1L inhibitors are a class of small molecules designed to block the catalytic activity of the DOT1L enzyme, thereby preventing H3K79 methylation and suppressing the expression of oncogenes.[3] this compound is a potent inhibitor of DOT1L.[4] To rigorously validate the on-target efficacy and specificity of this compound and other inhibitors, knockout (KO) cell lines, which lack the DOT1L gene, serve as an essential tool. By comparing the effects of the inhibitor in wild-type (WT) versus DOT1L KO cells, researchers can definitively attribute the observed cellular changes to the inhibition of DOT1L.

Comparative Analysis of Dot1L Inhibitors

Several small molecule inhibitors targeting DOT1L have been developed. This section compares the biochemical and cellular potency of this compound with other well-characterized inhibitors, EPZ004777 and EPZ5676 (Pinometostat).

InhibitorTargetIC50 (nM)Cellular EC50 (H3K79me2 reduction, nM)Cell LineReference
This compound DOT1L0.11 (SPA assay)1.7 (ELISA)HeLa[4][5]
EPZ004777 DOT1L0.3~50A549
EPZ5676 (Pinometostat) DOT1L0.08 (Ki)3.5 (proliferation)MV4-11[3]

On-Target Validation Using DOT1L Knockout Cell Lines

The definitive method to confirm that the effects of a small molecule inhibitor are mediated through its intended target is to utilize a knockout cell line. In the context of Dot1L inhibitors, comparing the cellular and molecular phenotypes of wild-type and DOT1L KO cells upon inhibitor treatment provides unequivocal evidence of on-target activity.

Studies have shown that the deletion of DOT1L results in the complete loss of H3K79 methylation.[6] When wild-type cells are treated with a specific DOT1L inhibitor, the expected outcome is a significant reduction in global H3K79me2 levels, mimicking the phenotype of DOT1L KO cells. In contrast, the inhibitor should have no further effect on H3K79 methylation in DOT1L KO cells, as the target enzyme is absent.

Furthermore, the expression of DOT1L target genes, such as HOXA9 and MEIS1, is downregulated upon treatment with DOT1L inhibitors in MLL-rearranged leukemia cell lines.[3] In DOT1L KO cells, the expression of these genes is already altered due to the absence of DOT1L-mediated regulation. Treatment of DOT1L KO cells with a DOT1L inhibitor would not be expected to cause further significant changes in the expression of these target genes.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the on-target effects of Dot1L inhibitors.

Western Blot for H3K79 Dimethylation

This protocol is used to determine the global levels of H3K79 dimethylation (H3K79me2) in cells following inhibitor treatment.

  • Cell Culture and Treatment: Culture wild-type and DOT1L knockout cell lines in appropriate media. Treat cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 48-96 hours). Include a vehicle-treated control (e.g., DMSO).

  • Histone Extraction: Harvest cells and isolate nuclei. Extract histones using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C.

    • Use an antibody against total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for H3K79me2 and normalize to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is used to assess the enrichment of H3K79me2 at specific gene promoters, such as HOXA9, upon inhibitor treatment.

  • Cell Culture and Crosslinking: Culture and treat wild-type and DOT1L knockout cells as described for Western blotting. Crosslink protein to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the crosslinking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest cells, lyse them to release nuclei, and then lyse the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the pre-cleared chromatin with an antibody specific for H3K79me2 or a negative control IgG overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating at 65°C. Purify the DNA using a spin column or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter region of a known DOT1L target gene (e.g., HOXA9) and a negative control region.

    • Analyze the data using the percent input method or fold enrichment over IgG.

Visualizations

DOT1L Signaling Pathway

DOT1L_Signaling_Pathway DOT1L-Mediated Gene Regulation cluster_0 Recruitment to Chromatin cluster_1 Catalytic Activity cluster_2 Epigenetic Modification cluster_3 Downstream Effects cluster_4 Inhibition MLL_Fusion MLL Fusion Proteins (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits AF10 AF10 AF10->DOT1L recruits SAH S-Adenosyl Homocysteine (SAH) DOT1L->SAH Histone_H3 Histone H3 DOT1L->Histone_H3 methylates SAM S-Adenosyl Methionine (SAM) SAM->DOT1L H3K79me2 H3K79me2 Histone_H3->H3K79me2 Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) H3K79me2->Gene_Expression activates Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis promotes Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L inhibits

Caption: DOT1L is recruited to chromatin where it methylates H3K79, leading to target gene expression and leukemogenesis. This compound inhibits this process.

Experimental Workflow for On-Target Validation

On_Target_Validation_Workflow Workflow for Validating On-Target Effects of Dot1L Inhibitors cluster_0 Cell Lines cluster_1 Treatment cluster_2 Analysis cluster_3 Expected Outcomes WT_Cells Wild-Type (WT) Cells Vehicle Vehicle Control (DMSO) WT_Cells->Vehicle Inhibitor This compound WT_Cells->Inhibitor KO_Cells DOT1L Knockout (KO) Cells KO_Cells->Vehicle KO_Cells->Inhibitor Western_Blot Western Blot (H3K79me2) Vehicle->Western_Blot ChIP_qPCR ChIP-qPCR (H3K79me2 at HOXA9) Vehicle->ChIP_qPCR RNA_Seq RNA-Seq (Gene Expression) Vehicle->RNA_Seq Inhibitor->Western_Blot Inhibitor->ChIP_qPCR Inhibitor->RNA_Seq WT_Outcome WT: Decreased H3K79me2 & Target Gene Expression Western_Blot->WT_Outcome KO_Outcome KO: No significant change in H3K79me2 or Target Gene Expression Western_Blot->KO_Outcome ChIP_qPCR->WT_Outcome ChIP_qPCR->KO_Outcome RNA_Seq->WT_Outcome RNA_Seq->KO_Outcome

Caption: Experimental design to confirm on-target effects of this compound using WT and DOT1L KO cells.

Conclusion

The use of DOT1L knockout cell lines is indispensable for the unambiguous validation of the on-target effects of Dot1L inhibitors like this compound. The experimental framework outlined in this guide, combining potent and selective inhibitors with genetically defined cell systems, provides a robust strategy for drug development professionals. The data strongly support that the primary mechanism of action of this compound and similar compounds is the direct inhibition of DOT1L's methyltransferase activity, leading to predictable changes in histone methylation and gene expression. This targeted approach holds significant promise for the development of effective therapies for cancers driven by aberrant DOT1L function.

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of Dot1L Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the disruptor of telomeric silencing 1-like (Dot1L) inhibitor, Dot1L-IN-4, with other notable alternatives in its class, namely EPZ004777 and Pinometostat (EPZ-5676). The information presented herein is supported by experimental data to aid in the objective assessment of these compounds for research and development purposes.

Introduction to Dot1L Inhibition

Dot1L is a unique histone methyltransferase that exclusively methylates histone H3 at lysine 79 (H3K79). This epigenetic modification plays a crucial role in regulating gene expression, and its aberrant activity has been implicated in the pathogenesis of various cancers, particularly mixed-lineage leukemia (MLL). Consequently, the development of small molecule inhibitors targeting Dot1L has emerged as a promising therapeutic strategy. This guide focuses on the comparative analysis of key Dot1L inhibitors to inform preclinical and clinical research decisions.

Pharmacokinetic Properties

The pharmacokinetic profiles of Dot1L inhibitors are critical determinants of their therapeutic potential, influencing their absorption, distribution, metabolism, and excretion (ADME). A comparative summary of the available pharmacokinetic parameters for this compound, EPZ004777, and Pinometostat is presented below.

Table 1: Comparison of Pharmacokinetic Parameters of Dot1L Inhibitors

ParameterThis compoundEPZ004777Pinometostat (EPZ-5676)
Route of Administration (in vivo) Oral (p.o.)[1]Continuous subcutaneous infusion (osmotic pump)[2]Intravenous (i.v.) infusion, Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.)[3][4][5][6]
Oral Bioavailability Data not availablePoor[3]Low in mouse and rat[4]
Clearance Data not availableData not availableModerate to high in mouse, rat, and dog[7]
Half-life (t1/2) Data not availableData not available1.1 h (mouse, i.v.), 3.7 h (rat, i.v.), 13.6 h (dog, i.v.)[7]
In Vivo Observations Not tolerated at 300 mg/kg in mice; reduced tumor growth at a 6-fold lower dose[1].Effective in mouse xenograft models with continuous infusion[2].Requires continuous i.v. infusion for optimal efficacy in rodent xenograft models[4][5].

Pharmacodynamic Properties

The pharmacodynamic properties of Dot1L inhibitors are assessed by their ability to engage the Dot1L target, inhibit its enzymatic activity, and elicit downstream biological effects, such as the reduction of H3K79 methylation and the suppression of target gene expression.

Table 2: Comparison of Pharmacodynamic Parameters of Dot1L Inhibitors

ParameterThis compoundEPZ004777Pinometostat (EPZ-5676)
Biochemical Potency (IC50/Ki) IC50: 0.11 nM (SPA)[1]IC50: 0.4 nM[8]Ki: ≤0.08 nM[4]
Cellular Activity (H3K79me2 Inhibition) ED50: 1.7 nM (HeLa cells, ELISA)[1]Effective inhibition in various cell lines[2]Potent inhibition in MLL-rearranged cell lines
Cellular Activity (Gene Expression Inhibition) ED50: 33 nM (HOXA9 in Molm-13 cells)[1]Concentration-dependent decrease in HOXA9 and MEIS1 mRNA[2]Reduces HOXA9 and MEIS1 expression[9]
Selectivity Data not availableHigh selectivity over other histone methyltransferases[8]>37,000-fold selectivity against other protein methyltransferases[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Dot1L_Signaling_Pathway cluster_0 Dot1L-Mediated Gene Activation cluster_1 Inhibition MLL-Fusion Protein MLL-Fusion Protein Dot1L Dot1L MLL-Fusion Protein->Dot1L recruits H3K79 H3K79 Dot1L->H3K79 methylates (H3K79me2/3) Gene Expression Gene Expression H3K79->Gene Expression activates (e.g., HOXA9, MEIS1) Leukemogenesis Leukemogenesis Gene Expression->Leukemogenesis Dot1L_Inhibitor Dot1L Inhibitor (e.g., this compound) Dot1L_Inhibitor->Dot1L inhibits

Caption: Dot1L signaling pathway in MLL-rearranged leukemia and the point of intervention by inhibitors.

Experimental_Workflow cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis Dosing Compound Administration (p.o., i.v.) Sampling Blood Sampling (time points) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->Parameters InVivo In Vivo Model (Xenograft) TumorHarvest Tumor/Tissue Harvest InVivo->TumorHarvest H3K79 H3K79me2 Analysis (ELISA/Western Blot) TumorHarvest->H3K79 GeneExpr Gene Expression (qPCR for HOXA9/MEIS1) TumorHarvest->GeneExpr

References

Independent Validation of Dot1L-IN-4's Anti-Leukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the anti-leukemic activity of Dot1L-IN-4 against other prominent DOT1L inhibitors. The data presented is curated from publicly available research to assist researchers, scientists, and drug development professionals in making informed decisions.

Introduction to Dot1L Inhibition in Leukemia

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a crucial role in the development and maintenance of certain types of leukemia, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene.[1][2][3] In MLL-rearranged (MLL-r) leukemia, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci, leading to hypermethylation of histone H3 at lysine 79 (H3K79).[1][2][4] This epigenetic modification results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, which drives the proliferation of cancer cells.[1][2][4] Consequently, inhibiting the enzymatic activity of DOT1L has emerged as a promising therapeutic strategy for this aggressive malignancy.[1][2]

This compound (also identified as compound 10 in some studies) is a potent and selective small molecule inhibitor of DOT1L.[5][6] This guide provides a comparative analysis of its anti-leukemic efficacy against other well-characterized DOT1L inhibitors, including the clinical candidate Pinometostat (EPZ5676).

Comparative Efficacy of Dot1L Inhibitors

The following tables summarize the in vitro efficacy of this compound and its alternatives against various leukemia cell lines.

Inhibitor Target Biochemical IC50 (nM)
This compoundDOT1L0.11[6]
Pinometostat (EPZ5676)DOT1L0.08 (Ki)[7][8]
SGC0946DOT1L0.3[9]

Table 1: Biochemical Potency of Selected Dot1L Inhibitors. The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the DOT1L enzyme is shown.

Leukemia Cell Line Oncogenic Driver This compound IC50 (nM) Pinometostat (EPZ5676) IC50 (nM) SGC0946 IC50 (µM)
MV4-11MLL-AF43.8[5]3.5[7]1.31[10]
MOLM-13MLL-AF92.5[5]4.8[5]Not Reported
KOPN-8MLL-ENL7.9[5]71[11]Not Reported
NOMO-1MLL-AF910.0[5]658[11]Not Reported
SEMMLL-AF41.8[5]2.9[5]Not Reported
RS4;11MLL-AF41.8[5]3.0[5]Not Reported
THP-1MLL-AF9100.0[5]>1000[8]Not Reported
HL-60No MLL rearrangement>10,000[5]>10,000[5]Not Reported
JURKATNo MLL rearrangement>10,000[5]>10,000[5]Not Reported

Table 2: Anti-Proliferative Activity of Dot1L Inhibitors in Leukemia Cell Lines. The half-maximal inhibitory concentration (IC50) for cell growth after a 10 or 14-day treatment is presented.[5][7][10][11]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to validate the anti-leukemic activity of Dot1L inhibitors, the following diagrams are provided.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 DOT1L->H3K79 methylates at K79 H3K79me2 H3K79me2 HOXA9_MEIS1 HOXA9/MEIS1 Genes H3K79me2->HOXA9_MEIS1 activates Transcription Leukemogenic Gene Transcription HOXA9_MEIS1->Transcription Proliferation Leukemic Cell Proliferation Transcription->Proliferation Dot1L_IN_4 This compound Dot1L_IN_4->DOT1L inhibits

Caption: DOT1L Signaling Pathway in MLL-Rearranged Leukemia.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Leukemia Cell Lines (e.g., MV4-11, MOLM-13) Treatment Treat with Dot1L Inhibitors (this compound, EPZ5676, etc.) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/Flow Cytometry) Treatment->Cell_Viability Western_Blot Western Blot (H3K79me2 levels) Treatment->Western_Blot qRT_PCR qRT-PCR (HOXA9/MEIS1 expression) Treatment->qRT_PCR Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay IC50_Determination IC50 Calculation Cell_Viability->IC50_Determination Protein_Quantification Protein Level Quantification Western_Blot->Protein_Quantification Gene_Expression_Analysis Gene Expression Fold Change qRT_PCR->Gene_Expression_Analysis Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification

Caption: General Experimental Workflow for Inhibitor Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT-Based)

This protocol is adapted for suspension leukemia cell lines.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of appropriate culture medium.

  • Compound Treatment: Add serial dilutions of Dot1L inhibitors (e.g., this compound, Pinometostat) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 10-14 days) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.

  • Supernatant Removal: Carefully aspirate the supernatant without disturbing the pellet.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.[12][13][14][15]

Western Blot for H3K79me2
  • Cell Lysis and Histone Extraction: Treat leukemia cells with the Dot1L inhibitor for the desired time. Harvest the cells and perform histone extraction using an appropriate kit or protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE: Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K79me2 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.[16][17]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment and Harvesting: Treat leukemia cells with the Dot1L inhibitor. Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[18][19][20][21]

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1
  • RNA Extraction: Treat leukemia cells with the Dot1L inhibitor. Isolate total RNA using a suitable kit or the TRIzol method.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[22][23][24]

Conclusion

The available data indicates that this compound is a highly potent inhibitor of DOT1L with significant anti-leukemic activity against MLL-rearranged leukemia cell lines, comparable to or in some cases exceeding the efficacy of the clinical candidate Pinometostat (EPZ5676). The provided experimental protocols offer a standardized framework for the independent validation and further investigation of this compound and other novel DOT1L inhibitors. The continued exploration of these targeted therapies holds promise for improving outcomes for patients with MLL-rearranged leukemia.

References

Evaluating the Off-Target Profile of Dot1L-IN-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective inhibitors for epigenetic targets is a critical focus in modern drug discovery. Dot1L, the sole histone H3 lysine 79 (H3K79) methyltransferase, has emerged as a promising target, particularly in the context of MLL-rearranged leukemias. Dot1L-IN-4 has been identified as a highly potent inhibitor of Dot1L. This guide provides a comparative evaluation of the off-target profile of this compound against other well-characterized Dot1L inhibitors, namely EPZ004777, EPZ-5676 (Pinometostat), and SGC0946. Understanding the selectivity of these compounds is paramount for interpreting experimental results and predicting potential clinical outcomes.

Comparative Selectivity of Dot1L Inhibitors

The off-target activity of a drug candidate can lead to unforeseen toxicities and confound experimental results. Therefore, a thorough assessment of selectivity is crucial. The following table summarizes the available quantitative data on the off-target profiles of this compound and its key competitors. The data is primarily focused on their activity against other protein methyltransferases (PMTs), a class of enzymes with a structurally related S-adenosylmethionine (SAM) binding pocket.

InhibitorTargetIC50/KiOff-Target PanelOff-Target ActivityFold SelectivityReference
This compound Dot1L0.11 nM (IC50)Limited panel of histone methyltransferasesNo inhibition observed below 5 µM>45,000[1]
EPZ004777 Dot1L0.4 nM (IC50)Panel of 15 other PMTsPRMT5 IC50 > 500 nM; Other PMTs IC50 > 50 µM>1,200[2][3]
EPZ-5676 Dot1L80 pM (Ki)Panel of 15 other human lysine and arginine methyltransferasesNo measurable inhibition up to 10 µM>37,000[4]
SGC0946 Dot1L0.3 nM (IC50)Panel of 12 PMTs and DNMT1Inactive>100[5]

Key Observations:

  • High Potency: All four inhibitors demonstrate high potency against Dot1L, with IC50 or Ki values in the sub-nanomolar to low nanomolar range.

  • Excellent Selectivity: EPZ-5676 exhibits exceptional selectivity, with a greater than 37,000-fold window against a panel of 15 other methyltransferases[4].

  • Favorable Profile for this compound: While tested against a more limited panel, this compound also shows a remarkable selectivity of over 45,000-fold[1].

  • Broad Panel Testing: EPZ004777 and SGC0946 have also been profiled against panels of other methyltransferases and show high degrees of selectivity[2][3][5].

It is important to note that the breadth of the off-target panels varies between studies. A comprehensive head-to-head comparison of all four inhibitors against an identical, broad panel of kinases and methyltransferases would provide the most definitive assessment of their relative selectivities.

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of Dot1L inhibitors.

In Vitro Histone Methyltransferase (HMT) Assay using Scintillation Proximity Assay (SPA)

This assay is a common method to determine the in vitro potency of HMT inhibitors.

Principle: The assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine (SAM) to a histone substrate by the HMT enzyme. The biotinylated histone substrate is captured by streptavidin-coated SPA beads. When the radiolabeled methyl group is incorporated into the substrate, it comes into close proximity with the scintillant in the beads, generating a light signal that is detected by a scintillation counter.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the Dot1L enzyme, a biotinylated histone H3 peptide or nucleosome substrate, and the test inhibitor at various concentrations in an appropriate assay buffer.

  • Initiation: Start the reaction by adding a mixture of [³H]-SAM and unlabeled SAM.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes) to allow for enzymatic activity.

  • Termination and Detection: Stop the reaction by adding an excess of unlabeled SAM or a generic HMT inhibitor. Add streptavidin-coated SPA beads to the reaction wells.

  • Signal Measurement: After a further incubation period to allow for bead capture, measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_0 In Vitro HMT Assay (SPA) Reaction Mix Dot1L Enzyme + Biotinylated Substrate + Inhibitor Initiation Add [3H]-SAM Reaction Mix->Initiation Incubation_1 Enzymatic Reaction Initiation->Incubation_1 Termination Add excess SAM Incubation_1->Termination Bead Addition Add Streptavidin SPA Beads Termination->Bead Addition Incubation_2 Bead Capture Bead Addition->Incubation_2 Detection Scintillation Counting Incubation_2->Detection Analysis IC50 Determination Detection->Analysis

Fig. 1: Workflow for in vitro HMT Scintillation Proximity Assay.
Cellular H3K79 Dimethylation (H3K79me2) ELISA

This assay quantifies the levels of a specific histone modification (H3K79me2) within cells after treatment with a Dot1L inhibitor.

Principle: This is a sandwich ELISA where histones are extracted from treated cells and the level of H3K79me2 is measured using a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then used for detection, and the signal is quantified colorimetrically.

Protocol:

  • Cell Treatment: Culture cells in the presence of varying concentrations of the Dot1L inhibitor for a specified duration (e.g., 48-96 hours).

  • Histone Extraction: Lyse the cells and extract the histone proteins.

  • ELISA Plate Coating: Coat a 96-well plate with a capture antibody that binds to total histone H3.

  • Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

  • Sample Incubation: Add the extracted histone samples to the wells and incubate to allow the histones to bind to the capture antibody.

  • Primary Antibody Incubation: Add a primary antibody specific for H3K79me2 and incubate.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the primary antibody and incubate.

  • Detection: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction with an acid solution.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Normalize the H3K79me2 signal to the total histone H3 levels and determine the IC50 value for the inhibition of cellular H3K79 methylation.

G cluster_1 Cellular H3K79me2 ELISA Cell Treatment Treat Cells with Inhibitor Histone Extraction Extract Histones Cell Treatment->Histone Extraction Plate Coating Coat Plate with anti-H3 Antibody Histone Extraction->Plate Coating Sample Incubation Incubate with Histone Samples Plate Coating->Sample Incubation Primary Ab Add anti-H3K79me2 Antibody Sample Incubation->Primary Ab Secondary Ab Add HRP-conjugated Secondary Antibody Primary Ab->Secondary Ab Detection Add Substrate & Measure Absorbance Secondary Ab->Detection Analysis IC50 Determination Detection->Analysis

Fig. 2: Workflow for Cellular H3K79me2 ELISA.

Signaling Pathway Context

Dot1L plays a crucial role in the regulation of gene expression. Its primary function is the methylation of H3K79, a mark associated with active transcription. In MLL-rearranged leukemias, the fusion protein aberrantly recruits Dot1L to target genes, leading to their overexpression and driving leukemogenesis. Dot1L inhibitors act by competing with the cofactor SAM, thereby preventing H3K79 methylation and suppressing the expression of these oncogenic driver genes.

G cluster_pathway Dot1L Signaling Pathway in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein Dot1L Dot1L MLL_Fusion->Dot1L recruits H3K79 Histone H3 (K79) Dot1L->H3K79 methylates SAM SAM SAM->Dot1L cofactor Dot1L_IN_4 This compound Dot1L_IN_4->Dot1L inhibits H3K79me H3K79 Methylation H3K79->H3K79me Target_Genes Target Gene Expression (e.g., HOXA9, MEIS1) H3K79me->Target_Genes activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis

Fig. 3: Simplified Dot1L signaling pathway and mechanism of inhibition.

Conclusion

References

Safety Operating Guide

Proper Disposal of Dot1L-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Dot1L-IN-4, a potent inhibitor of the DOT1L methyltransferase. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a solid compound soluble in DMSO.[1] While specific hazard information is limited, it is prudent to handle this compound with the care required for all potent, biologically active small molecules. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.

Disposal Procedures

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.

Key Disposal Steps:

  • Waste Identification and Segregation:

    • Unused or expired pure this compound should be treated as chemical waste.

    • Solutions of this compound (e.g., in DMSO) should be collected in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.

    • Contaminated materials, such as pipette tips, tubes, and gloves, should be segregated as solid chemical waste.

  • Container Management:

    • Use only approved and compatible containers for waste collection.

    • Ensure containers are clearly labeled with the contents, including the name "this compound" and any solvents used.

    • Keep waste containers closed except when adding waste.

  • Disposal Pathway:

    • All waste containing this compound must be disposed of through your institution's hazardous waste program.

    • Do not dispose of this compound down the drain or in the regular trash.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Limit access to the spill area to essential personnel involved in the cleanup.

  • Don Appropriate PPE: This includes, at a minimum, double gloves, a lab coat, and safety glasses. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills (solutions in solvent), absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect and Dispose: Place all contaminated materials, including the absorbent and cleaning supplies, into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Storage and Handling

Proper storage and handling are essential to minimize risks and prevent unnecessary waste generation.

ParameterRecommendation
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow Start This compound for Disposal Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid (Unused/Expired) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid (Solutions) Waste_Type->Liquid_Waste Liquid Contaminated_Material Contaminated Materials (Gloves, Tips, etc.) Waste_Type->Contaminated_Material Contaminated Segregate_Solid Segregate as Solid Chemical Waste Solid_Waste->Segregate_Solid Segregate_Liquid Collect in Labeled Waste Container Liquid_Waste->Segregate_Liquid Segregate_Contaminated Segregate as Solid Chemical Waste Contaminated_Material->Segregate_Contaminated Contact_EHS Contact Institutional EHS for Pickup Segregate_Solid->Contact_EHS Segregate_Liquid->Contact_EHS Segregate_Contaminated->Contact_EHS

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS department for definitive guidance. This product is for research use only and is not for human or veterinary use.[1]

References

Safeguarding Your Research: A Guide to Handling Dot1L-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent DOT1L inhibitor, Dot1L-IN-4, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build confidence in chemical handling protocols.

Essential Safety and Chemical Information

This compound is a potent inhibitor of the DOT1L methyltransferase.[1] While specific toxicity data is limited, it is crucial to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 2565705-02-2[1][2]
Molecular Formula C₂₈H₂₇ClF₂N₈O₅S[2]
Formula Weight 661.1 g/mol [2]
Appearance Solid[2]
Purity ≥98%[2]
Solubility Soluble in DMSO[2]
Storage -20°C[2]
Stability ≥ 4 years (at -20°C)[2]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all procedures involving the handling of solid this compound or its solutions.

2. Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves prior to use and dispose of them properly after handling the compound.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider an impervious apron.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving the compound to its final disposal.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_and_Log Receive & Log Compound Store Store at -20°C Receive_and_Log->Store Log location Don_PPE Don Appropriate PPE Store->Don_PPE Before handling Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Solid Weigh Solid Compound Prepare_Workspace->Weigh_Solid Prepare_Solution Prepare Solution (e.g., in DMSO) Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Post-experiment Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

This compound Safe Handling Workflow Diagram

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, verify the integrity of the container.

  • Log the compound into your chemical inventory system.

  • Store the container in a designated and clearly labeled freezer at -20°C.[2]

Preparation of Stock Solutions:

  • Don all required PPE as outlined above.

  • Perform all operations within a certified chemical fume hood.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the desired amount of the solid compound.

  • Prepare a stock solution by dissolving the solid in an appropriate solvent, such as DMSO.[2]

  • Cap the vial tightly and label it clearly with the compound name, concentration, solvent, and date of preparation.

Spill and Emergency Procedures:

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area until cleared by EHS personnel.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.